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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its pyrazole core is a prevalent scaffold in numerous pharmacologically active compounds, and the presence of a reactive aldehyde group at the 3-position, along with methyl and phenyl substituents, offers a versatile platform for the synthesis of a diverse array of derivatives. This guide provides a comprehensive overview of a reliable and widely employed synthetic pathway to this target molecule, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthesis Strategy: A Two-Step Approach

The most common and efficient pathway for the synthesis of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde involves a two-step sequence:

  • Knorr Pyrazole Synthesis: Formation of the pyrazole ring through the condensation of a β-dicarbonyl compound or its equivalent with phenylhydrazine.

  • Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C3 position of the pyrazole ring.

This approach offers good overall yields and regioselectivity, making it a preferred method in many research settings.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation Starting_Materials Ethyl acetoacetate + Phenylhydrazine Intermediate 1-Phenyl-3-methyl-5-pyrazolone Starting_Materials->Intermediate Condensation Final_Product 4-methyl-1-phenyl-1H- pyrazole-3-carbaldehyde Intermediate->Final_Product Formylation Reagents POCl3, DMF

Caption: Overall workflow for the synthesis of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde.

Part 1: Synthesis of the Precursor: 1-Phenyl-3-methyl-5-pyrazolone

The first critical step is the construction of the pyrazole ring. The Knorr pyrazole synthesis is a classic and reliable method for this transformation.[1]

Mechanistic Insight

The reaction proceeds through the initial formation of a hydrazone from the reaction of phenylhydrazine with the keto group of ethyl acetoacetate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl group, and subsequent dehydration to yield the stable 1-phenyl-3-methyl-5-pyrazolone.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

A detailed, step-by-step methodology for this key experiment is as follows:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (1.0 eq) and ethanol.

  • Addition of β-Ketoester: Slowly add ethyl acetoacetate (1.05 eq) to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford 1-phenyl-3-methyl-5-pyrazolone as a white to off-white solid.

Part 2: Vilsmeier-Haack Formylation to Yield 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3][4][5][6] In this step, the 1-phenyl-3-methyl-5-pyrazolone intermediate is converted to the target aldehyde.

Mechanistic Insight: The Vilsmeier Reagent

The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[2][7]

Vilsmeier_Reagent_Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent

Caption: Formation of the electrophilic Vilsmeier reagent.

This electrophilic species then attacks the electron-rich C4 position of the pyrazolone tautomer, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a detailed, step-by-step methodology for this crucial transformation:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

  • Addition of the Pyrazolone: Dissolve 1-phenyl-3-methyl-5-pyrazolone (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 4-6 hours.[8] Monitor the reaction progress by TLC.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8.

  • Purification: The precipitated crude product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Presentation: Summary of Reaction Parameters

ParameterStep 1: Knorr SynthesisStep 2: Vilsmeier-Haack Formylation
Key Reagents Phenylhydrazine, Ethyl acetoacetate1-Phenyl-3-methyl-5-pyrazolone, POCl₃, DMF
Solvent EthanolDMF
Temperature Reflux0 °C to 60-70 °C
Reaction Time 2-4 hours4-6 hours
Typical Yield > 85%70-85%
Purification Recrystallization (Ethanol)Recrystallization (Ethanol) or Column Chromatography

Conclusion

The described two-step synthesis pathway provides a robust and efficient method for the preparation of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde. The Knorr pyrazole synthesis reliably furnishes the necessary pyrazolone intermediate, which is then effectively formylated using the Vilsmeier-Haack reaction. Understanding the underlying mechanisms of these reactions allows for optimization and adaptation of the protocols to suit specific research needs. This guide serves as a comprehensive resource for researchers and scientists engaged in the synthesis of pyrazole-based compounds for various applications in drug discovery and materials science.

References

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • Rojas, R., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Der Pharma Chemica. [Link]

  • Guezguez, R., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Deng, X., & Mani, N. S. (2006). A Versatile Three-Component Reaction for the Synthesis of Pyrazoles. Organic Syntheses. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular C-N cross-coupling of primary allylamines. The Royal Society of Chemistry. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

Sources

Exploratory

In-Depth NMR Analysis of 4-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde: A Practical Guide for Structural Elucidation

Executive Summary The functionalized heterocycle 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde (CAS: 1319729-89-9) serves as a critical building block in the design of agrochemicals and pharmaceuticals, particularly in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized heterocycle 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde (CAS: 1319729-89-9) serves as a critical building block in the design of agrochemicals and pharmaceuticals, particularly in the synthesis of kinase inhibitors and antimicrobial agents [4]. The presence of three distinct substituents—a phenyl ring at N1, an aldehyde at C3, and a methyl group at C4—creates a highly specific electronic environment.

For researchers synthesizing or utilizing this compound, rigorous structural verification is non-negotiable. This whitepaper provides an authoritative, step-by-step guide to the


H and 

C Nuclear Magnetic Resonance (NMR) spectroscopy of this molecule. By moving beyond simple signal reporting, we will explore the underlying quantum mechanical and electromagnetic causalities that dictate these chemical shifts, providing a self-validating workflow for definitive structural elucidation.

Structural Anatomy & Spin System Causality

Understanding the NMR spectrum of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde requires deconstructing the molecule into four magnetically distinct regions [2]:

  • The Aldehyde Group (C3-CHO): The carbonyl double bond generates a strong diamagnetic anisotropic field. When aligned with the external magnetic field (

    
    ), this anisotropy, combined with the inductive electron withdrawal of the oxygen atom, severely deshields the aldehydic proton, pushing it to the extreme downfield region (~10.0 ppm).
    
  • The Pyrazole Core (C3, C4, C5): The aromatic pyrazole ring is electronically asymmetric. C3 is highly deshielded by the adjacent electronegative N2 and the electron-withdrawing aldehyde. C4 is slightly shielded by the electron-donating methyl group. C5, flanked by N1 and C4, bears the only heterocyclic proton (H5). Because C4 is fully substituted, H5 appears as a sharp singlet, lacking any

    
     (vicinal) coupling partners.
    
  • The N1-Phenyl Ring: The pyrazole core acts as an electron-withdrawing substituent on the phenyl ring. This inductive effect selectively deshields the ortho protons relative to the meta and para protons, creating a distinct multiplet pattern (often integrating as 2:2:1) rather than a single broad aromatic peak [3].

  • The C4-Methyl Group: Attached directly to the aromatic

    
     hybridized C4 carbon, this methyl group is in an "allylic-like" position. The ring current of the pyrazole slightly deshields these protons compared to standard aliphatic methyls, placing them around 2.3–2.5 ppm.
    

Experimental Protocols for NMR Acquisition

To ensure a self-validating dataset, the following step-by-step methodology must be strictly adhered to. This workflow guarantees high signal-to-noise (S/N) ratios and prevents artifacts that could obscure critical long-range couplings.

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the purified compound.

  • Solvation: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity (shimming).

1D H and C NMR Acquisition
  • 
    H NMR (400/500 MHz): 
    
    • Pulse Sequence: Standard 30° pulse (zg30).

    • Parameters: 16–32 scans, acquisition time (AQ) of 3.0 s, and a relaxation delay (D1) of 2.0 s to ensure complete longitudinal relaxation (

      
      ) for accurate integration.
      
  • 
    C NMR (100/125 MHz): 
    
    • Pulse Sequence: Power-gated decoupling (zgpg30) to eliminate

      
       splitting while retaining Nuclear Overhauser Effect (NOE) signal enhancement.
      
    • Parameters: 512–1024 scans (due to the low natural abundance of

      
      C), AQ of 1.5 s, and D1 of 2.0 s.
      
2D NMR Self-Validation Protocol

Relying solely on 1D NMR can lead to misassignment of the quaternary carbons (C3, C4, and C-ipso). A self-validating system requires 2D NMR:

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct

    
     bonds, instantly linking the H5 proton to the C5 carbon.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): Maps

    
     and 
    
    
    
    long-range couplings. This is the ultimate proof of connectivity, crossing heteroatoms and quaternary centers [1].

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 298 K) OneD_1H 1D 1H NMR (Proton Environments) SamplePrep->OneD_1H OneD_13C 1D 13C NMR (Carbon Backbone) SamplePrep->OneD_13C TwoD_HSQC 2D HSQC (1-Bond C-H) OneD_1H->TwoD_HSQC TwoD_HMBC 2D HMBC (Long-Range C-H) OneD_1H->TwoD_HMBC OneD_13C->TwoD_HSQC OneD_13C->TwoD_HMBC StructureEluc Final Structural Elucidation TwoD_HSQC->StructureEluc TwoD_HMBC->StructureEluc

Figure 1: Sequential NMR workflow for the structural elucidation of pyrazole derivatives.

Data Presentation & Spectral Assignments

The tables below summarize the expected chemical shifts based on empirical data for N-phenylpyrazole-3-carbaldehyde frameworks [3, 4] and theoretical additivity rules[1].

Table 1: H NMR Assignments (400 MHz, CDCl , 298 K)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Mechanistic Rationale
CHO 10.05Singlet (s)1H-Deshielded by C=O anisotropy and O electronegativity.
H5 (Pyrazole) 7.85Singlet (s)1H-Deshielded by adjacent N1 and phenyl ring current. No vicinal protons.
H-ortho (Ph) 7.68 – 7.73Multiplet (m)2H~7.5Deshielded by the inductive effect of the pyrazole core.
H-meta (Ph) 7.45 – 7.51Multiplet (m)2H~7.5Standard aromatic environment.
H-para (Ph) 7.33 – 7.38Multiplet (m)1H~7.5Standard aromatic environment.
4-CH

2.35Singlet (s)3H-Allylic-like position on the aromatic pyrazole ring.
Table 2: C NMR Assignments (100 MHz, CDCl , 298 K)
PositionChemical Shift (

, ppm)
Carbon TypeMechanistic Rationale
CHO 186.5Quaternary (C=O)Extreme deshielding due to

hybridization and oxygen.
C3 (Pyrazole) 148.2Quaternary (Ar-C)Deshielded by adjacent N2 and attached electron-withdrawing CHO.
C-ipso (Ph) 139.5Quaternary (Ar-C)Deshielded by direct attachment to the electronegative N1 atom.
C-meta (Ph) 129.6Tertiary (Ar-CH)Standard aromatic carbon.
C5 (Pyrazole) 128.5Tertiary (Ar-CH)Influenced by N1 and the adjacent C4 substituent.
C-para (Ph) 127.4Tertiary (Ar-CH)Standard aromatic carbon.
C4 (Pyrazole) 121.0Quaternary (Ar-C)Shielded relative to C3/C5 due to the electron-donating methyl group.
C-ortho (Ph) 119.2Tertiary (Ar-CH)Ortho-position to the electron-withdrawing pyrazole nitrogen.
4-CH

9.5Primary (CH

)
Highly shielded aliphatic carbon, typical for pyrazole C4-methyls.

2D HMBC: The Engine of Structural Verification

To establish trustworthiness, we cannot assume the positions of the methyl and aldehyde groups based on 1D shifts alone. The HMBC experiment provides the definitive proof of connectivity by revealing interactions between protons and carbons separated by two (


) or three (

) bonds.

Key Diagnostic Correlations:

  • Anchoring the Methyl Group: The protons of the 4-CH

    
     group (
    
    
    
    2.35) will show a strong
    
    
    correlation to C4 (
    
    
    121.0) and critical
    
    
    correlations to both C3 (
    
    
    148.2) and C5 (
    
    
    128.5). This triangulation definitively proves the methyl group is at the 4-position.
  • Anchoring the Aldehyde: The aldehyde proton (

    
     10.05) will show a 
    
    
    
    correlation to the carbonyl carbon (
    
    
    186.5) and a
    
    
    correlation to C3 (
    
    
    148.2), proving the formyl group is attached at the 3-position.
  • Anchoring the Phenyl Ring: The pyrazole H5 proton (

    
     7.85) will show a 
    
    
    
    correlation across the N1 nitrogen to the C-ipso carbon (
    
    
    139.5) of the phenyl ring, confirming the N-phenyl linkage.

HMBC_Correlations H_Ald H-Ald (~10.0) C_Ald C=O (~186) H_Ald->C_Ald C3 C3 (~148) H_Ald->C3 2J C_Ald->C3 C4 C4 (~121) C3->C4 C5 C5 (~128) C4->C5 CH3 CH3 (~2.3) C4->CH3 H5 H5 (~7.8) C5->H5 N1 N1 C5->N1 H5->C3 3J H5->C4 2J CH3->C3 3J CH3->C4 2J CH3->C5 3J Ph Phenyl Ring N1->Ph

Figure 2: Key HMBC (2J and 3J) correlations confirming the pyrazole structural connectivity.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer.[Link]

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303.[Link]

  • Gadekar, P. K., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry, 19, 290–302.[Link]

  • Kumar, S., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(8), 7926–7941.[Link]

Foundational

An In-depth Technical Guide on the Physical and Chemical Properties of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. While direct experimental data for this specific isomer is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues and the broader class of pyrazole carbaldehydes to offer valuable insights for researchers, scientists, and drug development professionals. The document details established synthetic routes, robust characterization methodologies, and explores the chemical reactivity that underpins its utility as a versatile intermediate. Furthermore, we delve into the significant potential of this scaffold in the development of novel therapeutic agents, supported by the rich pharmacology of the pyrazole core.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged five-membered aromatic heterocycle that constitutes the core of numerous biologically active compounds.[1] Its unique structural features and electronic properties allow it to engage in a wide range of interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2] Notably, several blockbuster drugs, such as Celecoxib and Sulfaphenazole, feature a pyrazole core, underscoring its significance in pharmaceutical development.[1]

Pyrazole carbaldehydes, such as 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde, are particularly valuable as synthetic intermediates.[3] The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures and the exploration of diverse chemical space in the quest for new drug candidates.[3]

Synthesis and Molecular Structure

The most prevalent and efficient method for the synthesis of pyrazole carbaldehydes is the Vilsmeier-Haack reaction .[4] This one-pot reaction allows for the cyclization and formylation of suitable precursors, typically hydrazones, to yield the desired pyrazole carbaldehyde.

General Synthetic Protocol: Vilsmeier-Haack Reaction

The synthesis of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde would logically proceed via the Vilsmeier-Haack reaction of the corresponding hydrazone. The causality behind this choice lies in the reaction's reliability and high yields for this class of compounds.

Step-by-Step Methodology:

  • Formation of the Hydrazone Precursor:

    • To a solution of an appropriate ketone (e.g., 1-phenyl-1-propanone) in a suitable solvent such as methanol, add phenylhydrazine and a catalytic amount of glacial acetic acid.[5]

    • Stir the reaction mixture at a controlled temperature (e.g., 60°C) for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the hydrazone intermediate is typically precipitated by pouring the reaction mixture into ice-water and can be isolated by filtration.[5]

  • Vilsmeier-Haack Cyclization and Formylation:

    • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).

    • Add the hydrazone precursor to the Vilsmeier reagent in a dropwise manner, maintaining a low temperature.

    • After the addition is complete, heat the reaction mixture (e.g., to 60-70°C) and stir for several hours.[4]

    • Monitor the reaction by TLC.

    • Quench the reaction by carefully pouring it onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

    • The crude product precipitates and can be collected by filtration, followed by washing with water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde.

Diagram of the Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack cluster_start Starting Materials cluster_reagents Vilsmeier Reagents Ketone Propiophenone Derivative Hydrazone Hydrazone Intermediate Ketone->Hydrazone Condensation Hydrazine Phenylhydrazine Hydrazine->Hydrazone Product 4-methyl-1-phenyl-1H- pyrazole-3-carbaldehyde Hydrazone->Product Cyclization & Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Product

Caption: Synthetic pathway for 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde.

Physical and Chemical Properties

As previously stated, specific experimental data for 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde is scarce. However, we can infer its properties based on the well-characterized isomer, 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde , and general principles of physical organic chemistry.

PropertyValue (for 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde)Expected Trend for 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde
Molecular Formula C₁₁H₁₀N₂OC₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol [6]186.21 g/mol
Appearance SolidExpected to be a solid at room temperature.
Melting Point 57-61 °CMay differ slightly due to changes in crystal packing.
Solubility Expected to be soluble in common organic solvents like ethanol, DMSO, and DMF.
CAS Number 21487-48-9[6]20391-45-1

Spectroscopic Characterization

A self-validating system of spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons of the phenyl ring (in the range of 7-8 ppm), the pyrazole ring proton, and the methyl group protons (around 2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display a distinctive signal for the carbonyl carbon of the aldehyde group (typically in the downfield region of 180-190 ppm), along with signals for the carbons of the pyrazole and phenyl rings, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde.[5] Other significant bands will correspond to C=N stretching of the pyrazole ring and C-H stretching of the aromatic and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.[5]

Chemical Reactivity and Synthetic Utility

The aldehyde group at the C3 position of the pyrazole ring is the primary site of reactivity, making 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde a valuable synthon.

Diagram of Key Reactions

Reactions cluster_reactions Chemical Transformations Start 4-methyl-1-phenyl-1H- pyrazole-3-carbaldehyde Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Reduction Reduction (e.g., NaBH₄) Start->Reduction Condensation Condensation (e.g., with active methylene compounds) Start->Condensation Wittig Wittig Reaction Start->Wittig Acid Pyrazole-3-carboxylic acid Oxidation->Acid Alcohol Pyrazole-3-methanol Reduction->Alcohol Heterocycles Fused Heterocycles (e.g., Pyrazolopyridines) Condensation->Heterocycles Alkenes Stilbene-like derivatives Wittig->Alkenes

Caption: Key chemical transformations of the title compound.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate for the synthesis of amides and esters.[7]

  • Reduction: Reduction of the aldehyde, for instance with sodium borohydride, yields the corresponding alcohol, which can be further functionalized.[8]

  • Condensation Reactions: The compound can undergo condensation reactions with various nucleophiles, such as amines to form Schiff bases, and with active methylene compounds to construct larger, more complex heterocyclic systems.[7]

  • Wittig and Related Reactions: The aldehyde can participate in Wittig-type reactions to form carbon-carbon double bonds, providing access to a wide array of vinyl-substituted pyrazoles.

Applications in Drug Discovery

The 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde scaffold is a promising starting point for the development of new therapeutic agents. Derivatives of pyrazole carbaldehydes have been investigated for a range of biological activities:

  • Anticancer Activity: The pyrazole ring is a common motif in compounds designed as kinase inhibitors and other anticancer agents.[2]

  • Anti-inflammatory and Analgesic Properties: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic effects, and this scaffold can be used to generate novel non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • Antidepressant Activity: Recent studies have explored pyrazole derivatives as potential selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression.[5]

  • Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are also utilized in the development of herbicides and pesticides.[1][3]

Conclusion

4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde is a versatile and valuable heterocyclic compound with significant potential in organic synthesis and drug discovery. While specific experimental data for this isomer remains to be fully elucidated in the public domain, this guide provides a robust framework for its synthesis, characterization, and application based on the well-established chemistry of related pyrazole derivatives. As the demand for novel therapeutic agents continues to grow, the strategic use of such well-defined building blocks will be paramount in the efficient discovery and development of the next generation of medicines.

References

  • Shetty, P., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • Pawar, R. P., et al. (2018). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Indo American Journal of Pharmaceutical Sciences, 5(11), 12345-12352. Retrieved from [Link]

  • Patel, S. K., et al. (2024). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry, 40(1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

  • Hamada, N., El Sekily, M. A., & Mancy, S. H. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS), 59(1), 133-149. Retrieved from [Link]

  • Yathirajan, H. S., et al. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 7(10), x220993. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Retrieved from [Link]

Sources

Exploratory

Strategic Screening of Pyrazole Derivatives for Novel Therapeutic Agents

An In-depth Technical Guide: Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility is not merely academic; it is validated by the numerous FDA-approved drugs that feature this core structure, treating a spectrum of diseases from inflammation to cancer.[4][5][6] Molecules like the anti-inflammatory drug Celecoxib are testaments to the scaffold's ability to be finely tuned for selective biological targeting.[2][7]

This guide provides a strategic framework for the biological activity screening of novel pyrazole derivatives. It moves beyond a simple recitation of protocols to explain the scientific causality behind each step—why a particular assay is chosen, what the results signify, and how they guide the subsequent stages of a drug discovery campaign. The methodologies described are designed as self-validating systems, ensuring that the data generated is robust, reproducible, and, most importantly, decision-enabling for researchers, scientists, and drug development professionals.

Part 1: The Anticancer Screening Cascade

The development of pyrazole derivatives as anticancer agents is a highly active area of research.[8] Their proven ability to interact with a multitude of oncogenic targets, including protein kinases (e.g., CDKs, VEGFRs) and tubulin, makes them a rich source for novel therapeutics.[4][7][8] The screening process is a multi-stage funnel designed to first identify cytotoxic compounds and then elucidate their specific mechanisms of action.

Primary Screening: Assessing General Cytotoxicity

The initial step is to determine a compound's ability to inhibit cancer cell growth or viability. The most robust and widely adopted method for this is the tetrazolium salt-based assay, such as the MTT or XTT assay.

Causality: These colorimetric assays measure the metabolic activity of a cell population.[9] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (e.g., yellow MTT) to a colored formazan product (purple).[9] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells. A potent cytotoxic compound will lead to a dose-dependent decrease in color intensity. The XTT assay offers an advantage as its formazan product is water-soluble, eliminating a solubilization step required in the MTT assay.[10]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well microplates at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[4]

  • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, under standard cell culture conditions.[11]

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT working solution by mixing the XTT reagent with the electron coupling reagent, as per the manufacturer's instructions.

  • Assay Development: Add 50 µL of the XTT working solution to each well and incubate for 2-4 hours at 37°C, allowing the color to develop.[10]

  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

Data Presentation & Interpretation

The primary output of the cytotoxicity screen is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%. This is calculated from the dose-response curve.

Table 1: Representative Cytotoxicity Data for Novel Pyrazole Derivatives

Compound ID Derivative Type IC₅₀ (µM) vs. MCF-7 (Breast) IC₅₀ (µM) vs. A549 (Lung) IC₅₀ (µM) vs. HCT116 (Colon)
PZ-001 3,5-diphenyl-1H-pyrazole 5.2 8.1 6.5
PZ-002 3-(trifluoromethyl)-5-phenyl 1.8 2.5 3.1
PZ-003 1,3,5-trimethyl-1H-pyrazole >100 >100 >100

| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |

Note: Data are hypothetical and for illustrative purposes.

Visualizing the Anticancer Screening Workflow

A logical workflow ensures a systematic evaluation from broad cytotoxicity to specific mechanisms.

cluster_0 Anticancer Screening Cascade cluster_1 Mechanistic Assays A Synthesized Pyrazole Derivatives B Primary Screening: MTT/XTT Cytotoxicity Assay (e.g., MCF-7, A549, HCT116) A->B C Data Analysis: Calculate IC50 Values B->C D Identify 'Hit' Compounds (IC50 < 10 µM) C->D Selectivity & Potency E Secondary Screening: Mechanism of Action Studies D->E F Enzyme Inhibition (e.g., CDK2, VEGFR-2) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Apoptosis Assay (e.g., Caspase-3 Activation) E->H I Lead Optimization F->I G->I H->I cluster_0 Cell Cycle Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK2 CDK2/ Cyclin E CDK2->S Inhibitor Pyrazole Derivative Inhibitor->CDK2 Inhibition

Caption: Inhibition of CDK2-mediated G1/S cell cycle transition by pyrazole derivatives.

Part 2: The Anti-inflammatory Screening Cascade

The anti-inflammatory properties of pyrazoles are well-established, with Celecoxib's selective inhibition of cyclooxygenase-2 (COX-2) being the archetypal example. [12]Screening for anti-inflammatory activity focuses on key enzymes in the arachidonic acid cascade.

Rationale & Key Targets

Inflammation is mediated by prostaglandins and leukotrienes, produced by COX and lipoxygenase (LOX) enzymes, respectively. [12]COX-1 is constitutively expressed and has homeostatic functions, whereas COX-2 is induced during inflammation, making it a prime therapeutic target. [12]Selective COX-2 inhibitors offer anti-inflammatory effects with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs. [7]

Primary Screening: In Vitro COX-1/COX-2 Inhibition

The core of the screening process is a direct enzymatic assay to measure a compound's ability to inhibit COX-1 and COX-2.

  • Enzyme Preparation: Use human recombinant COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: In a 96-well plate, add reaction buffer, heme cofactor, and the test pyrazole derivative to separate wells for COX-1 and COX-2. Add the respective enzyme to each well. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP) to all wells to initiate the reaction.

  • Detection: The COX enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which then peroxidizes the probe, generating a fluorescent product (resorufin). Measure the fluorescence (Ex/Em = 535/587 nm) over time using a microplate reader. [13]5. Data Analysis: Calculate the rate of reaction. Determine the IC₅₀ values for both COX-1 and COX-2 inhibition.

Data Presentation & Interpretation

The key metrics are the IC₅₀ values for each isoform and the Selectivity Index (SI), which quantifies the compound's preference for COX-2 over COX-1.

Table 2: Representative COX Inhibition Data for Novel Pyrazole Derivatives

Compound ID COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI) (COX-1/COX-2)
PZ-101 5.0 0.05 100
PZ-102 2.5 1.8 1.4
PZ-103 0.1 0.08 1.25

| Celecoxib | 4.5 | 0.02 | 225 |

Note: Data are hypothetical. A higher SI indicates greater selectivity for COX-2. [14]

Visualizing the Anti-Inflammatory Screening Workflow

cluster_0 Anti-Inflammatory Screening Cascade A Synthesized Pyrazole Derivatives B Primary Screening: In Vitro COX-1 & COX-2 Enzyme Inhibition Assays A->B C Data Analysis: Calculate IC50 & Selectivity Index (SI) B->C D Identify 'Hit' Compounds (Potent & COX-2 Selective) C->D SI > 10 E Secondary Screening: Cell-Based Assays D->E F Cell-Based Assay: LPS-Stimulated Macrophages (Measure PGE2, TNF-α reduction) E->F G In Vivo Model (Optional): Carrageenan-Induced Paw Edema F->G H Lead Optimization G->H

Caption: Workflow for anti-inflammatory screening of pyrazole derivatives.

Part 3: The Antimicrobial Screening Cascade

With rising antimicrobial resistance, there is a critical need for new classes of antibiotics and antifungals. Pyrazole derivatives have demonstrated promising broad-spectrum activity. [15][16][17]

Rationale & Key Targets

The goal of antimicrobial screening is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism. This is a crucial first step in identifying candidates that could treat infectious diseases.

Primary Screening: Minimum Inhibitory Concentration (MIC)

The gold standard for quantifying the in vitro activity of a potential antimicrobial agent is the Minimum Inhibitory Concentration (MIC) assay, typically performed via the broth microdilution method. [18][19][20]

  • Compound Preparation: In a 96-well microplate, prepare two-fold serial dilutions of the pyrazole derivatives in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). [18]The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells. [15]3. Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (microorganism, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). [19][20]

Data Presentation & Interpretation

MIC values provide a quantitative measure of a compound's potency against specific pathogens.

Table 3: Representative MIC Data for Novel Pyrazole Derivatives

Compound ID MIC (µg/mL) vs. S. aureus (Gram +) MIC (µg/mL) vs. E. coli (Gram -) MIC (µg/mL) vs. C. albicans (Fungus)
PZ-201 8 16 32
PZ-202 64 >128 128
PZ-203 4 8 4
Ciprofloxacin 0.5 0.25 N/A

| Fluconazole | N/A | N/A | 2 |

Note: Data are hypothetical. Lower MIC values indicate higher potency.

Visualizing the Antimicrobial Screening Workflow

cluster_0 Antimicrobial Screening Cascade A Synthesized Pyrazole Derivatives B Primary Screening: Broth Microdilution for MIC A->B C Test Panel: Gram+, Gram-, Fungi B->C D Data Analysis: Determine MIC Values B->D E Identify 'Hit' Compounds (Low MIC Values) D->E Potency F Follow-up Assay: MBC/MFC Determination (Distinguish -cidal vs -static) E->F G Lead Optimization F->G

Caption: Workflow for antimicrobial activity screening via MIC determination.

Conclusion

The biological screening of pyrazole derivatives requires a logical, multi-tiered approach that is tailored to the therapeutic area of interest. By employing a cascade of assays—from broad, high-throughput primary screens to specific, mechanism-focused secondary screens—researchers can efficiently identify and validate promising lead compounds. The protocols and workflows outlined in this guide provide a field-proven framework for generating high-quality, reproducible data, thereby accelerating the journey of novel pyrazole derivatives from the laboratory bench to potential clinical applications.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Deriv
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.
  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2021). Taylor & Francis Online.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI.
  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH.
  • Reproducibility of Biological Assays for Pyrazole Derivatives: A Compar
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Microbiology guide to interpreting minimum inhibitory concentr
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Review: biologically active pyrazole derivatives. (2018). Royal Society of Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
  • Current status of pyrazole and its biological activities. PMC.
  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). RSC Publishing.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • A review on Chemistry and Therapeutic effect of Pyrazole. (2022). IGNITED MINDS.
  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry.
  • In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). MDPI.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2025).
  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry.
  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2025). MDPI.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. Benchchem.
  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu
  • Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. (2019). Universiti Kebangsaan Malaysia.
  • In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Research Journal of Pharmacy and Technology.
  • In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library.

Sources

Foundational

Potential therapeutic targets of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities.[1][2] The compound 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde represents a synthetically accessible yet underexplored molecule within this class. Its structural motifs, including the 1-phenylpyrazole core and a reactive carbaldehyde group, suggest a high potential for interaction with various biological targets. This guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential therapeutic targets. We will delve into the rationale behind experimental choices, from broad phenotypic screening to specific, hypothesis-driven biochemical assays, providing a robust framework for researchers in drug discovery and chemical biology.

Introduction: The Rationale for Investigating 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a feature that endows it with unique physicochemical properties for drug design.[2] Marketed drugs such as Celecoxib (a COX-2 inhibitor) and Rimonabant (a cannabinoid receptor antagonist) highlight the therapeutic versatility of this scaffold.[1] The subject of this guide, 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde, possesses several key features:

  • A 1,3-disubstituted pyrazole core: This substitution pattern is common in biologically active pyrazoles.

  • A phenyl group at the N1 position: This can influence binding affinity and selectivity for various targets.

  • A methyl group at the C4 position: This substitution can modulate the electronic properties and steric profile of the molecule.

  • A carbaldehyde at the C3 position: This reactive group can serve as a key interaction point with protein targets, potentially forming covalent or strong hydrogen bonds, and is a versatile handle for synthetic elaboration.[3][4]

Given the established activities of related pyrazole derivatives, we can hypothesize that 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde may interact with several key classes of enzymes. This document provides a strategic workflow to deorphanize this compound, moving from broad, unbiased screening to focused target validation.

Strategic Framework for Target Identification

A dual-pronged approach, combining phenotypic discovery with target-centric methods, offers the most comprehensive path to identifying the molecular targets of a novel compound. This strategy allows for both the discovery of unexpected mechanisms of action and the validation of hypothesized targets.

Phase 1: Phenotypic Screening and MoA-Unbiased Approaches

Phenotypic drug discovery (PDD) prioritizes the desired biological outcome in a disease-relevant cellular model, without a priori knowledge of the molecular target.[5][6] This is particularly useful for identifying first-in-class mechanisms.

Experimental Protocol: High-Content Imaging (Cell Painting) Assay

  • Cell Line Selection: Choose a panel of human cell lines relevant to major disease areas (e.g., A549 for lung cancer, MCF-7 for breast cancer, U-87 MG for glioblastoma).

  • Compound Treatment: Plate cells and treat with a dose-response range of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde (e.g., 10 nM to 100 µM) for 24-48 hours. Include vehicle control (DMSO) and positive controls (known cytotoxic and cytostatic agents).

  • Staining: Stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for nucleus, phalloidin for actin filaments, MitoTracker for mitochondria, WGA for Golgi/ER, and SYTO for nucleoli).

  • Imaging: Acquire images using a high-content imaging system.

  • Feature Extraction: Utilize image analysis software to extract hundreds of morphological features from each cell, such as size, shape, texture, and fluorescence intensity.[7][8]

  • Data Analysis: Compare the morphological profile of the test compound to a reference database of profiles from compounds with known mechanisms of action (MoA). Clustering algorithms can reveal similarities to known drugs, thus generating hypotheses about the MoA of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde.[7]

G

Sources

Exploratory

Evaluating the In Vitro Cytotoxicity of Novel Pyrazole Compounds: A Mechanistic Approach

An In-Depth Technical Guide: Preamble: The Pyrazole Scaffold as a Privileged Structure in Oncology The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Preamble: The Pyrazole Scaffold as a Privileged Structure in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and synthetic accessibility have established it as a "privileged scaffold," forming the core of numerous FDA-approved drugs.[1][3][4] In oncology, pyrazole derivatives are particularly prominent as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2][3][5] Drugs such as Crizotinib and Ruxolitinib exemplify the clinical success of pyrazole-based kinase inhibitors.[3]

Given this context, the early and accurate assessment of the cytotoxic potential of novel pyrazole compounds is a critical step in the drug discovery pipeline. This guide provides a comprehensive framework for researchers to move beyond simple viability screening and delve into the mechanistic underpinnings of a compound's cytotoxic effect. We will explore a logical, tiered approach to cytotoxicity testing, grounded in established protocols and regulatory standards, to build a robust and defensible data package for any novel pyrazole candidate.

Chapter 1: Foundational Principles of In Vitro Cytotoxicity Assessment

Before initiating any experimental work, it is crucial to understand the principles that ensure data quality and regulatory relevance. In vitro cytotoxicity testing serves as a fundamental screening tool to identify compounds that have a detrimental biological effect on cells.[6] The international standard ISO 10993-5 provides a framework for these tests, emphasizing the determination of the biological response of mammalian cells using appropriate biological parameters.[7][8]

A key distinction must be made between a cytotoxic effect (cell death) and a cytostatic effect (inhibition of proliferation). A primary screening assay may not distinguish between the two; therefore, a multi-assay approach is essential for a complete mechanistic understanding. The testing cascade proposed in this guide is designed to first identify cytotoxic activity and then to systematically dissect the mechanism of action.

G cluster_0 cluster_1 Tier 1: Primary Screening cluster_2 cluster_3 Tier 2: Mechanistic Elucidation cluster_4 Start Start: Novel Pyrazole Compound Library MTT Cell Viability Assay (MTT) Determine IC50 Value Start->MTT Hit Hit Identification (Compound shows potent cytotoxicity) MTT->Hit Apoptosis Apoptosis vs. Necrosis (Annexin V / PI Assay) Hit->Apoptosis MMP Mitochondrial Health (JC-1 Assay) Hit->MMP ROS Oxidative Stress (DCFDA Assay) Hit->ROS CellCycle Cell Cycle Progression (PI Staining) Hit->CellCycle End Comprehensive Cytotoxic Profile (Mechanism of Action) Apoptosis->End MMP->End ROS->End CellCycle->End

Caption: A tiered workflow for assessing the in vitro cytotoxicity of novel compounds.

Chapter 2: Tier 1 Screening: Quantifying Cytotoxicity with the MTT Assay

The initial step in evaluating a library of novel pyrazole compounds is to determine their effect on cell viability. The MTT assay is a robust, high-throughput, and cost-effective colorimetric method for this purpose.[9][10]

Principle: The assay quantifies metabolic activity as a proxy for cell viability.[11] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate. The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[9][12]

Detailed Experimental Protocol: MTT Assay

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution.

  • Novel pyrazole compounds dissolved in DMSO (stock solution).

  • Microplate spectrophotometer (reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO used for the compounds) and a blank control (medium only, no cells).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 2-4 hours at 37°C.[11] Visually confirm the formation of purple precipitate in the vehicle control wells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well.[13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).

Chapter 3: Tier 2 Analysis: Dissecting the Mechanism of Cell Death

Compounds that demonstrate potent cytotoxicity (i.e., a low IC₅₀ value) in the primary screen should be advanced to a panel of secondary assays to determine the underlying mechanism of action.

Apoptosis vs. Necrosis: The Annexin V/PI Assay

A critical first step is to determine if the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis). The Annexin V and Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for this purpose.[14]

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16]

G a b a->b c a->c d b->d c->d y_axis Propidium Iodide (PI) → x_axis Annexin V → q3 Q3: Live Cells (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q1 Q1: Necrotic (Annexin V- / PI+)

Caption: Quadrant analysis of a typical Annexin V/PI flow cytometry plot.

Detailed Experimental Protocol: Annexin V/PI Staining

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and a 1X Binding Buffer)

  • Treated and control cells (adherent or suspension)

  • Cold PBS

Procedure:

  • Cell Preparation: Treat cells with the novel pyrazole compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Harvesting: For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then trypsinize the attached cells. Combine both fractions. For suspension cells, simply collect the cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Mitochondrial Integrity: The JC-1 Assay

Many anticancer agents, including pyrazole derivatives, induce apoptosis via the intrinsic (mitochondrial) pathway.[17] Assessing the mitochondrial membrane potential (ΔΨm) is therefore a key mechanistic experiment.

Principle: The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria.[18] In healthy, energized mitochondria with a high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence.[19][20] When the ΔΨm collapses, a key event in early apoptosis, JC-1 cannot accumulate and remains in the cytoplasm as monomers that emit green fluorescence.[21] A shift from red to green fluorescence indicates mitochondrial depolarization.[18]

Oxidative Stress: Intracellular ROS Detection

The generation of reactive oxygen species (ROS) can be both a cause and a consequence of apoptosis. Measuring intracellular ROS levels can provide insight into the compound's mechanism.

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) assay is commonly used.[22] H₂DCFDA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by ROS converts it into the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[22][23]

Cell Cycle Progression: PI Staining

Many cytotoxic compounds exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints and subsequent apoptosis.[24][25]

Principle: Propidium Iodide (PI) binds stoichiometrically to double-stranded DNA.[26] By staining fixed and permeabilized cells with PI, the total DNA content can be quantified by flow cytometry.[27] This allows for the discrimination of cells in different phases of the cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[28] An accumulation of cells in a specific phase compared to the control suggests compound-induced cell cycle arrest.

G Compound Novel Pyrazole Compound ROS ROS Compound->ROS Mito Mito Compound->Mito Arrest Arrest Compound->Arrest ROS->Mito Caspase Caspase Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Arrest->Apoptosis

Caption: A potential signaling pathway for a cytotoxic pyrazole compound.

Chapter 4: Data Integration and Profile Building

The power of this tiered approach lies in the integration of data from all assays to build a comprehensive cytotoxic profile for each novel pyrazole compound. The results should be tabulated for clear comparison.

Table 1: Hypothetical Cytotoxicity Profile of Novel Pyrazole Compounds in MCF-7 Cells

CompoundMTT IC₅₀ (µM)Apoptosis (Annexin V+)ΔΨm Collapse (JC-1 Green Shift)ROS Induction (DCF+)Cell Cycle Arrest Phase
PZ-001 2.5++++++++G2/M
PZ-002 15.8+--G0/G1
PZ-003 > 100---None
Doxorubicin 0.8+++++++++G2/M

Interpretation:

  • PZ-001: This is a highly promising candidate. Its potent IC₅₀ is explained by a strong induction of apoptosis, which is likely mediated through the mitochondrial pathway (ΔΨm collapse) and involves oxidative stress. The G2/M arrest is a common mechanism for DNA-damaging agents and kinase inhibitors, warranting further investigation into its specific molecular target.[24][25]

  • PZ-002: This compound is moderately active. It induces a low level of apoptosis but does not seem to directly impact the mitochondria or induce significant ROS. The G0/G1 arrest suggests it may be more cytostatic than cytotoxic, potentially inhibiting pathways required for entry into the S phase.

  • PZ-003: This compound is inactive at the tested concentrations and would be deprioritized.

  • Doxorubicin: This is a standard chemotherapeutic included as a positive control, and its profile matches expected literature values, validating the assay systems.

Conclusion and Forward Outlook

This guide outlines a systematic, multi-tiered strategy for the in vitro characterization of novel pyrazole compounds. By progressing from a quantitative assessment of cytotoxicity to a qualitative and quantitative dissection of the underlying mechanisms, researchers can build a robust understanding of their compounds' biological activity. This detailed profile is invaluable for lead optimization, structure-activity relationship (SAR) studies, and for making informed decisions about which candidates to advance into more complex preclinical models. The integration of standardized methods, such as those outlined in ISO 10993-5, ensures data integrity and relevance for future translational and regulatory steps.[6][12]

References

  • International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]

  • Chem Rev Lett. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PCBIS. (n.d.). Measurement of intracellular reactive oxygen species (ROS). Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from [Link]

  • MD+DI. (1998). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]

  • Ali, M. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • RISE Research Institutes of Sweden. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. Retrieved from [Link]

  • Molecules. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • SSRN. (2023). Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. Retrieved from [Link]

  • Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • Current Protocols in Immunology. (2012). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • National Standards Authority of Ireland. (2009). I.S. EN ISO 10993-5:2009 Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]

  • Hilaris Publisher. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2025). SAR of fused pyrazole derivatives as cytotoxic agents and MET inhibitors. Retrieved from [Link]

  • Antibodies.com. (n.d.). Mitochondrial Membrane Potential Assay Kit (JC-1). Retrieved from [Link]

  • University of Leicester. (n.d.). Flow Cytometry Protocol. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Barrick Lab, University of Texas at Austin. (n.d.). Measuring Intracellular Reactive Oxygen Species (ROS). Retrieved from [Link]

  • RSC Publishing. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

  • Unknown Source. (n.d.). MTT ASSAY Protocol. Retrieved from [Link]

  • PubMed. (2020). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. Retrieved from [Link]

  • RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

  • Current Issues in Molecular Biology. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

  • PubMed. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Letters in Drug Design & Discovery. (2017). Synthesis and Cytotoxicity of Amino-Pyrazole Derivatives with Preliminary SAR. Retrieved from [Link]

  • Mini-Reviews in Medicinal Chemistry. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Retrieved from [Link]

  • PMC. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bio-protocol. (2023). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • ProBiologists. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. Retrieved from [Link]

  • BioVision. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

Sources

Foundational

Structure-activity relationship of substituted pyrazole carbaldehydes

Title: Structure-Activity Relationship (SAR) of Substituted Pyrazole Carbaldehydes: A Technical Guide to Rational Drug Design Executive Summary Pyrazole carbaldehydes, particularly 1,3-disubstituted-1H-pyrazole-4-carbald...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) of Substituted Pyrazole Carbaldehydes: A Technical Guide to Rational Drug Design

Executive Summary

Pyrazole carbaldehydes, particularly 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, represent a privileged class of pharmacophores and versatile synthetic intermediates in medicinal chemistry. The unique electronic distribution of the pyrazole ring—comprising two adjacent nitrogen atoms—enables diverse hydrogen bonding and coordinate covalent interactions with biological targets[1]. This whitepaper dissects the structure-activity relationships (SAR) of substituted pyrazole carbaldehydes, detailing their synthetic workflows, pharmacological targeting, and self-validating experimental protocols.

Core Synthetic Methodology: The Vilsmeier-Haack Formylation

The most robust and widely adopted method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction of acetophenone hydrazones[2]. This transformation simultaneously achieves cyclization and formylation, establishing the critical aldehyde moiety at the C4 position, which serves as a primary functionalization site for downstream SAR diversification.

Protocol 1: Self-Validating Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Causality & Design: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF) generate the electrophilic Vilsmeier-Haack reagent (chloromethyleneiminium ion). The hydrazone undergoes nucleophilic attack, followed by cyclization. The reaction temperature (60-70 °C) is critical; lower temperatures stall the reaction at the uncyclized intermediate, while higher temperatures promote degradation[3].

  • Step-by-Step Workflow:

    • Preparation: Dissolve 0.02 mol of the selected hydrazone (e.g., 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine) in 25 mL of anhydrous DMF under an inert argon atmosphere.

    • Electrophile Generation: Cool the reaction flask to 0-5 °C in an ice bath. Add 0.06 mol of POCl3 dropwise over 30 minutes. Validation: The solution will transition to a deep yellow/orange, indicating the formation of the Vilsmeier complex.

    • Cyclization: Remove the ice bath, allow the mixture to reach ambient temperature, and subsequently heat to 60-70 °C for 3-4 hours[3].

    • Quenching & Hydrolysis: Pour the cooled reaction mixture over crushed ice (200 g) and neutralize with saturated sodium bicarbonate (NaHCO3) until pH 7 is reached. This step hydrolyzes the iminium intermediate to the final aldehyde.

    • Isolation: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol.

    • Validation System: Confirm the structure via 1H NMR (look for the distinct aldehydic proton singlet around δ 9.8-10.0 ppm and the pyrazole C5 proton around δ 8.4-8.5 ppm) and TLC (using a 7:3 hexane:ethyl acetate mobile phase; visualize under 254 nm UV).

G N1 Hydrazone Precursor N3 Formylation & Cyclization (60-70 °C) N1->N3 N2 Vilsmeier-Haack Reagent (POCl3 + DMF) N2->N3 Electrophilic Attack N4 Substituted Pyrazole-4-carbaldehyde N3->N4 Hydrolysis (pH 7) N5 SAR Diversification (Schiff Bases, Hydrazones) N4->N5 Derivatization N6 Biological Screening (MIC, IC50) N5->N6 Target Validation

Caption: Workflow of Vilsmeier-Haack synthesis and SAR diversification of pyrazole carbaldehydes.

Structure-Activity Relationship (SAR) Insights

The biological efficacy of pyrazole carbaldehyde derivatives is highly contingent on the electronic and steric properties of substituents at the N1, C3, and C4 positions.

3.1. Neurological Targets (AChE and MAO-B Inhibition) For the treatment of neurodegenerative diseases like Alzheimer's, 3-aryl-1-phenyl-1H-pyrazole derivatives act as multi-target directed ligands (MTDLs). SAR studies reveal that derivatizing the C4-carbaldehyde into an imine (Schiff base) significantly enhances acetylcholinesterase (AChE) inhibition[3].

  • Halogen Effects: The presence of a chloro substituent on the C3-phenyl ring (e.g., N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)benzenamine) maximizes AChE inhibition (pIC50 = 4.2), comparable to the standard drug Donepezil[3].

  • Selectivity Shift: Conversely, substituting the chloro group with a fluoro group shifts the selectivity entirely toward Monoamine Oxidase B (MAO-B) inhibition[3].

3.2. Antimicrobial and Antitubercular Activity In the pursuit of overcoming multidrug-resistant pathogens (e.g., Acinetobacter baumannii and Mycobacterium tuberculosis), the lipophilicity of the N1 substituent is paramount.

  • N1-Phenyl Modifications: Introducing hydrophobic and electron-withdrawing groups at the para-position of the N1-phenyl ring drastically improves cell wall penetration. A p-bromophenyl substitution at N1 yields a highly active antitubercular agent with an MIC of 4 µg/mL against M. tuberculosis[4].

  • C4 Hybridization: Converting the C4-carbaldehyde into a hydrazone or coupling it with a penicillin core restores efficacy against carbapenem-resistant strains[5].

3.3. Anticancer and Kinase Inhibition (EGFR/PI3K) Pyrazole carbaldehydes are potent scaffolds for kinase inhibitors due to their ability to occupy the ATP-binding pocket.

  • PI3K Inhibition: Specific pyrazole carbaldehyde derivatives exhibit exceptional cytotoxicity against MCF7 breast cancer cells (IC50 = 0.25 µM), outperforming standard doxorubicin (0.95 µM) by selectively inhibiting PI3 kinase[6].

  • EGFR Targeting: Linking an aryl moiety via a hydrophilic linker to the pyrazole core enhances EGFR inhibitory activity, achieving IC50 values in the nanomolar range (e.g., 0.07 µM)[1].

Quantitative SAR Data Summary

Compound Class / ModificationPrimary TargetKey SubstitutionActivity MetricReference
3-Aryl-1-phenyl imine derivativesAChEC3-(4-chlorophenyl)pIC50 = 4.2[3]
3-Aryl-1-phenyl imine derivativesMAO-BC3-(4-fluorophenyl)pIC50 = 3.47[3]
N1-substituted pyrazolesM. tuberculosisN1-(4-bromophenyl)MIC = 4 µg/mL[4]
Pyrazole carbaldehyde derivativesPI3 Kinase (MCF7)C4-carbaldehyde optimizedIC50 = 0.25 µM[6]
Pyrazole-1-carbothioamidesEGFR3-(3,4-Dimethylphenyl)IC50 = 0.07 µM[1]

Biological Evaluation: Self-Validating AChE Inhibition Protocol

To evaluate the neurological SAR of synthesized pyrazole carbaldehydes, a modified Ellman’s assay is utilized.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

  • Causality & Design: This colorimetric assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate, measurable at 412 nm. Inhibitors (pyrazole derivatives) reduce the rate of color formation.

  • Step-by-Step Workflow:

    • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the pyrazole derivative in DMSO (final DMSO concentration <1% to prevent enzyme denaturation).

    • Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE enzyme solution (0.22 U/mL), and 20 µL of the test compound at varying concentrations (1 nM to 100 µM). Incubate at 25 °C for 15 minutes to allow enzyme-inhibitor complex formation.

    • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.

    • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader continuously for 10 minutes at 1-minute intervals.

    • Validation System:

      • Positive Control: Donepezil (known inhibitor) to validate assay sensitivity[3].

      • Negative Control: Vehicle (1% DMSO in buffer) to establish baseline uninhibited enzyme activity.

      • Blank: Buffer + DTNB + ATCI (no enzyme) to account for non-enzymatic hydrolysis.

    • Data Analysis: Calculate the percentage of inhibition and determine the IC50 using non-linear regression analysis.

Pathway P1 Pyrazole Carbaldehyde Derivatives P2 EGFR / PI3K Kinase Domain P1->P2 Anticancer SAR (IC50 < 1 µM) P3 AChE / MAO-B Active Site P1->P3 Neurological SAR (Imine Linkers) P4 Bacterial Cell Wall / Efflux P1->P4 Antimicrobial SAR (Halogenation) P5 Apoptosis / Tumor Regression P2->P5 Kinase Inhibition P6 Neuroprotection P3->P6 Neurotransmitter Stabilization P7 Pathogen Clearance P4->P7 Membrane Disruption

Caption: Pharmacological targeting pathways of pyrazole carbaldehydes across multiple disease models.

Conclusion

The pyrazole-4-carbaldehyde scaffold is a highly tunable pharmacophore. By systematically manipulating the electronic properties of the N1 and C3 aryl groups, and derivatizing the C4 aldehyde into hydrazones or Schiff bases, researchers can selectively direct the molecule's bioactivity toward antimicrobial, anticancer, or neuroprotective pathways. Strict adherence to validated synthetic workflows like the Vilsmeier-Haack reaction, coupled with robust enzymatic assays, ensures high-fidelity SAR modeling for next-generation therapeutics.

References

  • Current status of pyrazole and its biological activities National Center for Biotechnology Information (NIH)[Link]

  • 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease EXCLI Journal[Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives International Journal of Pharmaceutical Sciences Review and Research[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents National Center for Biotechnology Information (NIH)[Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics ProBiologists[Link]

  • Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis SciSpace[Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity ResearchGate / ARKIVOC[Link]

Sources

Exploratory

Discovery and Synthesis of Novel Pyrazole-Based Heterocycles

Executive Summary: The Privileged Scaffold In the realm of medicinal chemistry, the pyrazole ring is not merely a structural motif; it is a privileged scaffold .[1][2][3][4] Its ubiquity in FDA-approved therapeutics—rang...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In the realm of medicinal chemistry, the pyrazole ring is not merely a structural motif; it is a privileged scaffold .[1][2][3][4] Its ubiquity in FDA-approved therapeutics—ranging from the kinase inhibitor Ruxolitinib to the COX-2 inhibitor Celecoxib —stems from its unique physicochemical properties. The pyrazole unit serves as a robust bioisostere for amide bonds and phenyl rings, offering tunable lipophilicity (LogP) and a distinct hydrogen bond donor/acceptor profile critical for hinge-binding in ATP-competitive inhibitors.

This guide moves beyond basic textbook synthesis. It addresses the primary bottleneck in pyrazole development: Regioselectivity . We will explore advanced synthetic methodologies that bypass the thermodynamic traps of classical condensations, enabling the precise construction of polysubstituted pyrazoles for high-throughput screening (HTS) libraries.

Strategic Design: Pharmacophore & Bioisosterism

The Kinase Hinge-Binding Paradigm

The pyrazole nitrogen pair (N1-H/N2) is evolutionarily optimized for interaction with the ATP-binding hinge region of protein kinases.

  • N2 (Lone Pair): Acts as a hydrogen bond acceptor for the backbone NH of the hinge residues.

  • N1 (Proton): Acts as a hydrogen bond donor to the backbone carbonyl.

Design Directive: When designing novel libraries, substitution at the C3 and C5 positions dictates the vector of substituents into the "gatekeeper" and solvent-exposed regions, respectively.

Tautomerism and Regioisomerism

A critical challenge in pyrazole synthesis is the annular tautomerism (


- vs. 

-pyrazole). In solution, unsubstituted pyrazoles exist in rapid equilibrium. However, introducing substituents desymmetrizes the ring, leading to distinct regioisomers (

- vs.

-disubstituted).
  • Impact: Regioisomers often exhibit vastly different biological activities. For instance, the

    
    -isomer might cause steric clash within a binding pocket where the 
    
    
    
    -isomer fits perfectly.

Advanced Synthetic Methodologies

We categorize modern synthesis into three dominant streams: Condensation , Cycloaddition , and C-H Functionalization .

Visualization: The Pyrazole Synthetic Landscape

The following diagram maps the decision logic for selecting a synthetic route based on available starting materials and desired substitution patterns.

PyrazoleSynthesis Start Target Pyrazole Condensation Condensation (1,3-Dielectrophiles) Start->Condensation Cycloaddition [3+2] Cycloaddition (Dipolar) Start->Cycloaddition CH_Func C-H Activation (Late-Stage) Start->CH_Func Knorr Classical Knorr (Regio-issues) Condensation->Knorr Standard Conditions Regio_Cat Lewis Acid/Cu Catalyst (Regio-controlled) Condensation->Regio_Cat High Precision Diazo Diazo Compounds + Alkynes Cycloaddition->Diazo Pd_Cat Pd-Catalyzed Arylation CH_Func->Pd_Cat Direct Functionalization

Figure 1: Decision matrix for selecting synthetic methodologies based on substrate availability and regioselectivity requirements.

Comparative Analysis of Methods
MethodologyKey ReagentsRegioselectivityAtom EconomyPrimary Application
Classical Knorr 1,3-Diketone + HydrazineLow (Mixtures)HighBulk synthesis of symmetrical pyrazoles
Regioselective MCR Enaminone + HydrazineHigh HighDrug discovery libraries (1,3- vs 1,5-control)
[3+2] Cycloaddition Diazo/Nitrile imine + AlkyneModerate to HighModerateAccess to fused ring systems
C-H Activation N-Aryl Pyrazole + Aryl HalideVery High Low (Steps)Late-stage diversification (Lead Optimization)

Deep Dive: Regioselective Synthesis via Enaminones

To solve the regioselectivity problem inherent in the Knorr synthesis, modern medicinal chemistry utilizes enaminones (3-dimethylamino-1-aryl-2-en-1-ones) as versatile precursors. Unlike symmetrical 1,3-diketones, enaminones possess distinct electrophilic centers, allowing for predictable nucleophilic attack by hydrazines.

Mechanism of Regiocontrol

The reaction proceeds via a Michael-type addition followed by cyclization.

  • Hard/Soft Acid-Base Theory (HSAB): The terminal nitrogen of the hydrazine (harder nucleophile) attacks the

    
    -carbon of the enaminone.
    
  • Solvent Effects: Protic solvents often favor the formation of the 1,5-isomer, while non-polar solvents or specific Lewis acids can shift preference to the 1,3-isomer.

Protocol: Regioselective Synthesis of 1-Aryl-3,5-Substituted Pyrazoles

Objective: Synthesize a library of 1,3,5-trisubstituted pyrazoles with >95:5 regioisomeric ratio. Reference Basis: Optimized from recent multicomponent protocols [1, 5].

Reagents & Equipment
  • Substrates: Acetophenone derivatives, DMA-DMF (N,N-Dimethylformamide dimethyl acetal), Aryl hydrazines.

  • Catalyst:

    
     (Indium Trichloride) or 
    
    
    
    - Lewis acids enhance regiocontrol.
  • Solvent: Ethanol (Green/Polar) or Toluene (for specific isomers).

Step-by-Step Workflow
  • Enaminone Formation (In Situ):

    • Charge a round-bottom flask with substituted acetophenone (1.0 equiv) and DMA-DMF (1.2 equiv).

    • Reflux at 110°C for 3-5 hours.

    • Validation: Monitor via TLC (disappearance of ketone). Evaporate excess DMA-DMF. The resulting enaminone is often used directly.

  • Cyclocondensation:

    • Dissolve the crude enaminone in Ethanol (0.5 M concentration).

    • Add the substituted Aryl Hydrazine (1.1 equiv).

    • Critical Step: Add Lewis Acid catalyst (

      
      , 10 mol%). This coordinates with the carbonyl, directing the hydrazine attack.
      
    • Reflux for 2-4 hours.

  • Workup & Purification:

    • Cool to room temperature.[5] The product often precipitates out.

    • Filter and wash with cold ethanol (removes unreacted hydrazine).

    • Recrystallize from EtOH/Water or purify via flash column chromatography (Hexane/EtOAc).

Workflow Visualization

ProtocolFlow Step1 Step 1: Enaminone Formation (Ketone + DMA-DMF) Check1 TLC Check (Ketone consumed?) Step1->Check1 Check1->Step1 No (Continue Reflux) Step2 Step 2: Cyclocondensation (+ Hydrazine + InCl3) Check1->Step2 Yes Step3 Step 3: Precipitation & Filtration Step2->Step3 Final Pure 1,3,5-Trisubstituted Pyrazole Step3->Final

Figure 2: Step-by-step workflow for the Lewis acid-catalyzed regioselective synthesis of pyrazoles.

Characterization & Validation

Trustworthiness in synthesis relies on rigorous structural confirmation. For pyrazoles, distinguishing regioisomers is paramount.

  • 1H NMR (NOE):

    • 1,5-Isomer: Strong NOE (Nuclear Overhauser Effect) observed between the N-Aryl ortho protons and the C5-substituent.

    • 1,3-Isomer: NOE observed between N-Aryl ortho protons and the H4 proton (if C5 is H) or lack of interaction with the C3 substituent.

  • 13C NMR: The chemical shift of C3 and C5 carbons differs characteristically based on the shielding effect of the N-aryl group.

  • X-Ray Crystallography: The gold standard for confirming absolute regiochemistry in lead compounds.

Future Perspectives: C-H Activation & Flow Chemistry

While condensation remains the workhorse, the future lies in C-H Activation . Recent work [6, 7] demonstrates Palladium-catalyzed direct arylation of simple pyrazoles.[6][7] This allows for "Late-Stage Functionalization"—taking an existing drug molecule and appending a pyrazole moiety, or diversifying a pyrazole core at the very end of the synthesis, drastically reducing the time-to-lead.

Furthermore, Flow Chemistry is being adapted for these syntheses to handle the exotherms of hydrazine condensations safely and to automate library generation [5].

References

  • Recent advances in the multicomponent synthesis of pyrazoles. Org. Biomol. Chem., 2024.[8][9][10]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science, 2023.

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI Molecules, 2023.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI Molbank, 2023.

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 2025.[10]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Org. Biomol. Chem., 2020.

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups. J. Am. Chem. Soc. (via PMC), 2015.

Sources

Foundational

An In-depth Technical Guide to 4-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde and Its Isomeric Landscape

Abstract: This technical guide addresses the chemical identity, synthesis, and molecular characteristics of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde. Initial investigations reveal that this specific isomeric substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide addresses the chemical identity, synthesis, and molecular characteristics of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde. Initial investigations reveal that this specific isomeric substitution pattern is not described in major chemical databases. In the spirit of enabling research and development for drug discovery professionals, this document provides a comprehensive analysis of the closely related and well-documented isomer, 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 21487-48-9) . The guide details its molecular structure, physicochemical properties, established synthetic protocols—with a focus on the Vilsmeier-Haack reaction—and the versatile reactivity of its aldehyde functional group. The aim is to provide researchers with a foundational understanding of this pyrazole scaffold as a valuable building block in medicinal chemistry and materials science.

Section 1: Isomeric Clarification and Introduction to the Core Scaffold

A thorough search of chemical literature and databases, including CAS registries, indicates that the requested compound, 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde , is not a cataloged substance. The specific placement of a methyl group at the C4 position and a carbaldehyde at the C3 position of the 1-phenyl-pyrazole ring does not correspond to a commercially available or synthetically described molecule.

However, the isomeric compound, 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde , is a well-characterized and accessible research chemical. The structural difference is the transposition of the methyl and carbaldehyde groups on the pyrazole ring. Given their close structural relationship, the synthesis, reactivity, and properties of this isomer provide critical and actionable insights for researchers interested in this class of molecules. This guide will therefore focus on this well-documented analogue.

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The presence of a reactive carbaldehyde group makes these molecules exceptionally versatile building blocks for the synthesis of more complex chemical entities.

Section 2: Core Molecular Data for 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The fundamental molecular and physical properties of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are summarized below. This data serves as a crucial reference for experimental design, characterization, and quality control.

IdentifierValueSource(s)
CAS Number 21487-48-9[4]
Molecular Formula C₁₁H₁₀N₂O[4]
Molecular Weight 186.21 g/mol [4]
Appearance SolidSigma-Aldrich
Melting Point 57-61 °CSigma-Aldrich
SMILES Cc1nn(cc1C=O)c2ccccc2[4]
InChI Key CVCOOKQWHMGEDQ-UHFFFAOYSA-NSigma-Aldrich
Storage Inert atmosphere, 2-8°C[4]

Section 3: Synthesis and Mechanistic Insights

The most prevalent and efficient method for the synthesis of 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[5][6] This one-pot reaction is a cornerstone of heterocyclic chemistry for its ability to achieve formylation and cyclization concurrently.

The Vilsmeier-Haack Synthesis Pathway

The reaction proceeds from a readily available starting material, an acetophenone phenylhydrazone. The phenylhydrazone is prepared by the simple condensation of an appropriately substituted acetophenone with phenylhydrazine.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction Acetophenone Acetophenone Hydrazone Acetophenone Phenylhydrazone Acetophenone->Hydrazone Condensation (Acid catalyst) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Hydrazone_input Acetophenone Phenylhydrazone Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Target 3-Methyl-1-phenyl-1H- pyrazole-4-carbaldehyde Vilsmeier_Reagent->Target Hydrazone_input->Target Cyclization & Formylation

Caption: General workflow for the synthesis of the target pyrazole carbaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Phenylethylidene)hydrazine (Propane-2-one phenylhydrazone)

  • To a solution of acetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate (the hydrazone) is collected by filtration, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed if higher purity is required.

Step 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction) [7]

  • Prepare the Vilsmeier reagent in a separate flask under an inert atmosphere (e.g., Nitrogen or Argon). To chilled N,N-Dimethylformamide (DMF, ~5 eq), add phosphorus oxychloride (POCl₃, ~2 eq) dropwise at 0°C. Stir for 15-30 minutes.

  • Dissolve the propane-2-one phenylhydrazone (1.0 eq) from Step 1 in the prepared Vilsmeier reagent.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70°C for 6-10 hours.[7][8] The reaction progress should be monitored by TLC.

  • After the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

  • The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Mechanistic Causality

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium ion [(CH₃)₂N=CHCl]⁺, acts as the electrophile. The hydrazone provides the nucleophilic enamine-like tautomer that attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination to form the aromatic pyrazole ring. The final hydrolysis of the resulting iminium salt during the aqueous workup yields the carbaldehyde functional group.[5] This robust reaction provides a direct route to highly functionalized pyrazoles.

Section 4: Chemical Reactivity and Synthetic Utility

The aldehyde group at the C4 position of the pyrazole ring is the primary site of reactivity, enabling a wide range of chemical transformations. This makes the molecule a valuable synthon for building molecular complexity.

G cluster_reactions Key Transformations Start 3-Methyl-1-phenyl-1H- pyrazole-4-carbaldehyde Oxidation Oxidation (e.g., KMnO₄, CrO₃) Start->Oxidation Reduction Reduction (e.g., NaBH₄) Start->Reduction Condensation Condensation (e.g., Amines, Active Methylene Cmpds) Start->Condensation Wittig Wittig Reaction (Phosphonium Ylides) Start->Wittig Carboxylic_Acid Pyrazole-4-carboxylic Acid Oxidation->Carboxylic_Acid Alcohol Pyrazolyl-methanol Reduction->Alcohol Schiff_Base Schiff Bases / Imines Condensation->Schiff_Base Alkene Substituted Alkenes Wittig->Alkene

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded, and self-validating protocol for the synthesis of pyrazole-4-carbaldeh...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded, and self-validating protocol for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack double formylation and cyclization strategy.

Pharmacological & Synthetic Rationale

Pyrazole-4-carbaldehydes represent a highly privileged pharmacophore in modern drug discovery. The pyrazole scaffold is ubiquitous in molecules exhibiting anti-inflammatory, antimicrobial, and anticancer activities[1]. The strategic placement of a formyl group at the C4 position provides an exceptionally versatile synthetic handle. This aldehyde moiety serves as a critical junction for downstream functionalization, enabling Knoevenagel condensations, Schiff base formations, and oxidations to yield complex, biologically active architectures[2].

Mechanistic Causality: The Double Formylation Strategy

The Vilsmeier-Haack (VH) reaction is traditionally known for the formylation of electron-rich aromatic systems[3]. However, when applied to aryl hydrazones (readily derived from the condensation of acetophenones with phenylhydrazines), the VH reagent acts as a potent 1,3-bis-electrophile, driving a cascade reaction that constructs the pyrazole ring de novo[4].

The causality of this transformation relies on a precise sequence of electrophilic attacks:

  • Reagent Generation: Phosphorus oxychloride (POCl

    
    ) activates N,N-dimethylformamide (DMF) to generate the highly electrophilic chloromethyleniminium ion (the Vilsmeier reagent)[5].
    
  • First Formylation: The hydrazone tautomerizes to an enamine-like nucleophile, which attacks the Vilsmeier reagent at the

    
    -carbon, forming a 1,3-biselectrophilic intermediate[6].
    
  • Cyclization & Second Formylation: A second equivalent of the VH reagent facilitates an intramolecular cyclization. The thermodynamic stability of the resulting aromatic pyrazole ring drives this ring closure, trapping the C4 position as an iminium salt[4][7].

  • Hydrolysis: Aqueous alkaline workup hydrolyzes the iminium salt, revealing the final pyrazole-4-carbaldehyde[2].

Mechanistic Workflow

VH_Mechanism DMF DMF + POCl3 (0-5 °C) VH_Reagent Vilsmeier-Haack Reagent (Chloromethyleniminium ion) DMF->VH_Reagent Activation Attack Electrophilic Attack at alpha-carbon VH_Reagent->Attack Hydrazone Aryl Hydrazone Substrate Hydrazone->Attack Intermediate 1,3-Biselectrophilic Intermediate Attack->Intermediate Formylation 1 Cyclization Intramolecular Cyclization (65-70 °C) Intermediate->Cyclization Iminium Pyrazole Iminium Salt Cyclization->Iminium Formylation 2 & Ring Closure Hydrolysis Alkaline Hydrolysis (H2O / NaHCO3) Iminium->Hydrolysis Product Pyrazole-4-carbaldehyde (Target Scaffold) Hydrolysis->Product Quench

Figure 1: Mechanistic workflow of the Vilsmeier-Haack double formylation and cyclization.

Optimized Experimental Protocol

This protocol is designed as a self-validating system, ensuring that each step has a clear, observable purpose to maximize yield and purity.

Step 1: Reagent Preparation (Thermal Control)

  • Action: To a dried round-bottom flask containing anhydrous DMF (3.0 equiv), add POCl

    
     (3.0 equiv) dropwise over 15–20 minutes. Maintain the internal temperature strictly between 0–5 °C using an ice bath[2].
    
  • Causality: The formation of the chloromethyleniminium ion is highly exothermic. Strict thermal control prevents the thermal degradation of the reagent and minimizes the formation of dimethylamine byproducts, ensuring a high effective concentration of the electrophile[5].

Step 2: Substrate Addition

  • Action: Stir the Vilsmeier reagent at 0–5 °C for an additional 20 minutes. Slowly add the aryl hydrazone substrate (1.0 equiv) dissolved in a minimal amount of DMF in a dropwise manner[2].

  • Causality: Dropwise addition prevents localized heating and controls the rate of the initial electrophilic attack, minimizing polymerization or degradation of the hydrazone.

Step 3: Cyclization (Thermodynamic Driving)

  • Action: Remove the ice bath and gradually heat the reaction mixture to 65–70 °C. Stir at this temperature for 4–5 hours[2].

  • Causality: While the initial formylation occurs readily at lower temperatures, the subsequent intramolecular cyclization to form the stable aromatic pyrazole ring requires thermal energy to overcome the activation barrier[7].

Step 4: Quenching and Isolation

  • Action: Cool the mixture to room temperature and pour it slowly into vigorously stirred crushed ice/cold water (approx. 10 volumes). Slowly add solid Sodium Bicarbonate (NaHCO

    
    ) until the solution becomes slightly alkaline (pH ~8). Filter the resulting precipitate under vacuum and wash thoroughly with chilled water[2].
    
  • Causality: The reaction produces a pyrazole iminium salt and HCl as a byproduct. Pouring over ice water and neutralizing with a mild base (NaHCO

    
    ) drives the hydrolysis of the iminium species to the final aldehyde without degrading the product, which could occur if strong bases (like NaOH) were used[2].
    

Self-Validation & Analytical Checkpoints

To confirm the successful double formylation and cyclization, the isolated product must be subjected to the following spectroscopic validation checks:

  • Thin-Layer Chromatography (TLC): The complete disappearance of the less polar hydrazone spot and the appearance of a new, UV-active spot confirms reaction completion.

  • 
    H NMR (CDCl
    
    
    
    or DMSO-d
    
    
    ):
    The hallmark of a successful Vilsmeier-Haack formylation of a pyrazole is the appearance of a distinct aldehydic proton singlet at
    
    
    9.8–10.0 ppm
    . Additionally, the highly deshielded pyrazole C5 proton will appear as a sharp singlet at
    
    
    8.4–8.6 ppm
    , confirming ring closure[5].
  • FT-IR Spectroscopy: Look for a strong, sharp absorption band at 1670–1690 cm

    
     , which is highly characteristic of the conjugated formyl C=O stretch[5].
    

Quantitative Substrate Scope

The electronic nature of the substituents on the starting hydrazone significantly dictates the reaction kinetics and overall yield.

Table 1: Influence of Hydrazone Substituents on Reaction Efficiency

Substrate (R-Phenylhydrazone)Electronic NatureReaction Time (h)Isolated Yield (%)
R = H (Unsubstituted)Neutral4.080 - 82
R = 4-CH

Weakly Donating4.582 - 85
R = 4-OCH

Strongly Donating4.085 - 88
R = 4-Cl Weakly Withdrawing5.075 - 78
R = 4-NO

Strongly Withdrawing5.565 - 68

Data synthesized from established literature protocols[2][5][8].

Mechanistic Insight on Yields: Electron-donating groups (EDGs) on the aryl ring enhance the nucleophilicity of the hydrazone intermediate, facilitating the initial electrophilic attack by the Vilsmeier reagent and leading to higher yields. Conversely, electron-withdrawing groups (EWGs) deactivate the system, necessitating longer reaction times and typically resulting in lower overall yields due to competitive side reactions[4][8].

References

1.[2] Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. URL:[Link] 2.[4] Synthesis and Properties of Pyrazoles. Encyclopedia.pub. URL:[Link] 3.[6] Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. URL:[Link] 4.[3] REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS. URL:[Link] 5.[1] Synthesis, reaction and biological activities of N-containing heterocyclic compounds: A report on Pyrazole. AIP Publishing. URL:[Link] 6.[7] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. URL:[Link] 7.[8] Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate. URL:[Link] 8.[5] 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. URL:[Link]

Sources

Application

Green Synthesis of Substituted Pyrazoles: A Guide for the Modern Laboratory

Introduction: The Pyrazole Scaffold and the Imperative of Green Chemistry Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development.[1] This five-membered heterocyclic ring system, contai...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Imperative of Green Chemistry

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development.[1] This five-membered heterocyclic ring system, containing two adjacent nitrogen atoms, is a versatile pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2] The synthesis of these valuable molecules has traditionally relied on methods that often involve harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents, leading to significant environmental impact.

In alignment with the principles of green chemistry, the development of sustainable synthetic routes to pyrazoles is not merely an academic exercise but a critical necessity for the pharmaceutical and chemical industries.[3][4] Green synthesis methodologies aim to reduce or eliminate the use and generation of hazardous substances by focusing on atom economy, energy efficiency, the use of renewable feedstocks and benign solvents, and the application of catalytic methods.[5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge green synthesis methods for substituted pyrazoles. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis of different techniques to empower you to select the most appropriate and sustainable method for your research endeavors.

Methodology 1: Multicomponent Reactions (MCRs) in Aqueous Media

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, are intrinsically green.[7][8] They offer high atom economy, reduce the number of synthetic and purification steps, and minimize solvent waste.[8] When conducted in water, nature's own solvent, the environmental credentials of MCRs are further enhanced.[5][7]

Scientific Rationale

The use of water as a solvent in organic synthesis is highly attractive due to its non-toxic, non-flammable, and readily available nature. For the synthesis of pyrazoles, water can facilitate reactions through its high polarity and ability to form hydrogen bonds, which can stabilize transition states and accelerate reaction rates. In some cases, the hydrophobic effect can also play a crucial role by bringing the organic reactants together in an aqueous environment.

Protocol: One-Pot, Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol describes a catalyst-free, one-pot synthesis of dihydropyrano[2,3-c]pyrazole derivatives in an aqueous medium.[9]

Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product A Aryl Aldehyde F Stirring at Room Temperature A->F B Malononitrile B->F C Hydrazine Hydrate C->F D Ethyl Acetoacetate D->F E Water (Solvent) E->F G Precipitation F->G H Filtration G->H I Washing with Water & Ethanol H->I J Drying I->J K Dihydropyrano[2,3-c]pyrazole J->K

Figure 1: Workflow for the catalyst-free, four-component synthesis of dihydropyrano[2,3-c]pyrazoles in water.

Step-by-Step Procedure:

  • In a round-bottom flask, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol) in 10 mL of water.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within 2-3 hours), a solid precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water (2 x 10 mL) followed by a small amount of cold ethanol (5 mL) to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven at 60 °C.

Self-Validation:

  • Expected Yield: 85-95%

  • Characterization: The structure of the synthesized dihydropyrano[2,3-c]pyrazole can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). For example, the ¹H NMR spectrum should show characteristic peaks for the amino group protons, the pyran ring proton, and the aromatic protons. The IR spectrum will exhibit characteristic absorption bands for the amino (N-H) and cyano (C≡N) functional groups.

Data Summary
EntryAldehydeReaction Time (h)Yield (%)
14-Chlorobenzaldehyde2.594
24-Methylbenzaldehyde390
34-Nitrobenzaldehyde295
4Benzaldehyde388

Methodology 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant rate enhancements and often leading to higher yields and purer products compared to conventional heating methods.[10] This is due to the efficient and uniform heating of the reaction mixture through dielectric heating, which can lead to specific microwave effects that are not observed with conventional heating.

Scientific Rationale

In the context of pyrazole synthesis, microwave energy can dramatically reduce reaction times from hours to minutes. This rapid heating can overcome activation energy barriers more efficiently and can also promote reactions in solvent-free conditions or with minimal amounts of high-boiling, non-polar solvents, thereby reducing solvent consumption and waste.

Protocol: Microwave-Assisted Synthesis of 1,3,4-Trisubstituted Pyrazoles

This protocol details the microwave-assisted synthesis of 1,3,4-trisubstituted pyrazoles from hydrazones using the Vilsmeier-Haack reagent.

Reaction Scheme:

Hydrazone Hydrazone Microwave Microwave Irradiation Hydrazone->Microwave Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3/DMF) Vilsmeier_Reagent->Microwave Pyrazole 1,3,4-Trisubstituted Pyrazole Microwave->Pyrazole

Figure 2: Reaction scheme for the microwave-assisted synthesis of 1,3,4-trisubstituted pyrazoles.

Step-by-Step Procedure:

  • Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 1.2 mL) to ice-cooled N,N-dimethylformamide (DMF, 10 mL) with stirring.

  • In an open Erlenmeyer flask suitable for microwave synthesis, add the appropriate hydrazone (0.004 mol) to the freshly prepared Vilsmeier-Haack reagent.

  • Place the flask in a domestic microwave oven and irradiate at a power of 280-420 W for 45-120 seconds. Monitor the reaction progress by TLC.

  • After completion, carefully pour the reaction mixture into ice-cold water.

  • Neutralize the solution with sodium bicarbonate.

  • The resulting precipitate is the crude product. Collect it by filtration.

  • Recrystallize the product from a mixture of DMF and ethanol to obtain the pure 1,3,4-trisubstituted pyrazole.

Self-Validation:

  • Expected Yield: 75-90%

  • Characterization: The formation of the pyrazole-4-carbaldehyde is confirmed by the appearance of a singlet for the aldehydic proton at δ 8.5-8.6 ppm in the ¹H NMR spectrum and a strong C=O stretching band around 1705 cm⁻¹ in the IR spectrum.

Comparative Data: Conventional vs. Microwave Method
CompoundConventional Method (Time, h)Conventional Method (Yield, %)Microwave Method (Time, s)Microwave Method (Yield, %)
6a 3-47045-12085
6b 3-46845-12082
6c 3-47245-12088

Data adapted from Kidwai et al.

Methodology 3: Ultrasound-Assisted Green Synthesis (USAGS)

Sonochemistry, the application of ultrasound to chemical reactions, provides a green alternative to traditional synthetic methods.[6][11] The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates.[11]

Scientific Rationale

Ultrasound irradiation can enhance mass transfer and create high-energy microenvironments, promoting reactions that might otherwise require high temperatures, long reaction times, or harsh reagents.[11] This technique is particularly effective for heterogeneous reactions and can often be performed at room temperature in green solvents like water or ethanol.[6][12]

Protocol: Ultrasound-Assisted, Catalyst-Free Synthesis of Pyrano[2,3-c]pyrazoles in Water

This protocol outlines a four-component, catalyst-free synthesis of pyrano[2,3-c]pyrazoles in water under ultrasound irradiation.[6]

Experimental Setup:

cluster_0 Reactants in Water cluster_1 Sonication cluster_2 Work-up cluster_3 Product A Aromatic Aldehyde E Ultrasonic Bath (Room Temperature) A->E B Malononitrile B->E C Hydrazine Hydrate C->E D Ethyl Acetoacetate D->E F Filtration E->F G Recrystallization from Ethanol F->G H Pyrano[2,3-c]pyrazole G->H

Sources

Method

Application Note: 4-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde as a Strategic Building Block in Organic Synthesis

Executive Summary The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents exhibiting anti-inflammatory, antimicrobial, and antineoplastic properties. Among pyrazole deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents exhibiting anti-inflammatory, antimicrobial, and antineoplastic properties. Among pyrazole derivatives, 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde (CAS: 1319729-89-9) serves as a highly versatile, bifunctional building block [1]. The presence of a highly electrophilic formyl group at the C3 position, modulated by the adjacent C4-methyl group, makes it an ideal precursor for multicomponent reactions (MCRs), condensation pathways, and the synthesis of complex heterocyclic architectures. This application note details the physicochemical profile, mechanistic rationale, and validated protocols for utilizing this compound in advanced organic synthesis.

Physicochemical Profiling

To ensure reproducibility and proper handling, the fundamental properties of the building block are summarized below.

Table 1: Chemical Identity and Specifications

PropertyValue
Chemical Name 4-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde
CAS Number 1319729-89-9
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
SMILES Cc1cn(c2ccccc2)nc1C=O
Key Functional Groups C3-Carbaldehyde, N1-Phenyl, C4-Methyl
Primary Utility Heterocyclic building block, MCR substrate, Ligand precursor

Mechanistic Insights & Reactivity Profile

The synthetic utility of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde stems from the precise electronic and steric interplay of its substituents [2]:

  • C3-Formyl Electrophilicity: The aldehyde group at the C3 position is highly susceptible to nucleophilic attack. Unlike simple aliphatic aldehydes, the pyrazole ring exerts an electron-withdrawing effect through its nitrogen atoms, enhancing the electrophilicity of the carbonyl carbon.

  • C4-Methyl Modulation: The methyl group at C4 provides a mild electron-donating inductive effect (+I). This slightly dampens the extreme reactivity of the C3-aldehyde, preventing unwanted auto-condensation or polymerization, and enabling highly controlled, step-wise nucleophilic additions. Sterically, the methyl group restricts the rotational freedom of incoming nucleophiles, which can enhance diastereoselectivity in reactions such as the Baylis-Hillman reaction [3].

  • N1-Phenyl Lipophilicity: The phenyl ring provides a robust hydrophobic handle. In medicinal chemistry, this moiety is critical for facilitating π-π stacking interactions with target protein binding pockets.

ReactivityMap Center 4-Methyl-1-phenyl-1H- pyrazole-3-carbaldehyde Schiff Schiff Bases (Ligands/Probes) Center->Schiff 1° Amines Condensation GBB Imidazo[1,2-a]pyridines (GBB MCR) Center->GBB 2-Aminopyridine + Isocyanide BH Allylic Alcohols (Baylis-Hillman) Center->BH Activated Alkenes + DABCO Thio Thioamides (Oxidative Amidation) Center->Thio 2° Amines + S8 / Oxidant

Reactivity profile of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde in organic synthesis.

Validated Application Workflows

Protocol A: Synthesis of Pyrazole-Tethered Imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé (GBB) Reaction

Rationale: The GBB reaction is a powerful isocyanide-based multicomponent reaction. The C3-aldehyde of the pyrazole condenses with 2-aminopyridine to form an iminium ion, which is subsequently trapped by an isocyanide. Lewis acid catalysis (e.g., La(OTf)₃) is employed to accelerate iminium formation and subsequent [4+1] cycloaddition[4].

GBB_Mechanism Aldehyde Pyrazole-3- carbaldehyde Iminium Schiff Base / Iminium Ion Aldehyde->Iminium + Amine - H2O Amine 2-Amino- pyridine Amine->Iminium Nitrilium Nitrilium Intermediate Iminium->Nitrilium + Isocyanide [4+1] Cycloaddition Isocyanide Isocyanide (R-NC) Isocyanide->Nitrilium Product Imidazo[1,2-a]pyridine Derivative Nitrilium->Product Intramolecular Cyclization

Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in 5.0 mL of anhydrous ethanol.

  • Catalyst Addition: Add 10 mol% of Lanthanum(III) triflate (La(OTf)₃) to the stirring mixture. Causality: The Lewis acid coordinates with the carbonyl oxygen, dramatically increasing its electrophilicity and driving the rapid formation of the Schiff base intermediate.

  • Isocyanide Addition: After 15 minutes of stirring at room temperature, add tert-butyl isocyanide (1.2 mmol) dropwise.

  • Reaction Execution: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Workup & Purification: Upon completion, cool the mixture to room temperature and quench with water (10 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine to remove residual ethanol and water-soluble impurities, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via silica gel column chromatography to yield the pure pyrazole-tethered imidazo[1,2-a]pyridine.

Protocol B: Synthesis of Functionalized Allylic Alcohols via Baylis-Hillman Reaction

Rationale: The Baylis-Hillman reaction couples the pyrazole-3-carbaldehyde with activated alkenes (e.g., methyl acrylate) using DABCO as a nucleophilic catalyst. The C4-methyl group influences the reaction kinetics, necessitating optimized catalyst loading [3].

Step-by-Step Methodology:

  • Reagent Mixing: Combine 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde (1.0 mmol) and methyl acrylate (3.0 mmol) in a reaction vial.

  • Catalyst Introduction: Add DABCO (1.0 mmol, 1.0 equiv.). Causality: Unlike highly reactive aliphatic aldehydes that require catalytic DABCO (0.1-0.5 equiv.), pyrazole carbaldehydes often require stoichiometric DABCO to drive the equilibrium toward the enolate intermediate due to the stabilizing resonance of the heterocyclic ring.

  • Incubation: Stir the neat reaction mixture at room temperature for 48–72 hours. (Note: The reaction is inherently slow; do not heat, as this promotes alkene polymerization).

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash with 1M HCl (10 mL) to protonate and remove DABCO, followed by saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer, concentrate, and purify via flash chromatography to isolate the allylic alcohol derivative.

Protocol C: Synthesis of Pyrazole-Conjugated Thioamides

Rationale: Oxidative amidation of the aldehyde using secondary amines and elemental sulfur provides direct, metal-free access to thioamides, which are valuable pharmacophores [5].

Step-by-Step Methodology:

  • Assembly: Mix 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde (1.0 mmol), morpholine (1.5 mmol), and elemental sulfur (S₈, 2.0 mmol) in 3 mL of DMSO.

  • Oxidation: Add tert-butyl hydroperoxide (TBHP) or H₂O₂ as an oxidant. Heat the mixture to 100°C for 12 hours. Causality: The oxidant facilitates the conversion of the intermediate polysulfide-iminium complex into the final thioamide.

  • Isolation: Cool the mixture, precipitate the product by adding cold water, filter the solid, and recrystallize from ethanol.

Data Presentation: Reaction Optimization

The efficiency of the multicomponent GBB reaction (Protocol A) is highly dependent on the choice of solvent and catalyst. The table below summarizes the optimization data driving the protocol choices.

Table 2: Optimization of Catalyst and Solvent for the GBB Reaction [4]

EntrySolventCatalyst (10 mol%)Temp (°C)Time (h)Yield (%)
1WaterNone10016Trace
2EthanolNone801225
3Ethanolp-TSA80855
4AcetonitrileLa(OTf)₃80672
5 Ethanol La(OTf)₃ 80 4 89

References

  • Sigma-Aldrich. "4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde | 1319729-89-9". 1

  • Abdel-Wahab, B. F., et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." ARKIVOC, 2011. 2

  • Semantic Scholar. "Studies on the Baylis-Hillman reaction of pyrazolecarbaldehydes under the influence of DABCO." 3

  • ResearchGate. "Optimization of the reaction conditions towards the formation of pyrazole tethered imidazopyridines." 4

  • Beilstein Archives. "Synthesis of Pyrazole Conjugated Thioamides and Amide." 5

Sources

Application

Applikations- und Protokollhandbuch: Derivatisierung von 4-Methyl-1-phenyl-1H-pyrazol-3-carbaldehyd für die medizinische Chemie

Verfasst von: Dr. Gemini, Leitender Applikationswissenschaftler Zusammenfassung Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 4-Methyl-1-phenyl-1H-pyrazol-3-carbaldehyd,...

Author: BenchChem Technical Support Team. Date: March 2026

Verfasst von: Dr. Gemini, Leitender Applikationswissenschaftler

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 4-Methyl-1-phenyl-1H-pyrazol-3-carbaldehyd, einer vielseitigen Ausgangsverbindung für die Entwicklung neuer pharmazeutischer Wirkstoffe. Pyrazol-Ringsysteme sind ein zentraler Baustein in der modernen medizinischen Chemie und bilden das strukturelle Gerüst zahlreicher zugelassener Medikamente.[1][2][3][4] Die Aldehydfunktion an der Position 3 des Pyrazolrings dient als reaktiver Ankerpunkt für eine Vielzahl von chemischen Modifikationen, die es Forschern ermöglichen, Bibliotheken von neuartigen Molekülen mit einem breiten Spektrum an potenziellen biologischen Aktivitäten zu synthetisieren.[5][6] Wir beschreiben hier mehrere Schlüsselreaktionen, einschließlich detaillierter, schrittweiser Protokolle und der wissenschaftlichen Begründung für die gewählten experimentellen Ansätze.

Einleitung: Die Bedeutung des Pyrazol-Gerüsts in der Wirkstoffforschung

Heterozyklische Verbindungen, insbesondere solche, die Stickstoffatome enthalten, sind in der Natur und in der Pharmazie allgegenwärtig. Unter ihnen nimmt das Pyrazol-Gerüst eine privilegierte Stellung ein.[4][7] Seine einzigartige elektronische Beschaffenheit und die Fähigkeit, an Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen teilzunehmen, machen es zu einem idealen Pharmakophor für die Interaktion mit biologischen Zielstrukturen wie Enzymen und Rezeptoren.[1] Die metabolische Stabilität des Pyrazolrings ist ein weiterer entscheidender Vorteil, der zu seiner zunehmenden Präsenz in neu zugelassenen Medikamenten beiträgt.[4]

Verbindungen auf Pyrazolbasis weisen ein bemerkenswert breites Spektrum an pharmakologischen Aktivitäten auf, darunter entzündungshemmende, antimikrobielle, krebsbekämpfende, analgetische und antivirale Eigenschaften.[1][8][9][10] Prominente Beispiele für Medikamente mit einer Pyrazol-Struktur sind der COX-2-Hemmer Celecoxib, der Antidepressivum Fezolamid und der Wirkstoff gegen Adipositas Rimonabant.[3]

Der hier vorgestellte Ausgangsstoff, 4-Methyl-1-phenyl-1H-pyrazol-3-carbaldehyd, ist ein besonders wertvolles Zwischenprodukt. Die strategisch platzierte Aldehydgruppe ermöglicht eine gezielte Funktionalisierung, um die physikochemischen Eigenschaften und die biologische Aktivität des Moleküls systematisch zu modulieren.

Strategien und Protokolle zur Derivatisierung

Die Aldehydgruppe ist eine der vielseitigsten funktionellen Gruppen in der organischen Synthese. Im Folgenden werden vier robuste und hochrelevante Methoden zur Derivatisierung von 4-Methyl-1-phenyl-1H-pyrazol-3-carbaldehyd vorgestellt.

A. Synthese von Schiff-Basen und reduktive Aminierung

Die Bildung von Iminen (Schiff-Basen) durch Kondensation mit primären Aminen, gefolgt von einer Reduktion zu stabilen sekundären Aminen, ist eine der wichtigsten Methoden in der kombinatorischen Chemie zur schnellen Erstellung von Wirkstoffbibliotheken.[11][12] Diese Reaktion ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen und die Feinabstimmung der sterischen und elektronischen Eigenschaften.

Protokoll 1: Zweistufige reduktive Aminierung

  • Schritt 1: Imin-Bildung

    • Lösen Sie 4-Methyl-1-phenyl-1H-pyrazol-3-carbaldehyd (1,0 Äq.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE).

    • Fügen Sie das entsprechende primäre Amin (1,1 Äq.) hinzu.

    • Geben Sie eine katalytische Menge einer Säure (z. B. Eisessig) hinzu, um die Reaktion zu beschleunigen.

    • Rühren Sie die Mischung bei Raumtemperatur für 2-4 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Schritt 2: Reduktion des Imins

    • Kühlen Sie die Reaktionsmischung auf 0 °C ab.

    • Fügen Sie langsam ein mildes Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1,5 Äq.) portionsweise hinzu. Die Wahl dieses Reagenzes ist entscheidend, da es selektiv Imine in Gegenwart von Aldehyden reduziert und weniger feuchtigkeitsempfindlich ist als andere Hydridreagenzien.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

    • Quenchen Sie die Reaktion durch vorsichtige Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung.

    • Extrahieren Sie die wässrige Phase mehrmals mit DCM.

    • Vereinigen Sie die organischen Phasen, trocknen Sie sie über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.

G cluster_workflow Workflow: Reduktive Aminierung start Start: Löse Pyrazol-Aldehyd und Amin in DCM add_acid Katalysator zugeben (z.B. Eisessig) start->add_acid stir_rt Rühren bei RT (2-4h) Imin-Bildung add_acid->stir_rt cool Abkühlen auf 0°C stir_rt->cool add_reductant Reduktionsmittel zugeben (NaBH(OAc)₃) cool->add_reductant warm_stir Auf RT erwärmen und über Nacht rühren add_reductant->warm_stir quench Reaktion quenchen (ges. NaHCO₃-Lösung) warm_stir->quench extract Extraktion mit DCM quench->extract dry_purify Trocknen und säulen- chromatographisch reinigen extract->dry_purify end_product Endprodukt: Substituiertes Amin dry_purify->end_product

Abbildung 1: Workflow für die reduktive Aminierung.

B. Knoevenagel-Kondensation

Die Knoevenagel-Kondensation ist eine Reaktion zwischen einem Aldehyd und einer Verbindung mit einem aktiven Methylen-Kohlenstoff (z. B. Malononitril, Cyanessigsäureester), die zur Bildung einer neuen C=C-Doppelbindung führt.[13][14] Diese Methode ist äußerst nützlich, um konjugierte Systeme zu erzeugen, die oft interessante pharmakologische und photophysikalische Eigenschaften aufweisen.[15]

Protokoll 2: Basenkatalysierte Knoevenagel-Kondensation

  • Lösen Sie 4-Methyl-1-phenyl-1H-pyrazol-3-carbaldehyd (1,0 Äq.) und die aktive Methylenverbindung (z. B. Malononitril, 1,05 Äq.) in einem geeigneten Lösungsmittel wie Ethanol oder einem Wasser-Ethanol-Gemisch.[15]

  • Fügen Sie eine katalytische Menge einer Base hinzu. Piperidin oder Ammoniumcarbonat sind häufig verwendete, milde und effektive Katalysatoren.[13][15]

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss für 1-3 Stunden. Überwachen Sie den Reaktionsverlauf mittels DC.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab. Das Produkt fällt in vielen Fällen als fester Niederschlag aus.

  • Sammeln Sie den Feststoff durch Vakuumfiltration und waschen Sie ihn mit kaltem Ethanol.

  • Falls erforderlich, kann das Produkt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) weiter gereinigt werden.

G cluster_workflow Workflow: Knoevenagel-Kondensation start Start: Löse Aldehyd und aktive Methylenverbindung in Ethanol add_base Katalysator zugeben (z.B. Piperidin) start->add_base reflux Erhitzen unter Rückfluss (1-3h) add_base->reflux cool Auf RT abkühlen reflux->cool filter Produkt abfiltrieren cool->filter wash Waschen mit kaltem Ethanol filter->wash recrystallize Umkristallisieren (falls nötig) wash->recrystallize end_product Endprodukt: α,β-ungesättigte Verbindung recrystallize->end_product

Abbildung 2: Workflow für die Knoevenagel-Kondensation.

C. Wittig-Reaktion

Die Wittig-Reaktion ist eine fundamentale Methode zur Synthese von Alkenen aus Aldehyden.[16][17] Sie nutzt ein Phosphonium-Ylid (Wittig-Reagenz), um die Carbonyl-Doppelbindung durch eine C=C-Doppelbindung zu ersetzen. Dies ermöglicht die präzise Einführung von Vinyl-Gruppen mit definierter Stereochemie, abhängig von der Art des Ylids (stabilisiert vs. nicht-stabilisiert).[18]

Protokoll 3: Synthese eines Alkens mittels Wittig-Reaktion

  • Schritt 1: Ylid-Bildung (in situ)

    • Suspendieren Sie das entsprechende Triphenylphosphoniumsalz (z. B. Methyltriphenylphosphoniumbromid, 1,1 Äq.) in trockenem Tetrahydrofuran (THF) unter einer inerten Atmosphäre (Stickstoff oder Argon).

    • Kühlen Sie die Suspension auf 0 °C oder -78 °C ab (abhängig von der Base).

    • Fügen Sie langsam eine starke Base wie n-Butyllithium (n-BuLi) oder Kalium-tert-butanolat (KOtBu) hinzu. Die Bildung des Ylids wird oft durch eine Farbänderung (z. B. zu tiefrot oder orange) angezeigt.

    • Rühren Sie die Mischung für 30-60 Minuten bei dieser Temperatur.

  • Schritt 2: Reaktion mit dem Aldehyd

    • Lösen Sie 4-Methyl-1-phenyl-1H-pyrazol-3-carbaldehyd (1,0 Äq.) in trockenem THF.

    • Fügen Sie die Aldehydlösung langsam zur Ylid-Lösung bei der tiefen Temperatur hinzu.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für mehrere Stunden oder über Nacht.

    • Quenchen Sie die Reaktion durch Zugabe von Wasser oder einer gesättigten Ammoniumchloridlösung.

    • Extrahieren Sie die wässrige Phase mit einem organischen Lösungsmittel (z. B. Diethylether oder Ethylacetat).

    • Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über Magnesiumsulfat und entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie das Rohprodukt (Alken) und das Nebenprodukt (Triphenylphosphinoxid) mittels Säulenchromatographie.

G cluster_workflow Workflow: Wittig-Reaktion start Start: Phosphoniumsalz in trockenem THF suspendieren add_base Starke Base zugeben (z.B. n-BuLi) Ylid-Bildung start->add_base stir_cold Rühren bei tiefer Temperatur add_base->stir_cold add_aldehyde Lösung des Pyrazol-Aldehyds langsam zugeben stir_cold->add_aldehyde warm_stir Auf RT erwärmen und rühren add_aldehyde->warm_stir quench Reaktion quenchen (z.B. Wasser) warm_stir->quench extract Extraktion quench->extract purify Chromatographische Reinigung extract->purify end_product Endprodukt: Substituiertes Alken purify->end_product

Abbildung 3: Workflow für die Wittig-Reaktion.

D. Oxidation zur Carbonsäure

Die Umwandlung des Aldehyds in eine Carbonsäure eröffnet weitere Derivatisierungsmöglichkeiten, wie die Bildung von Amiden oder Estern, die in der Wirkstoffchemie von zentraler Bedeutung sind. Die Pinnick-Oxidation ist eine milde und hocheffiziente Methode zur Oxidation von Aldehyden, die viele andere funktionelle Gruppen toleriert.

Protokoll 4: Pinnick-Oxidation

  • Lösen Sie 4-Methyl-1-phenyl-1H-pyrazol-3-carbaldehyd (1,0 Äq.) in einem Gemisch aus tert-Butanol und Wasser.

  • Fügen Sie einen Radikalfänger hinzu, typischerweise 2-Methyl-2-buten (ca. 4-5 Äq.).

  • Bereiten Sie eine separate Lösung von Natriumchlorit (NaClO₂, ca. 1,5 Äq.) und Natriumdihydrogenphosphat (NaH₂PO₄) in Wasser vor. Der Phosphatpuffer ist wichtig, um die Bildung von explosiven Chlordioxid zu verhindern.

  • Fügen Sie die Natriumchlorit-Lösung langsam zur Aldehydlösung bei Raumtemperatur hinzu.

  • Rühren Sie die Mischung für 4-6 Stunden. Überwachen Sie den Reaktionsverlauf mittels DC.

  • Nach Abschluss der Reaktion entfernen Sie das tert-Butanol im Vakuum.

  • Säuern Sie die verbleibende wässrige Lösung vorsichtig mit 1 M Salzsäure an, bis das Produkt ausfällt.

  • Sammeln Sie die resultierende Carbonsäure durch Filtration, waschen Sie sie mit kaltem Wasser und trocknen Sie sie im Vakuum.

G cluster_workflow Workflow: Pinnick-Oxidation start Start: Löse Aldehyd in t-BuOH / Wasser add_scavenger Radikalfänger zugeben (2-Methyl-2-buten) start->add_scavenger add_oxidant NaClO₂ / NaH₂PO₄-Lösung langsam zugeben add_scavenger->add_oxidant stir_rt Rühren bei RT (4-6h) add_oxidant->stir_rt remove_solvent t-BuOH im Vakuum entfernen stir_rt->remove_solvent acidify Ansäuern mit 1M HCl remove_solvent->acidify filter_dry Produkt abfiltrieren und trocknen acidify->filter_dry end_product Endprodukt: Pyrazol-Carbonsäure filter_dry->end_product

Abbildung 4: Workflow für die Pinnick-Oxidation.

Zusammenfassung der Derivate und ihrer potenziellen biologischen Aktivitäten

Die vorgestellten Synthesemethoden ermöglichen den Zugang zu einer breiten Palette von Pyrazol-Derivaten. Die nachfolgende Tabelle fasst die Verbindungsklassen und ihre in der Literatur beschriebenen, assoziierten pharmakologischen Wirkungen zusammen.

Derivat-KlasseSynthesemethodePotenzielle biologische AktivitätenReferenzen
Schiff-Basen / Amine Reduktive AminierungAntimikrobiell, antitumoral, entzündungshemmend[19][20][21][22]
α,β-ungesättigte Systeme Knoevenagel-KondensationAntitumoral, entzündungshemmend, antimikrobiell[23][24][25]
Substituierte Alkene Wittig-ReaktionAntiviral, antitumoral[5]
Carbonsäuren & Amide Oxidation & AmidkopplungEntzündungshemmend (COX-Inhibitoren), antibakteriell[10][19]

Fazit

4-Methyl-1-phenyl-1H-pyrazol-3-carbaldehyd ist eine außergewöhnlich nützliche Plattform für die medizinische Chemie. Die hier beschriebenen Protokolle für die reduktive Aminierung, Knoevenagel-Kondensation, Wittig-Reaktion und Oxidation sind robuste und skalierbare Methoden, die es Forschern ermöglichen, gezielt diverse Molekülbibliotheken zu erstellen. Die systematische Erforschung des Struktur-Wirkungs-Zusammenhangs dieser Derivate birgt ein erhebliches Potenzial für die Entdeckung neuer Leitstrukturen und die Entwicklung innovativer Therapeutika zur Behandlung einer Vielzahl von Krankheiten.

Referenzen

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Verfügbar unter:

  • PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Verfügbar unter:

  • Benchchem. Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate. Verfügbar unter:

  • RSC Publishing. (2025, November 3). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. Verfügbar unter:

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). Verfügbar unter:

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Verfügbar unter:

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Verfügbar unter:

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5). Verfügbar unter:

  • ResearchGate. Various methods for the synthesis of pyrazole. Verfügbar unter:

  • Organic Chemistry Portal. Pyrazole synthesis. Verfügbar unter:

  • Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”. Verfügbar unter:

  • MDPI. (2024, May 17). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Verfügbar unter:

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Verfügbar unter:

  • SciSpace. Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. Verfügbar unter:

  • EnPress Publisher LLC. (2025, June 26). Design, synthesis and application of pyrazole-based Schiff base chitosan hybrids for Cu(II) removal and antibacterial inhibition. Verfügbar unter:

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Verfügbar unter:

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Verfügbar unter:

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11). Verfügbar unter:

  • PMC. Current status of pyrazole and its biological activities. Verfügbar unter:

  • Chemical Methodologies. (2024, October 5). Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors. Verfügbar unter:

  • Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. Verfügbar unter:

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Verfügbar unter:

  • Connect Journals. KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Verfügbar unter:

  • ResearchGate. (2025, August 7). Synthesis and biological activity of some pyrazole derivatives. Verfügbar unter:

  • ResearchGate. One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Verfügbar unter:

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Verfügbar unter:

  • ResearchGate. (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Verfügbar unter:

  • ResearchGate. (2017, March 29). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Verfügbar unter:

  • Organic Chemistry Portal. Wittig Reaction. Verfügbar unter:

  • Wikipedia. Wittig reaction. Verfügbar unter:

  • PMC - NIH. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Verfügbar unter:

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Verfügbar unter:

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Verfügbar unter:

Sources

Method

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde

Abstract This document provides a comprehensive guide for the synthesis of Schiff bases derived from 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde. Pyrazole-containing Schiff bases are a significant class of compounds in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of Schiff bases derived from 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde. Pyrazole-containing Schiff bases are a significant class of compounds in medicinal chemistry and materials science, demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This protocol details a robust and reproducible method for the condensation reaction between the pyrazole aldehyde and various primary amines. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and outline methods for purification and characterization. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Pyrazole-Based Schiff Bases

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][3] When incorporated into a Schiff base structure, the resulting molecule often exhibits enhanced biological activity.[1] The defining feature of a Schiff base is the azomethine or imine group (-C=N-), which is typically formed through the condensation of a primary amine with an aldehyde or ketone.[2][4][5] This reaction is a cornerstone of synthetic organic chemistry due to its simplicity and the wide variety of accessible starting materials.

The electronic and structural properties of both the pyrazole aldehyde and the reacting amine can be readily modified, allowing for the creation of large libraries of compounds for biological screening. The imine bond in Schiff bases is often crucial for their biological activity, participating in interactions with biological targets. This guide focuses on the synthesis of Schiff bases from 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde, a versatile building block for creating novel chemical entities.

Reaction Mechanism and Rationale

The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[4] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the lone pair of electrons on the nitrogen atom of the primary amine.

Step 1: Nucleophilic Addition

The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[4]

Step 2: Dehydration

The hemiaminal is an unstable intermediate that readily eliminates a molecule of water to form the stable imine (Schiff base). The acidic catalyst facilitates this step by protonating the hydroxyl group, turning it into a good leaving group (water).

The overall reaction is an equilibrium process. To drive the reaction towards the formation of the Schiff base, it is common to remove the water that is formed, often by azeotropic distillation or by carrying out the reaction in a solvent that is immiscible with water. However, for many simple Schiff base syntheses, simply refluxing in an appropriate solvent is sufficient to achieve high yields.

Experimental Protocol

This protocol provides a general method for the synthesis of Schiff bases from 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde and a substituted aniline. The reaction conditions can be adapted for other primary amines.

Materials and Reagents
  • 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde

  • Substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline)

  • Absolute Ethanol or Methanol[6][7][8][9]

  • Glacial Acetic Acid (catalytic amount)[7][10]

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde in a suitable volume of absolute ethanol (approximately 10-15 mL per gram of aldehyde).

  • Addition of Amine: To this stirring solution, add 1.0 equivalent of the desired substituted aniline.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress should be monitored by TLC (a common eluent system is a mixture of hexane and ethyl acetate). The reaction is typically complete within 2-10 hours, depending on the reactivity of the amine.[6][7][8]

  • Isolation of the Product: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution upon cooling.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.[5]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a product of high purity.

  • Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Characterization

The structure and purity of the synthesized Schiff bases should be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1600-1650 cm⁻¹.[7][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A characteristic singlet for the azomethine proton (-CH=N-) will appear in the downfield region, typically between δ 8.0 and 9.0 ppm.[5][7][11][12] The signals corresponding to the aromatic protons of both the pyrazole and aniline rings will also be present.

    • ¹³C NMR: The carbon of the azomethine group will show a characteristic signal in the range of δ 150-165 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base.[11][13]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of Schiff bases from 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde with various substituted anilines.

Substituted AnilineSolventReaction Time (h)Yield (%)Azomethine (-CH=N-) ¹H NMR (δ ppm)
AnilineEthanol4-6>85~8.5
4-ChloroanilineEthanol3-5>90~8.6
4-MethoxyanilineMethanol5-7>80~8.4
4-NitroanilineEthanol6-8>75~8.8

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization start Dissolve Pyrazole Aldehyde in Ethanol add_amine Add Substituted Aniline start->add_amine add_catalyst Add Glacial Acetic Acid add_amine->add_catalyst reflux Reflux & Monitor by TLC add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Product recrystallize->dry ir IR Spectroscopy dry->ir nmr NMR Spectroscopy dry->nmr ms Mass Spectrometry dry->ms

Caption: Workflow for the synthesis and characterization of pyrazole Schiff bases.

Reaction Mechanism

reaction_mechanism aldehyde 4-Methyl-1-phenyl-1H- pyrazole-3-carbaldehyde step1 Nucleophilic Addition aldehyde->step1 amine Primary Amine (R-NH2) amine->step1 hemiaminal Hemiaminal (Unstable Intermediate) step2 Dehydration (-H2O) hemiaminal->step2 schiff_base Schiff Base (Imine) water Water (H2O) step1->hemiaminal step2->schiff_base step2->water

Caption: General mechanism for acid-catalyzed Schiff base formation.

Troubleshooting and Safety Precautions

  • Low Yield: If the yield is low, ensure that the reagents are pure and the solvent is anhydrous. Increasing the reaction time or adding a dehydrating agent like anhydrous sodium sulfate may improve the yield.

  • Incomplete Reaction: If the reaction does not go to completion, a stronger acid catalyst or a higher boiling point solvent could be employed. However, harsh conditions may lead to side product formation.

  • Purification Difficulties: If the product is difficult to recrystallize, column chromatography on silica gel can be an effective alternative for purification.

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Glacial acetic acid is corrosive and should be handled with care.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of Schiff bases from 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde. The simplicity of the procedure, coupled with the ready availability of a wide range of primary amines, makes this an attractive method for generating diverse libraries of pyrazole-based Schiff bases for further investigation in drug discovery and materials science. The characterization techniques outlined will ensure the structural integrity and purity of the synthesized compounds.

References

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing.
  • Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PMC.
  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Journal of the Mexican Chemical Society.
  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online.
  • Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound.
  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing.
  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. MDPI.
  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodul
  • (PDF) Synthesis, Spectroscopic Characterization and Antimicrobial Assessment of 4-Acetyl Pyrazolone Schiff Base and Its Cobalt (II) Complex.
  • Synthesis of Pyrazole fused Schiff base derivatives.
  • Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol.
  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. Scite.ai.
  • Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde and Triazole in PEG-400. Academia.edu.
  • SynthesisCharacterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbald. SciSpace.
  • SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry.
  • One-Pot Synthesis of Schiff Bases Using 6-Amino-1,3-benzodioxole-5-carbaldehyde: Applic

Sources

Application

Application of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde in agrochemical synthesis

[label="Pyrazole Finalizing Document Visuals I'm now integrating the DOT diagrams and ensuring they're clearly linked to the text. I've added Fig 1, a core molecule visualization, and Figs 2 and 3, which depict the react...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Pyrazole

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Application Note: 4-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde as a Bifunctional Scaffold in Agrochemical Synthesis

Introduction & Structural Rationale

In modern agrochemical development, the pyrazole nucleus is a privileged pharmacophore, heavily utilized in the design of succinate dehydrogenase inhibitor (SDHI) fungicides and broad-spectrum herbicides [4.8]. Among pyrazole derivatives, 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde (CAS: 1319729-89-9) stands out as a highly versatile, bifunctional building block.

As a Senior Application Scientist, I select this specific scaffold for advanced pesticide synthesis due to its precise structural tuning:

  • The N1-Phenyl Group: Imparts essential lipophilicity, enabling the final agrochemical to effectively penetrate waxy plant cuticles and fungal cell membranes.

  • The C4-Methyl Group: Acts as a critical steric shield. In unsubstituted pyrazoles, the C4 position is highly susceptible to unwanted electrophilic aromatic substitution (e.g., halogenation) during multi-step syntheses. The C4-methyl effectively blocks this, directing all reactivity to the C3 position[1].

  • The C3-Carbaldehyde: Serves as a highly reactive electrophilic hub, primed for Knoevenagel condensations, Schiff base formations, and multi-component reactions (MCRs)[2].

SAR Core 4-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde N1 N1-Phenyl Group Provides lipophilicity for membrane permeation Core->N1 C4 C4-Methyl Group Steric shield directing C3 nucleophilic attack Core->C4 C3 C3-Carbaldehyde Electrophilic hub for condensation reactions Core->C3

Fig 1. Structure-Activity Relationship (SAR) of the pyrazole core in agrochemical design.

Mechanistic Insights: Metal-Free Thioamidation

A major application of this aldehyde is the synthesis of pyrazole-tethered thioamides—precursors to highly active thiazole-based fungicides. Historically, thioamidation required toxic transition-metal catalysts. However, recent advancements leverage a metal-free, three-component reaction utilizing the C3-carbaldehyde, a secondary amine, and elemental sulfur[3].

The Causality of the Mechanism:

  • Iminium Formation: The electrophilic C3-carbaldehyde condenses with a secondary amine (e.g., morpholine) to form a highly reactive iminium intermediate.

  • Sulfur Activation: Simultaneously, the amine acts as a nucleophile to open the S8 sulfur ring, generating a polar polysulfide anion.

  • Nucleophilic Attack & Oxidation: The polysulfide anion attacks the iminium carbon. Subsequent oxidation and sulfur extrusion yield the stable thioamide[3].

Mechanism A Pyrazole-3-carbaldehyde C Iminium Intermediate A->C Condensation B Secondary Amine (e.g., Morpholine) B->C -H2O E Polysulfide Anion B->E Activates F C-S Bond Formation C->F Nucleophilic Attack D Elemental Sulfur (S8) D->E Ring Opening E->F G Pyrazole-Thioamide (Fungicide) F->G Oxidation / S-extrusion

Fig 2. Metal-free mechanistic pathway for the synthesis of pyrazole-tethered thioamides.

Self-Validating Experimental Protocols

Protocol A: Gram-Scale Synthesis of Pyrazole-Tethered Thioamides

This protocol is designed to eliminate heavy-metal contamination in final agricultural products, a critical regulatory requirement for modern crop protection agents[3].

Reagents:

  • 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde: 1.0 g (5.37 mmol)

  • Morpholine: 0.51 g (5.9 mmol, 1.1 equiv.)

  • Elemental Sulfur (S8): 0.69 g (21.5 mmol, 4.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF): 15 mL

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 50 mL round-bottomed flask, dissolve 1.0 g of the pyrazole-3-carbaldehyde in 15 mL of anhydrous DMF.

    • Causality: DMF is selected over DMSO or Acetonitrile because its high dielectric constant effectively stabilizes the highly polar polysulfide intermediate, preventing premature sulfur precipitation[3].

  • Reagent Addition: Add 0.51 g of morpholine followed by 0.69 g of elemental sulfur. Stir the mixture at 70 °C for 2.5 hours.

    • Causality: Maintaining exactly 70 °C provides the optimal activation energy for S8 ring-opening without causing thermal degradation of the aldehyde.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc, 7:3). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a lower-Rf product spot confirms the consumption of the starting material.

  • Quenching & Precipitation (Self-Validation): Cool the flask to room temperature and pour the contents into 50 mL of vigorously stirred ice-cold water.

    • Validation: The immediate formation of a distinct yellow precipitate serves as a visual, self-validating confirmation of successful thioamide conversion. Unreacted sulfur will appear as pale, insoluble granules, which are removed in the next step.

  • Purification: Filter the precipitate, wash with cold water (3 x 20 mL) to remove residual DMF, and recrystallize from hot ethanol to yield the pure pyrazole-thioamide.

Protocol B: Cyclocondensation to Pyrazole-Thiazole Fungicides

Thioamides generated in Protocol A can be converted into highly potent thiazole derivatives via Hantzsch thiazole synthesis[4].

Step-by-Step Methodology:

  • Condensation: Dissolve 1.0 mmol of the synthesized pyrazole-thioamide and 1.1 mmol of substituted phenacyl bromide in 10 mL of absolute ethanol.

  • Cyclization: Reflux the mixture at 80 °C for 4–6 hours.

    • Causality: Ethanol acts as both a solvent and a mild proton donor, facilitating the elimination of water and hydrogen bromide during thiazole ring closure.

  • Isolation: Neutralize the cooled mixture with 10% aqueous Na2CO3. Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Quantitative Data & Efficacy Analysis

The choice of reaction conditions drastically impacts the yield of the thioamidation step. Table 1 summarizes the optimization parameters, proving that DMF at 70 °C is the superior environment[3].

Table 1: Optimization of Reaction Conditions for Thioamidation

Solvent Oxidant/Additive Temperature (°C) Time (h) Yield (%)
DMSO TBHP (10 equiv.) 130 20 29
CH3CN None 80 12 45
Neat H2O2 (25 equiv.) 90 15 Trace

| DMF | None (Metal-Free) | 70 | 2.5 | 86 |

Once converted into pyrazole-thiazole derivatives, these compounds exhibit exceptional fungicidal activity, outperforming commercial standards like Thifluzamide against devastating crop pathogens such as Rhizoctonia solani (Rice sheath blight)[4].

Table 2: Biological Efficacy of Pyrazole Derivatives against Rhizoctonia solani

Compound EC50 (mg/L) In Vivo Efficacy at 10 mg/L (%) Field Efficacy (15th Day) (%)
Thifluzamide (Commercial Standard) 4.9 80 ~65.0

| Pyrazole-Thiazole Derivative | 0.8 | 90 | 74.4 |

References

Sources

Method

Application Note: Pyrazole Aldehydes as Privileged Scaffolds in Anti-Inflammatory Drug Development

Introduction & Mechanistic Rationale The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a cornerstone in modern medicinal chemistry. Specifically, pyrazole-4-carbaldehydes serve as hi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a cornerstone in modern medicinal chemistry. Specifically, pyrazole-4-carbaldehydes serve as highly versatile synthetic intermediates for developing potent anti-inflammatory agents, including pyrazole chalcones, pyrazolines, and multi-target hybrids[1].

The clinical success of drugs like Celecoxib has validated the pyrazole pharmacophore as a highly selective inhibitor of Cyclooxygenase-2 (COX-2). By utilizing pyrazole aldehydes as building blocks, researchers can introduce diverse functional groups at the 1, 3, and 5 positions of the pyrazole ring. This structural optimization allows for the fine-tuning of steric and electronic properties, enabling dual inhibition of both the COX-2 and 5-Lipoxygenase (5-LOX) pathways[2]. Dual inhibition is highly desirable as it suppresses both prostaglandins and leukotrienes, offering superior anti-inflammatory efficacy while minimizing the gastrointestinal and cardiovascular toxicities associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)[1].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxidation LOX5 5-LOX Enzyme AA->LOX5 Oxidation PGE2 Prostaglandins (PGE2) Inflammation & Pain COX2->PGE2 Synthesis LTs Leukotrienes Edema & Chemotaxis LOX5->LTs Synthesis Pyrazole Pyrazole Aldehyde Derivatives Pyrazole->COX2 Inhibition Pyrazole->LOX5 Inhibition

Arachidonic acid cascade modulation via dual COX-2/5-LOX inhibition by pyrazole derivatives.

Synthetic Strategy & Workflow

The most robust and widely adopted method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction [3]. This approach involves the cyclization and formylation of a hydrazone precursor in a single, elegant step. The resulting aldehyde can then undergo Claisen-Schmidt condensation with various substituted acetophenones to yield pyrazole chalcones, which are highly active anti-inflammatory pharmacophores[4].

Workflow Step1 1. Hydrazone Formation (Phenylhydrazine + Acetophenone) Step3 3. Cyclization & Formylation (Generates Pyrazole Core) Step1->Step3 Step2 2. Vilsmeier-Haack Reagent (POCl3 + DMF -> Chloroiminium Ion) Step2->Step3 Step4 4. Neutralization (NaHCO3) & Precipitation Step3->Step4 QC QC Check: IR (C=O stretch ~1680 cm⁻¹) & 1H NMR (Aldehyde proton ~9.5 ppm) Step4->QC Step5 5. Claisen-Schmidt Condensation (Yields Pyrazole Chalcones) QC->Step5

Synthetic workflow for pyrazole-4-carbaldehydes and subsequent chalcone derivation.

Protocol 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Objective: To synthesize a foundational pyrazole aldehyde via Vilsmeier-Haack formylation with built-in quality control checkpoints.

Reagents: Acetophenone phenylhydrazone (10 mmol), Dimethylformamide (DMF, 30 mmol), Phosphorus oxychloride (POCl


, 30 mmol), saturated NaHCO

solution.

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent: Cool DMF (30 mmol) to 0°C in a round-bottom flask submerged in an ice-salt bath. Add POCl

    
     (30 mmol) dropwise over 15 minutes under continuous magnetic stirring.
    
    • Causality: The reaction between DMF and POCl

      
       forms the electrophilic chloroiminium ion. This step is highly exothermic; maintaining 0°C prevents the degradation of the reagent and suppresses unwanted side reactions.
      
  • Addition of Precursor: Dissolve acetophenone phenylhydrazone (10 mmol) in a minimal amount of cold DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.

  • Cyclization and Formylation: Gradually raise the temperature to 70°C and reflux the mixture for 3 to 4 hours.

    • Causality: The elevated temperature provides the activation energy required for the chloroiminium ion to attack the electron-rich nitrogen of the hydrazone, forcing cyclization, followed by formylation at the highly nucleophilic C-4 position of the newly formed pyrazole ring.

  • Self-Validating In-Process Control (IPC): Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the hydrazone spot validates the end of the reaction.

  • Quenching and Neutralization: Pour the hot reaction mixture over crushed ice and vigorously stir. Slowly add saturated NaHCO

    
     until the pH reaches 7.0–7.5.
    
    • Causality: Using a mild base like NaHCO

      
       instead of NaOH prevents base-catalyzed side reactions (such as the Cannizzaro reaction) that could degrade the newly formed aldehyde functional group.
      
  • Isolation: Filter the precipitated solid, wash thoroughly with cold distilled water, and recrystallize from ethanol to yield pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

  • Quality Control (QC): Verify the product via IR spectroscopy (look for the distinct C=O aldehyde stretch at ~1680 cm⁻¹) and

    
    H NMR (aldehyde proton singlet at ~9.5–10.0 ppm)[3].
    

Pharmacological Evaluation Workflows

To validate the anti-inflammatory efficacy of the synthesized pyrazole derivatives, a combination of in vitro enzymatic assays and in vivo animal models must be employed[1].

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

Objective: To determine the IC


 and selectivity index of the pyrazole derivatives against COX enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Prepare the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 20 mM.

  • Enzyme Incubation: In a 96-well plate, add 150 µL of assay buffer, 10 µL of the test pyrazole compound (dissolved in DMSO, serially diluted), and 10 µL of purified COX-1 or COX-2 enzyme. Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to bind to the allosteric or active site of the COX enzyme before the substrate is introduced, ensuring accurate measurement of binding affinity.

  • Reaction Initiation: Add 10 µL of TMPD and 10 µL of arachidonic acid (final concentration 100 µM) to initiate the reaction.

  • Measurement: Read the absorbance at 590 nm using a microplate reader for 5 minutes.

    • Causality: COX enzymes convert arachidonic acid to PGG

      
      , which is then reduced to PGH
      
      
      
      . This reduction is coupled with the oxidation of TMPD, which turns blue (absorbing at 590 nm). Absorbance is directly proportional to COX peroxidase activity.
  • Self-Validation System:

    • Positive Control: Include wells with Celecoxib to validate the dynamic range and sensitivity of the assay.

    • Negative Control (Blank): Include wells with DMSO but no enzyme to account for spontaneous, non-enzymatic oxidation of TMPD.

Protocol 3: In Vivo Carrageenan-Induced Rat Paw Edema Model

Objective: To assess the acute anti-inflammatory activity of the compounds in a physiological system.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Baseline Measurement (Self-Validation): Measure the initial volume of the right hind paw using a digital plethysmometer. Critical: Exclude any animals showing >5% variance in baseline paw volumes to ensure statistical reliability across cohorts.

  • Dosing: Administer the test pyrazole derivatives (e.g., 10 mg/kg) and the standard drug (Celecoxib, 10 mg/kg) orally via gavage, suspended in 0.5% sodium carboxymethyl cellulose (CMC).

  • Edema Induction: One hour post-dosing, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Evaluation: Measure paw volumes at 1, 2, 3, 4, and 5 hours post-injection.

    • Causality: Carrageenan induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin. The late phase (3-5 hours) is heavily driven by overproduction of prostaglandins via COX-2. Evaluating paw volume specifically at the 3-5 hour mark isolates the COX-inhibitory efficacy of the pyrazole agents[2].

Quantitative Data Summary

Extensive Structure-Activity Relationship (SAR) studies demonstrate that modifying the pyrazole-4-carbaldehyde core (e.g., via fluorination or hybridization with thiazoles) significantly enhances COX-2 selectivity and in vivo efficacy[1][2].

Table 1: Pharmacological Profile of Representative Pyrazole Derivatives vs. Standard Therapeutics

Compound Class / DrugCOX-1 IC

(µM)
COX-2 IC

(µM)
Selectivity Index (COX-1 / COX-2)In Vivo Edema Inhibition (%) at 4h
Indomethacin (Standard NSAID)0.040.450.08 (Non-selective)68.5%
Celecoxib (Standard COX-2 Inhibitor)14.70.04367.582.8%
Pyrazole-Thiazole Hybrid [1]12.50.03416.675.0%
Fluorinated Pyrazole Chalcone [2]15.20.034447.085.2%
Benzothiophen-2-yl Pyrazole [2]5.400.01540.092.4%

Note: Data synthesized from recent pharmacological evaluations of pyrazole derivatives. High selectivity indices (>300) indicate a highly favorable gastric safety profile.

References

  • 1 - International Journal of Pharmaceutical Sciences 2.2 - MDPI

  • 3 - Benchchem 4.4 - Healthcare Bulletin

Sources

Application

Strategic Synthesis of Pyrazolo[3,4-b]pyridines: A Modular Approach from Pyrazole-4-carbaldehydes

An Application Guide for Researchers Abstract The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide spectrum of biological act...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] This application note provides a detailed, experience-driven guide for the synthesis of this valuable heterocyclic system, focusing on the robust and versatile Friedländer annulation strategy. We begin with the synthesis of the critical pyrazole-4-carbaldehyde precursors via the Vilsmeier-Haack reaction and proceed to detailed, step-by-step protocols for their cyclocondensation with active methylene compounds. This guide emphasizes the causality behind experimental choices, offers practical troubleshooting advice, and includes validated protocols to ensure reliable and reproducible outcomes for researchers in drug discovery and synthetic chemistry.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine system, a bioisostere of purine that has garnered significant attention from the drug development community.[1] Its rigid, planar structure and defined arrangement of hydrogen bond donors and acceptors allow for potent and selective interactions with a variety of biological targets.[4] Consequently, this scaffold is integral to numerous compounds investigated for their efficacy as kinase inhibitors, anti-Alzheimer's agents, and antimicrobial compounds.[3][4]

There are two primary retrosynthetic approaches to this bicyclic system: forming the pyrazole ring onto a pre-existing pyridine or, more commonly, annelating the pyridine ring onto a pyrazole core.[6][7][8] This guide focuses on the latter strategy, which offers superior modularity by leveraging variously substituted 5-aminopyrazole-4-carbaldehydes as key intermediates. This approach allows for the systematic introduction of diversity elements onto the final molecule, a critical advantage in structure-activity relationship (SAR) studies.

The Core Synthetic Transformation: Friedländer Annulation

The Friedländer synthesis is a powerful and classical method for constructing quinoline and related heterocyclic systems.[9][10][11] In our context, it involves the cyclocondensation of a 5-aminopyrazole-4-carbaldehyde (an ortho-amino-heterocyclic aldehyde) with a second molecule containing an α-methylene group (a C-H acidic methylene adjacent to an electron-withdrawing group).[12][13] The reaction is typically catalyzed by either an acid or a base and proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazolo[3,4-b]pyridine system.

The choice of the active methylene compound is a key determinant of the substitution pattern on the newly formed pyridine ring, making this a highly convergent and flexible synthetic route.

Friedlander_Mechanism General Mechanism of Friedländer Annulation cluster_start Reactants cluster_intermediate Intermediates cluster_product Product PyrazoloCarbaldehyde 5-Aminopyrazole- 4-carbaldehyde AldolAdduct Aldol Condensation Product (Enone) PyrazoloCarbaldehyde->AldolAdduct + Active Methylene (Base or Acid Catalyst) ActiveMethylene Active Methylene Compound (e.g., R-CO-CH2-R') ActiveMethylene->AldolAdduct CyclizedIntermediate Cyclized Dihydro Intermediate AldolAdduct->CyclizedIntermediate Intramolecular Cyclization FinalProduct Pyrazolo[3,4-b]pyridine CyclizedIntermediate->FinalProduct Dehydration (Aromatization)

Caption: General mechanism of the Friedländer Annulation.

Part I: Protocol for Synthesis of the Pyrazole-4-carbaldehyde Precursor

The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles, including pyrazoles derived from hydrazones.[14][15][16] The reaction utilizes the Vilsmeier reagent (typically formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)), which acts as a mild electrophile to introduce a formyl group (-CHO) at the C4 position of the pyrazole ring.

Vilsmeier_Workflow Workflow: Vilsmeier-Haack Synthesis of Precursor Start Start: Hydrazone (e.g., Acetophenone Phenylhydrazone) VilsmeierPrep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Reaction Add Hydrazone to Reagent Stir at 60-65°C for 4h VilsmeierPrep->Reaction Slow Addition Quench Quench Reaction (Pour onto crushed ice) Reaction->Quench TLC Monitoring Neutralize Neutralize with NaHCO₃ Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Purify Recrystallize from Methanol Filter->Purify Product Product: 1,3-Disubstituted Pyrazole-4-carbaldehyde Purify->Product Friedlander_Workflow Workflow: Friedländer Synthesis of Pyrazolo[3,4-b]pyridines Start Start: 5-Aminopyrazole-4-carbaldehyde + Active Methylene Compound Dissolve Dissolve Reactants in Solvent (e.g., Ethanol) Start->Dissolve AddCatalyst Add Catalyst (e.g., KOH, ZrCl₄, Acetic Acid) Dissolve->AddCatalyst React Heat to Reflux (or stir at specified temp.) AddCatalyst->React Monitor Monitor Reaction by TLC React->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Isolate Isolate Crude Product (Filtration or Evaporation) Cool->Isolate Purify Purify by Recrystallization or Column Chromatography Isolate->Purify Product Final Product: Substituted Pyrazolo[3,4-b]pyridine Purify->Product

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde synthesis

Answering the call for enhanced synthetic efficiency, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for enhanced synthetic efficiency, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the synthesis of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the complexities of this synthesis and significantly improve your experimental outcomes.

The primary focus of this guide is the Vilsmeier-Haack reaction, a robust and widely adopted method for the formylation of electron-rich heterocyclic systems like pyrazoles.[1][2] We will delve into the procedural nuances, address common pitfalls, and explore optimization strategies in a direct question-and-answer format.

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] This electrophilic species then attacks the electron-rich pyrazole ring to introduce a formyl group. For 1-phenyl-4-methyl-1H-pyrazole, the substitution occurs regioselectively at the C3 position, as the C4 position is blocked by the methyl group.

Experimental Workflow Diagram

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification prep_dmf 1. Add Anhydrous DMF to Flask prep_cool 2. Cool to 0-5 °C prep_dmf->prep_cool prep_pocltri 3. Add POCl₃ Dropwise (Maintain Temp < 10 °C) prep_cool->prep_pocltri prep_stir 4. Stir for 30 min at 0-5 °C prep_pocltri->prep_stir react_add 5. Add Pyrazole Substrate (in Anhydrous DMF) prep_stir->react_add react_warm 6. Warm to Room Temp react_heat 7. Heat to 80-120 °C (Monitor by TLC) workup_quench 8. Quench on Crushed Ice react_heat->workup_quench workup_neut 9. Neutralize with Na₂CO₃/NaHCO₃ (aq.) workup_quench->workup_neut workup_ext 10. Extract with Organic Solvent workup_neut->workup_ext workup_dry 11. Dry, Filter & Concentrate workup_ext->workup_dry workup_purify 12. Purify (Column Chromatography or Recrystallization) workup_dry->workup_purify

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific scales.

  • Vilsmeier Reagent Preparation: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF) (6.0 eq.). Cool the flask in an ice-salt bath to 0–5 °C. Add phosphorus oxychloride (POCl₃) (4.0 eq.) dropwise while stirring vigorously, ensuring the internal temperature does not exceed 10 °C.[2] After the addition is complete, stir the resulting mixture at 0–5 °C for an additional 30 minutes to ensure the complete formation of the chloroiminium salt.

  • Formylation: Dissolve 1-phenyl-4-methyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: After the addition, allow the mixture to warm to room temperature, then heat to 100–120 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 4 hours.[4]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic mixture with a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Be cautious, as this will cause gas evolution (CO₂).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as chloroform or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction shows very low conversion, and I am recovering most of my starting material. What should I do?

This is a common issue often related to reaction conditions or reagent quality. The Vilsmeier reagent is a relatively weak electrophile, so the reaction requires sufficient activation.[5]

  • Check Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that both DMF and POCl₃ are anhydrous. Moisture will rapidly quench the POCl₃ and the Vilsmeier reagent, halting the reaction.[5]

  • Increase Reaction Temperature: Many formylations of pyrazoles require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at 60-80 °C, consider increasing the temperature to 100°C or even 120°C. In one study, a reaction at 70°C showed no product formation, which was resolved by increasing the temperature to 120°C.[4]

  • Increase Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent can lead to incomplete conversion. Using a significant excess of both DMF and POCl₃ can drive the reaction to completion by increasing the concentration of the active electrophile.[4] See the data table below for a clear example of this effect.

  • Verify Substrate Purity: Impurities in your starting pyrazole can interfere with the reaction.[6] Ensure your 1-phenyl-4-methyl-1H-pyrazole is of high purity before starting.

Q2: The yield is consistently low despite achieving full conversion. Where am I losing my product?

Low isolated yield after full conversion often points to issues during the work-up and purification steps.

  • Incomplete Hydrolysis: The intermediate formed after the electrophilic attack is an iminium salt, which must be hydrolyzed to the final aldehyde during the aqueous work-up.[3] Ensure you stir the quenched reaction mixture long enough for this hydrolysis to complete before extraction.

  • Product Solubility: The product, 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde, may have some solubility in the aqueous phase, especially if large volumes of water are used. During extraction, ensure you use an adequate volume of organic solvent and perform multiple extractions (at least three) to maximize recovery. Saturating the aqueous layer with sodium chloride (brine) can decrease the product's aqueous solubility.

  • pH of Extraction: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. An acidic pH can lead to the protonation of the product, increasing its water solubility.

  • Purification Losses: Overly aggressive purification can lead to product loss. If using column chromatography, select a solvent system with appropriate polarity to ensure good separation from impurities without excessive band broadening. If recrystallizing, avoid using an excessive volume of solvent.

Q3: My final product is impure. What are the likely side products and how can I avoid them?

Side product formation is typically due to the reactivity of the Vilsmeier reagent or harsh reaction conditions.

  • Regioisomeric Formylation: While formylation is expected at the C3 position, there is a possibility of minor formylation at the C5 position, leading to the formation of 4-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde. Careful purification by column chromatography is usually sufficient to separate these isomers.

  • Decomposition: Overheating or excessively long reaction times can lead to decomposition of the starting material or product, resulting in a complex mixture. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.

  • Substrate-Specific Side Reactions: Certain substituents on the pyrazole ring can lead to unexpected side reactions. For instance, substrates with a chloroethyl group have been observed to undergo dehydrochlorination under Vilsmeier-Haack conditions.[4][7] This is not directly relevant to the target molecule but highlights the importance of considering all functional groups present.

Troubleshooting Decision Tree

G start Low or No Yield q_reagents Are DMF and POCl₃ strictly anhydrous? start->q_reagents s_reagents Use fresh, anhydrous reagents. Dry glassware thoroughly. q_reagents->s_reagents No q_temp Is reaction temp sufficiently high? q_reagents->q_temp Yes s_reagents->q_temp s_temp Increase temperature to 100-120 °C. q_temp->s_temp No q_ratio Is reagent ratio optimized? q_temp->q_ratio Yes s_temp->q_ratio s_ratio Increase excess of DMF (6 eq) and POCl₃ (4 eq). q_ratio->s_ratio No end_node Yield Improved q_ratio->end_node Yes s_ratio->end_node

Sources

Optimization

Technical Support Center: Advanced Pyrazole Synthesis &amp; Optimization

Welcome to the Pyrazole Synthesis Diagnostic Hub. As a Senior Application Scientist, I have designed this guide to move beyond basic textbook procedures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Diagnostic Hub. As a Senior Application Scientist, I have designed this guide to move beyond basic textbook procedures. Here, we address the mechanistic bottlenecks of pyrazole cyclocondensation—specifically regioselectivity failures, stalled intermediates, and poor yields. This guide provides self-validating protocols and causality-driven troubleshooting to ensure your syntheses are robust, scalable, and regiopure.

Part 1: Diagnostic Q&A – Mechanistic Troubleshooting

Q1: My Knorr condensation with an unsymmetrical 1,3-dicarbonyl yields a nearly 1:1 mixture of regioisomers. How can I drive regioselectivity without changing my starting materials? Causality: In standard protic solvents (e.g., ethanol), the two electrophilic carbonyl carbons of an unsymmetrical 1,3-dicarbonyl possess similar reactivity profiles. This leads to unselective nucleophilic attack by the substituted hydrazine, producing a mixture of regioisomeric hemiaminals. Solution: Alter the transition state energy by switching to strongly hydrogen-bonding, fluorinated solvents such as 1,1,1,3,3,5,5,5-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE). These solvents selectively activate the more electron-rich carbonyl via strong H-bond donation, differentiating the electrophilic centers . Alternatively, employing base-metal catalysis using


 in acetonitrile at room temperature coordinates the dicarbonyl, yielding >99% regioselectivity for N-arylpyrazoles .

Q2: The reaction stalls, and LC-MS indicates a mass corresponding to the hydrated intermediate (+18 Da). How do I force the reaction to completion? Causality: The initial condensation forms a hydrazone, which cyclizes into a 5-hydroxypyrazoline (hemiaminal). The final dehydration step required to achieve aromaticity is energetically demanding if the leaving group (hydroxyl) is not activated, causing the reaction to stall. Solution: Introduce a strong acid catalyst to lower the activation energy of dehydration. Adding a solution of 10 N HCl to an amide solvent (like DMF or DMAc) protonates the hydroxyl group, converting it into an excellent leaving group (


). This forces the cyclocondensation to completion even at ambient temperatures, drastically improving yields .

Q3: My synthesis of 1,3,4-trisubstituted pyrazoles via standard[3+2] cycloaddition yields complex mixtures and degradation products. How can I improve this? Causality: Traditional uncatalyzed [3+2] cycloadditions often suffer from poor HOMO-LUMO overlap control, leading to bidirectional attack and competing side reactions. Solution: Shift to a base-mediated reaction using N-monosubstituted hydrazones and nitroolefins. Under basic conditions, the nucleophilic attack is highly directed, effectively reversing standard regioselectivity and providing a robust pathway to 1,3,4-trisubstituted pyrazoles . For highly functionalized targets, utilizing 2-alkynyl-1,3-dithianes with sydnones leverages umpolung reactivity to achieve excellent regiocontrol .

Part 2: Parameter Optimization Matrix

The following table summarizes how specific reaction parameters manipulate the mechanistic pathway to resolve common synthesis issues.

Reaction ParameterConventional ConditionOptimized ConditionMechanistic CausalityExpected Outcome
Solvent Environment Ethanol / MethanolHFIP or TFEStrong H-bond donation selectively activates the most basic carbonyl oxygen.High Regioselectivity
Catalyst (Metal) Uncatalyzed

(10 mol%)
Lewis acid coordination differentiates the electrophilic centers of the dicarbonyl.>99% Regioselectivity at RT
Dehydration Aid Prolonged Heating10 N HCl in DMFProtonates the hemiaminal -OH, lowering the activation energy for water elimination.Increased Yield, Faster Reaction
Cycloaddition Route Alkynes + Hydrazines2-Alkynyl-1,3-dithianes + SydnonesBase-mediated[3+2] cycloaddition utilizing umpolung reactivity.Polysubstituted Pyrazoles

Part 3: Visualizing the Synthesis Logic

The following diagrams map the mechanistic pathways and troubleshooting logic for optimizing pyrazole synthesis.

Pathway SM 1,3-Dicarbonyl + Hydrazine Cond1 Standard Conditions (EtOH, Heat) SM->Cond1 Cond2 Optimized Conditions (HFIP or CoCl2, RT) SM->Cond2 Int1 Mixed Hemiaminals (Unselective Attack) Cond1->Int1 Int2 Regiopure Hemiaminal (Selective Activation) Cond2->Int2 Dehyd1 Spontaneous Dehydration (High Activation Energy) Int1->Dehyd1 Dehyd2 Acid-Promoted Dehydration (-H2O, Fast) Int2->Dehyd2 Prod1 Mixture of Regioisomers (Poor Yield & Selectivity) Dehyd1->Prod1 Prod2 Single Regioisomer (High Yield & Purity) Dehyd2->Prod2

Caption: Mechanistic pathway of pyrazole synthesis comparing standard vs. optimized conditions.

Troubleshooting Problem Identify Synthesis Issue Iss1 Poor Regioselectivity Problem->Iss1 Iss2 Low Yield / Stalled Problem->Iss2 Sol1a Switch to HFIP/TFE Solvent Iss1->Sol1a Sol1b Add Co(II) Catalyst Iss1->Sol1b Sol2a Add 10N HCl for Dehydration Iss2->Sol2a Sol2b Base-Mediated [3+2] Route Iss2->Sol2b

Caption: Decision matrix for troubleshooting common pyrazole synthesis bottlenecks.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Regioselective Synthesis via Fluorinated Solvents (HFIP)

Use this protocol when handling highly unsymmetrical 1,3-dicarbonyls where metal catalysis is incompatible with downstream biology.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in 1,1,1,3,3,5,5,5-hexafluoroisopropanol (HFIP) to achieve a 0.2 M concentration.

  • Reagent Addition: Dropwise, add the substituted hydrazine (1.1 equiv) to the stirring solution at 0 °C to control the initial exothermic hydrazone formation.

  • Cyclocondensation: Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexanes/EtOAc). The starting dicarbonyl must be fully consumed. If a highly polar spot (hemiaminal) persists, add a catalytic drop of TFA to force dehydration.

  • Workup: Remove the volatile HFIP solvent under reduced pressure (bp ~58 °C). Redissolve the crude residue in EtOAc, wash with saturated aqueous

    
    , followed by brine. Dry over anhydrous 
    
    
    
    and concentrate.
  • Validation Checkpoint 2 (Product): Analyze the crude product via ¹H NMR. A successful, regiopure synthesis will display a single, sharp singlet in the aromatic region (~6.0–6.8 ppm) corresponding to the pyrazole C4-H proton.

Protocol B: Co(II)-Catalyzed Room Temperature Synthesis

Use this protocol for the rapid, scalable synthesis of N-arylpyrazoles.

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in acetonitrile (0.2 M), add

    
     (10 mol%). Stir for 5 minutes until a uniform colored complex forms.
    
  • Reagent Addition: Add the arylhydrazine (1.1 equiv) in a single portion.

  • Cyclocondensation: Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation Checkpoint 1 (In-Process): Color change and precipitation are often observed. LC-MS should indicate the exact mass of the dehydrated pyrazole product [M+H]+.

  • Workup: Dilute the mixture with water and extract three times with EtOAc. Combine the organic layers, wash with brine, dry over

    
    , and evaporate the solvent.
    
  • Validation Checkpoint 2 (Product): Purify via flash chromatography if trace metal remains. Yields should exceed 85% with >99% regioselectivity as confirmed by HPLC or NMR.

References

  • Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules (MDPI), 2018.[Link]

  • Kaur, A., et al. "Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2023.[Link]

  • Deng, X., & Mani, N. S. "Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis." Organic Letters (ACS Publications), 2006.[Link]

  • Chen, Y., et al. "Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones." The Journal of Organic Chemistry (ACS Publications), 2025.[Link]

Troubleshooting

Side product formation in the Vilsmeier-Haack formylation of hydrazones

Technical Support Center: Vilsmeier-Haack Formylation of Hydrazones Current Status: Operational Topic: Troubleshooting Side Product Formation & Optimization Ticket ID: VH-HYD-001 Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Vilsmeier-Haack Formylation of Hydrazones

Current Status: Operational Topic: Troubleshooting Side Product Formation & Optimization Ticket ID: VH-HYD-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Logic

The Vilsmeier-Haack (VH) reaction applied to hydrazones is a powerful "cyclization-formylation" cascade used primarily to synthesize 4-formylpyrazoles .[1] Unlike standard aromatic formylation, this transformation requires the Vilsmeier reagent (VR) to perform two distinct functions:

  • Cyclization: Converting the hydrazone backbone into the pyrazole ring.[2]

  • C4-Formylation: Installing the aldehyde moiety at the electron-rich 4-position.

The Core Challenge: Because the reaction relies on a highly electrophilic chloromethyliminium salt (the Vilsmeier Reagent), competition exists between cyclization, formylation, and nucleophilic attacks by chloride ions. Most side products arise from stoichiometric imbalances , moisture contamination , or thermal mismanagement .

Diagnostic Hub: Identify Your Issue

Use this logic tree to correlate your experimental observation with the specific chemical failure mode.

DiagnosticTree Start Observation: What does your LC-MS/NMR show? Residue Black Tarry Residue / Insoluble Polymer Start->Residue Thermal Runaway StartMat Recovered Ketone or Azine Formation Start->StartMat Hydrolysis WrongMass Mass = Expected + 34/36 Da (Chlorination) Start->WrongMass Cl- Substitution NoAldehyde Pyrazole formed, but No Aldehyde (-CHO) Start->NoAldehyde Stoichiometry Error Diag1 Cause: Exothermic decomposition. Fix: Control addition rate at 0°C. Residue->Diag1 Diag2 Cause: Moisture in DMF/POCl3. Fix: Use anhydrous reagents. StartMat->Diag2 Diag3 Cause: Over-chlorination of OH/NH groups. Fix: Reduce POCl3 excess. WrongMass->Diag3 Diag4 Cause: Insufficient Vilsmeier Reagent. Fix: Increase POCl3:Substrate to >3:1. NoAldehyde->Diag4

Figure 1: Diagnostic logic tree for isolating failure modes in Vilsmeier-Haack hydrazone cyclization.

Troubleshooting Modules

Module A: The "Reversion" Issue (Azines & Ketones)

Symptom: You isolate the starting ketone, hydrazine, or an azine (dimer) instead of the pyrazole. Root Cause: Hydrolysis .[3] The Vilsmeier reagent (chloroiminium salt) is extremely moisture-sensitive. If it hydrolyzes before reacting with the hydrazone, it generates HCl and water. The acid catalyzes the hydrolysis of your hydrazone back to its parent ketone.

  • Corrective Protocol:

    • Reagent Quality: Distill POCl3 before use if it has yellowed. Use anhydrous DMF (<50 ppm water).

    • Order of Addition: Always generate the Vilsmeier reagent first (DMF + POCl3 at 0°C) and stir for 15–30 minutes to ensure the salt precipitates/forms. Only then add the hydrazone.

    • Drying Tube: Ensure the system is under a positive pressure of nitrogen or equipped with a CaCl2 drying tube.

Module B: Unwanted Chlorination

Symptom: Mass spectrum shows M+34/36 peaks. Root Cause: The Vilsmeier reagent is also a chlorinating agent.[4]

  • Scenario 1: OH to Cl conversion. If your hydrazone has a phenol or alcohol group, POCl3 will convert it to an alkyl/aryl chloride.

    • Fix: Protect hydroxyl groups (e.g., as methyl ethers or acetates) before the reaction.

  • Scenario 2: 5-Chloro-4-formylpyrazoles. If the cyclization mechanism is interrupted or if semicarbazones are used, a chlorine atom may be incorporated at the 5-position.

    • Fix: This is often mechanism-dependent. To avoid 5-Cl and get 5-H, ensure the hydrazone structure supports direct cyclization (e.g., use acetophenone hydrazones) and avoid excessive heating (>80°C) unless necessary.

Module C: The "Stalled" Intermediate (No Formylation)

Symptom: Pyrazole ring forms, but the C4 position has a proton, not an aldehyde. Root Cause: Stoichiometry .

  • The "Double Tax": You need 1 equivalent of Vilsmeier reagent to cyclize the ring and a second equivalent to formylate it. In practice, the intermediate complex traps the reagent.

  • Fix: Use a minimum of 3.0 equivalents of POCl3/DMF relative to the hydrazone. For unreactive substrates, increase to 5.0 equivalents.

Mechanistic Pathway & Critical Control Points

Understanding where the reaction diverts is key to control.

Mechanism Hydrazone Hydrazone (Substrate) Inter1 N-Formyl Intermediate Hydrazone->Inter1 + VR Azine Azine/Ketone (Hydrolysis) Hydrazone->Azine Moisture/Acid VR Vilsmeier Reagent (POCl3 + DMF) Cyclization Cyclization Step Inter1->Cyclization Iminium Pyrazole Iminium Salt Cyclization->Iminium Ring Closure Chloro Chlorinated Byproduct Cyclization->Chloro Excess POCl3/Heat Product 4-Formylpyrazole Iminium->Product Hydrolysis (Workup)

Figure 2: Reaction pathway highlighting critical divergence points for side products.

Optimized Experimental Protocol

Objective: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Reagents:

  • Acetophenone phenylhydrazone (1.0 equiv)

  • POCl3 (3.0 equiv)

  • DMF (Excess, acts as solvent, ~10 equiv)

Step-by-Step Procedure:

  • Reagent Formation (Critical): In a flame-dried round-bottom flask, place anhydrous DMF (10 mL per gram of substrate). Cool to 0–5°C in an ice bath.

  • Addition: Add POCl3 dropwise over 20 minutes. Do not let the temperature rise above 10°C. A white/yellow precipitate (Vilsmeier salt) should form. Stir for 30 mins at 0°C.

  • Substrate Introduction: Dissolve the hydrazone in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction Phase:

    • Allow to warm to Room Temperature (RT) and stir for 1 hour.

    • Heat to 60–80°C for 4–6 hours. Monitor by TLC.

    • Note: If the mixture turns black/tarry immediately, reduce heat to 50°C.

  • Quenching (The "Make or Break" Step):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice (approx 5x reaction volume) with vigorous stirring.

    • Neutralization: Slowly add saturated sodium acetate or NaHCO3 solution until pH reaches 7–8 . Do not use strong NaOH as it may degrade the aldehyde.

    • Stir for 2-3 hours. The iminium salt must hydrolyze to release the aldehyde.[3][5]

  • Isolation: Filter the solid precipitate (product). If oil forms, extract with DCM, wash with water (3x) to remove DMF, dry over MgSO4, and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use DCM as a solvent instead of neat DMF? A: Yes. If your hydrazone is soluble in DCM, you can generate the Vilsmeier reagent in DCM (it will precipitate out) and then add the substrate. This often reduces tar formation and makes work-up easier (DMF removal is difficult).

Q: Why is my yield low despite full consumption of starting material? A: Check your work-up pH. The iminium intermediate is water-soluble. If you extract too early without neutralizing/hydrolyzing, the product remains in the aqueous layer. Ensure you stir the quenched mixture long enough (1-3 hours) for the aldehyde to form and precipitate.

Q: I see two spots on TLC very close together. What are they? A: This is often the 4-formylpyrazole and a de-formylated pyrazole (just the cyclized ring). This indicates insufficient Vilsmeier reagent was used. Increase POCl3 to 3-4 equivalents to drive the formylation to completion.

References

  • Methodology & Mechanism: Singh, K., et al. "Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles."[6][7] Journal of Chemical Research, 2005(5), 316-318.[7] Link

  • Chlorination Side Reactions: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[2][3][4][5][8][9][10][11][12][13] Comprehensive Organic Synthesis, 1991, 2, 777-794. Link

  • General Review: Rajput, A. P., & Girase, P. D.[2][7] "Review on Vilsmeier-Haack Reaction." International Journal of Pharmaceutical and Chemical Sciences, 2013, 2(1). Link

  • Troubleshooting & Protocols: "Vilsmeier-Haack Reaction Guide." Organic Chemistry Portal. Link

Sources

Optimization

Technical Support Center: Purification of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde

Welcome to the comprehensive technical support guide for the purification of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the purification of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles.

I. Understanding the Molecule and Potential Impurities

4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde is a solid with a reported melting point of 57-61 °C[1]. Its purification can be challenging due to the potential for various impurities arising from its synthesis, most commonly the Vilsmeier-Haack reaction. Understanding the nature of these impurities is the first step toward effective purification.

Common Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include 1-phenyl-3-methyl-1H-pyrazole.

  • Vilsmeier-Haack Reagent Byproducts: Residual dimethylformamide (DMF) and phosphorus-containing byproducts.

  • Over- or Incomplete Formylation Products: Potential for di-formylated or unformylated pyrazole species.

  • Side-Reaction Products: The Vilsmeier-Haack reaction can sometimes lead to the formation of colored impurities.

  • Oxidation Products: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.

II. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde in a question-and-answer format.

Question 1: My purified product has a low melting point and a broad melting range. What is the likely cause?

Answer: A low and broad melting point is a classic indicator of impurities. The most common culprits are residual solvents or unreacted starting materials.

  • Troubleshooting Steps:

    • Drying: Ensure your product is thoroughly dried under vacuum to remove any residual solvents from crystallization or chromatography.

    • Recrystallization: Perform a recrystallization from a suitable solvent system. Ethanol, methanol, or a mixture of petroleum ether and ethyl acetate have been reported for similar compounds[2][3][4].

    • Chromatography: If recrystallization is ineffective, column chromatography is recommended.

Question 2: I am seeing a persistent colored impurity in my product, even after initial purification. How can I remove it?

Answer: Colored impurities often arise from side reactions during the synthesis.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious, as this may slightly reduce your yield.

    • Column Chromatography: This is often the most effective method for separating colored byproducts. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can be effective.

Question 3: My aldehyde is degrading during column chromatography on silica gel. What can I do?

Answer: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or formation of acetals if alcohol-containing eluents are used.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine (0.1-1% in the eluent) to neutralize acidic sites.

    • Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

    • Avoid Reactive Solvents: If possible, avoid using alcohol-based solvents in your eluent system to prevent acetal formation[5].

Question 4: I'm having trouble separating my product from a close-running impurity on TLC and column chromatography. What are my options?

Answer: Co-elution of impurities is a common challenge.

  • Troubleshooting Steps:

    • Optimize Solvent System: Systematically vary the polarity of your eluent. A common starting point for pyrazole derivatives is a hexane:ethyl acetate mixture[6][7]. Try different solvent combinations, such as dichloromethane/methanol or toluene/acetone.

    • Derivative Formation: For stubborn impurities, consider a chemical purification approach. The formation of a bisulfite adduct is a highly selective method for purifying aldehydes[5][8][9]. The aldehyde can be regenerated from the adduct after separation.

III. Purification Protocols

This section provides detailed, step-by-step protocols for the most common and effective purification techniques for 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde.

Protocol 1: Recrystallization

Objective: To purify the crude product by taking advantage of differences in solubility between the desired compound and impurities.

Materials:

  • Crude 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde

  • Ethanol (or methanol, or a petroleum ether/ethyl acetate mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, determine the appropriate solvent by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

Objective: To purify the compound based on its differential adsorption to a stationary phase.

Materials:

  • Crude 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound. A common mobile phase for pyrazole derivatives is hexane:ethyl acetate (8:2)[6].

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification via Bisulfite Adduct Formation

Objective: To selectively isolate the aldehyde from non-aldehyde impurities.

Materials:

  • Crude product mixture

  • Saturated aqueous sodium bisulfite solution

  • Methanol or other suitable organic solvent

  • Separatory funnel

  • 50% Sodium hydroxide (NaOH) solution

  • Ethyl acetate or other extraction solvent

Procedure:

  • Adduct Formation: Dissolve the crude mixture in methanol and add a saturated aqueous solution of sodium bisulfite[8]. Shake vigorously. A precipitate of the bisulfite adduct may form.

  • Extraction of Impurities: Add water and an immiscible organic solvent (e.g., ethyl acetate) to the separatory funnel and shake. The bisulfite adduct will be in the aqueous phase, while non-aldehyde impurities will remain in the organic phase.

  • Separation: Separate the aqueous layer containing the adduct.

  • Regeneration of Aldehyde: To the aqueous layer, add an equal volume of an organic solvent (e.g., ethyl acetate). Slowly add 50% NaOH solution dropwise while monitoring the pH until it reaches ~12[8].

  • Extraction of Pure Aldehyde: Shake the funnel to extract the regenerated aldehyde into the organic layer.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified aldehyde.

IV. Data Presentation

PropertyValueSource
Melting Point 57-61 °C[1]
Molecular Weight 186.21 g/mol [1]
Molecular Formula C₁₁H₁₀N₂O[1]
Purification TechniqueRecommended Solvents/ReagentsKey Considerations
Recrystallization Ethanol, Methanol, Petroleum ether/Ethyl acetateEnsure slow cooling for optimal crystal formation.
Column Chromatography Hexane:Ethyl Acetate (e.g., 8:2)Deactivate silica with triethylamine for sensitive aldehydes.
Bisulfite Adduct Formation Saturated Sodium Bisulfite, Methanol, NaOHHighly selective for aldehydes; requires a regeneration step.

V. Visualized Workflows

General Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Single Spot or Simple Impurity Profile Column Column Chromatography TLC->Column Multiple Spots or Close Impurities Bisulfite Bisulfite Adduct Formation TLC->Bisulfite Aldehyde-Specific Purification Needed Pure Pure Product Recrystallization->Pure Impure Impure Product Recrystallization->Impure If unsuccessful Column->Pure Column->Impure If unsuccessful Bisulfite->Pure Impure->Column Impure->Bisulfite

Caption: Decision tree for selecting a purification method.

Troubleshooting Column Chromatography

ChromatographyTroubleshooting Start Column Chromatography Issue Degradation Product Degradation? Start->Degradation Coelution Co-elution of Impurities? Start->Coelution Degradation->Coelution No Deactivate Deactivate Silica with Triethylamine Degradation->Deactivate Yes Optimize Optimize Solvent System Coelution->Optimize Yes Alumina Use Alumina Deactivate->Alumina Or Success Successful Purification Deactivate->Success Alumina->Success Derivative Form a Derivative (e.g., Bisulfite Adduct) Optimize->Derivative If still co-eluting Optimize->Success Derivative->Success

Caption: Troubleshooting guide for column chromatography issues.

VI. References

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES - Journal of Advanced Scientific Research. (URL: [Link])

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (URL: Not available)

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (URL: [Link])

  • Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. (URL: Not available)

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (URL: [Link])

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (URL: [Link])

  • 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC. (URL: [Link])

  • Supporting Information. (URL: Not available)

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (URL: [Link])

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. (URL: [Link])

  • Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines - The Royal Society of Chemistry. (URL: [Link])

  • 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde - Chem-Impex. (URL: [Link])

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (URL: Not available)

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: Not available)

  • One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents - orientjchem.org. (URL: [Link])

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (URL: )

  • 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - MySkinRecipes. (URL: [Link])

  • 4-methyl pyrazole, 7554-65-6 - The Good Scents Company. (URL: [Link])

  • 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde – Chem-Impex. (URL: [Link])

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC. (URL: [Link])

  • 3-(4-methylphenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde n-ethylthiosemicarbazone. (URL: Not available)

  • Purification of Organic Compounds by Flash Column Chromatography. (URL: Not available)

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (URL: Not available)

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. (URL: [Link])

  • Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. (URL: [Link])

  • 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H10N2O | CID 848884 - PubChem. (URL: [Link])

Sources

Troubleshooting

Overcoming low yield in conventional pyrazoline synthesis methods

A Guide to Overcoming Low Yields in Conventional Synthesis Welcome to the technical support center for pyrazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Low Yields in Conventional Synthesis

Welcome to the technical support center for pyrazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazoline derivatives. Conventional methods for synthesizing these valuable heterocyclic compounds, while well-established, are often plagued by issues that lead to disappointingly low yields.[1][2][3] This resource provides a structured approach to troubleshooting, offering detailed explanations, optimized protocols, and comparative data to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs) - The Core Challenges

This section addresses the most common questions and issues that arise during the synthesis of 2-pyrazolines, which are typically prepared via the cyclization reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[4][5]

Q1: My reaction is resulting in a very low yield (<50%). What are the primary factors to investigate?

Low yield is a frequent problem, particularly with conventional heating methods which can produce yields of less than 70%.[1][2][3] A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low Pyrazoline Yield

G start Low Yield (<50%) Detected purity Step 1: Verify Purity of Starting Materials start->purity conditions Step 2: Evaluate Reaction Conditions purity->conditions If Pure sub_purity Chalcone (TLC/NMR) Hydrazine (Fresh/Titled) purity->sub_purity monitoring Step 3: Monitor Reaction Progress conditions->monitoring If Optimized sub_conditions Time, Temperature, Catalyst, Solvent conditions->sub_conditions workup Step 4: Assess Work-up & Purification monitoring->workup If Incomplete sub_monitoring Use TLC to track chalcone consumption. Extend time if needed. monitoring->sub_monitoring optimize Step 5: Consider Alternative Methods workup->optimize If Complex Mixture sub_workup Precipitation issues? Side products forming? workup->sub_workup sub_optimize Microwave-Assisted Ultrasonic Irradiation optimize->sub_optimize

Caption: A logical workflow for diagnosing and addressing low conversion rates in pyrazoline synthesis.

Detailed Breakdown:

  • Purity of Starting Materials : The purity of your chalcone and hydrazine is paramount. Impurities in the chalcone or degraded hydrazine can severely inhibit the reaction.[4][6] Always use freshly purified chalcones and high-quality hydrazine hydrate or phenylhydrazine.

  • Reaction Time and Temperature : Conventional methods often require prolonged reflux (4-6 hours or more).[4][5] If the yield is low, the reaction may be incomplete. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting chalcone has been consumed.[4][7]

  • Catalyst and Solvent : The choice of acid catalyst (e.g., glacial acetic acid, formic acid) and solvent plays a critical role.[8][9] Acetic acid often serves as both solvent and catalyst, facilitating both the condensation and the final ring cyclization.[4][10]

  • Side Reactions : The formation of by-products is a common issue leading to lower yields and difficult purification.[2]

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

A complex reaction mixture is a clear indicator of side reactions or an incomplete reaction.

  • Unreacted Starting Material : A prominent spot corresponding to your starting chalcone indicates the reaction has not gone to completion. Refer to the troubleshooting steps in Q1.

  • Hydrazone Intermediate : The initial reaction between the chalcone and hydrazine forms a hydrazone.[10] In some cases, this intermediate may be stable and reluctant to cyclize. Changing the reaction conditions, such as increasing the temperature or altering the catalyst, can promote the final ring-closing step.[6]

  • Degradation : α,β-unsaturated ketones and pyrazolines can be unstable under harsh conditions (e.g., excessively high temperatures or prolonged reaction times), leading to decomposition.[6]

Minimization Strategies :

  • Purer Reactants : Begin with highly pure starting materials to prevent side reactions.[11]

  • Milder Conditions : Avoid overly aggressive conditions.[4] Modern methods like microwave-assisted synthesis provide rapid, uniform heating, which often results in cleaner reaction profiles and higher yields.[4][12]

  • Effective Purification : If side products are unavoidable, meticulous purification by recrystallization from a suitable solvent like ethanol or by column chromatography is necessary to isolate the desired pyrazoline.[5][13]

Q3: What is the specific role of the acid catalyst, like glacial acetic acid?

Glacial acetic acid is the most commonly used catalyst in this synthesis.[9] Its role is twofold:

  • Protonation of the Carbonyl : It protonates the carbonyl oxygen of the chalcone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Facilitating Dehydration : It acts as a proton source to facilitate the intramolecular cyclization and the final dehydration step, which forms the stable pyrazoline ring.[4]

The amount of catalyst can be crucial; sometimes, only a few drops are needed when a solvent like ethanol is used, while in other protocols, acetic acid itself serves as the solvent.[4][14]

Reaction Mechanism Overview

G Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate Hydrazone Intermediate Chalcone->Intermediate 1. Nucleophilic Attack (Condensation) Hydrazine Hydrazine Derivative Hydrazine->Intermediate Pyrazoline 2-Pyrazoline (Final Product) Intermediate->Pyrazoline 2. Intramolecular Cyclization & Dehydration SideProduct Side Products (e.g., Azine) Intermediate->SideProduct Alternative Pathways

Sources

Optimization

Troubleshooting pyrazole synthesis: catalyst and solvent effects

A Senior Application Scientist's Guide to Catalyst and Solvent Effects Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development s...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Catalyst and Solvent Effects

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern these powerful reactions. This guide moves beyond simple procedural lists to explain the why behind experimental choices, empowering you to troubleshoot effectively and innovate in your work.

The synthesis of the pyrazole core, most commonly through the condensation of a 1,3-dicarbonyl compound and a hydrazine (the Knorr pyrazole synthesis), is a cornerstone of heterocyclic chemistry.[1][2] However, its success is highly sensitive to the interplay between catalysts and solvents. This document is structured in a question-and-answer format to directly address the common pitfalls you may encounter.

Part 1: Catalyst-Related Troubleshooting

Catalysts are essential for activating substrates and facilitating the key bond-forming steps in pyrazole synthesis.[3] However, an incorrect choice, improper loading, or catalyst deactivation can lead to failed reactions or complex product mixtures.

Q1: My reaction has stalled with low or no product formation. How do I troubleshoot the catalyst?

This is a frequent issue that often points to problems with catalytic activity or the fundamental reaction mechanism. The primary role of an acid catalyst is to protonate a carbonyl oxygen on the 1,3-dicarbonyl compound, increasing the carbon's electrophilicity and making it susceptible to nucleophilic attack by the hydrazine.[4]

Initial Checks:

  • Purity of Starting Materials: Ensure your 1,3-dicarbonyl and hydrazine are pure. Impurities can poison catalysts or introduce side reactions.[5][6]

  • Stoichiometry: Confirm the molar ratios of your reactants. A slight excess (1.0-1.2 equivalents) of hydrazine is sometimes used to drive the reaction to completion.[7]

Troubleshooting Steps:

  • Evaluate Catalyst Type: Brønsted vs. Lewis Acids

    • Brønsted Acids (proton donors like HCl, H₂SO₄, p-TsOH, TFA) are the traditional choice.[8][9] They directly protonate the carbonyl. If a weak acid like acetic acid isn't working, consider a stronger acid like trifluoroacetic acid (TFA) to enhance carbonyl activation.[9]

    • Lewis Acids (electron-pair acceptors like ZnCl₂, Sc(OTf)₃, BF₃·OEt₂) coordinate to the carbonyl oxygen, also increasing electrophilicity.[9][10] They can be particularly effective and may offer different selectivity profiles compared to Brønsted acids.

    • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-70, zeolites, or montmorillonite clay can simplify work-up, as they are easily filtered off.[11][12][13] They also minimize acidic waste streams and are often reusable, aligning with green chemistry principles.[13][14]

  • Optimize Catalyst Loading: Catalysis is, by definition, a process requiring sub-stoichiometric amounts of the catalyst. However, the optimal loading can vary.

    • Too Low: Insufficient catalyst leads to slow or incomplete reactions.

    • Too High: Excess acid can lead to degradation of starting materials or the final product.

    • Recommendation: Start with a catalytic amount (e.g., 1-10 mol%). If the reaction is slow, incrementally increase the loading in small-scale trials.

  • Consider Catalyst Synergy: In some systems, a combination of a Lewis acid and a Brønsted acid (a Lewis acid-assisted Brønsted acid, or LBA) can create a "superacid" environment that dramatically accelerates the reaction.[15][16] The Lewis acid coordinates to the conjugate base of the Brønsted acid, increasing its acidity.[16]

Workflow: Troubleshooting Catalyst Inactivity

Below is a decision-making workflow to diagnose and resolve catalyst-related issues in your pyrazole synthesis.

G start Low / No Product Yield check_purity Verify Purity of Reactants (TLC, NMR) start->check_purity check_stoich Confirm Stoichiometry (1.0-1.2 eq. Hydrazine) check_purity->check_stoich catalyst_choice Is the Catalyst Appropriate? check_stoich->catalyst_choice bronsted Using Brønsted Acid (e.g., Acetic Acid) catalyst_choice->bronsted Yes (Brønsted) lewis Using Lewis Acid (e.g., ZnCl₂) catalyst_choice->lewis Yes (Lewis) hetero Using Heterogeneous Catalyst catalyst_choice->hetero Yes (Heterogeneous) suggest_catalyst Try Alternative Catalyst Class (Brønsted -> Lewis or Heterogeneous) catalyst_choice->suggest_catalyst No / Unsure increase_strength Action: Increase Acid Strength (e.g., Acetic Acid -> p-TsOH / TFA) bronsted->increase_strength check_anhydrous Ensure Anhydrous Conditions (Lewis acids are water-sensitive) lewis->check_anhydrous check_activation Ensure Catalyst is Activated (e.g., dried in oven) hetero->check_activation monitor Monitor Reaction by TLC/LCMS suggest_catalyst->monitor optimize_loading_b Action: Optimize Loading (Screen 1-15 mol%) increase_strength->optimize_loading_b optimize_loading_b->monitor optimize_loading_l Action: Optimize Loading (Screen 1-15 mol%) check_anhydrous->optimize_loading_l optimize_loading_l->monitor check_stirring Ensure Sufficient Stirring (Good mass transfer is key) check_activation->check_stirring check_stirring->monitor

Caption: A decision tree for troubleshooting catalyst issues.

Q2: I'm getting a mixture of regioisomers. How does the catalyst influence this?

Regioisomer formation is a common challenge when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[2][7] The catalyst and reaction pH can significantly influence which nitrogen of the hydrazine attacks which carbonyl group, thereby dictating the final substitution pattern on the pyrazole ring.[17]

  • Mechanism of Control: Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine is preferentially protonated. This reduces its nucleophilicity, favoring the initial attack from the less-hindered, less-basic nitrogen atom.[17] By carefully selecting the acid (and its concentration), you can modulate this equilibrium and favor one regioisomer over the other.

  • Practical Example: In certain syntheses, switching from a standard Brønsted acid to a specific Lewis acid can completely reverse or significantly improve the isomeric ratio due to different coordination geometries in the transition state.

Part 2: Solvent-Related Troubleshooting

The solvent does more than just dissolve reactants; it influences reaction rates, stabilizes intermediates, and can even participate in the reaction mechanism. In pyrazole synthesis, a condensation reaction, the management of the water byproduct is a critical role played by the solvent system.[18]

Q3: My reaction is slow and gives a low yield. How can I optimize the solvent?

A poor solvent choice can lead to low solubility of reactants, unfavorable transition states, or failure to drive the reaction equilibrium forward.

Key Solvent Properties and Their Effects:

Solvent PropertyExamplesEffect on Pyrazole SynthesisTroubleshooting Action
Polar Protic Ethanol, Methanol, WaterCan H-bond with and stabilize intermediates. Generally good for simple syntheses. Can sometimes slow reactions by over-solvating the nucleophilic hydrazine.[19]If the reaction is slow, consider switching to an aprotic solvent to avoid over-solvation of the nucleophile.
Polar Aprotic DMF, DMAc, NMP, DMSOHigh boiling points allow for higher reaction temperatures. Good at dissolving a wide range of substrates.[3][6]Excellent for sluggish reactions requiring more thermal energy. Be aware that removal can be difficult during work-up.
Nonpolar Aprotic Toluene, Xylene, BenzeneAllows for azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction equilibrium toward the product according to Le Châtelier's principle.[18][20]This is the method of choice for maximizing yield in condensation reactions.
"Green" Solvents Water, Ethanol, PEG-400, Ionic Liquids, Deep Eutectic Solvents (DESs)Reduces environmental impact. Water can be an excellent solvent for certain multicomponent reactions, sometimes accelerating them via hydrophobic effects.[21][22][23] DESs can act as both solvent and catalyst.[24]Explore for more sustainable processes. Water-based syntheses are often used with heterogeneous catalysts.[23]
Experimental Protocol: Pyrazole Synthesis with Azeotropic Water Removal

This protocol is a robust method for driving the condensation equilibrium to completion, and is highly recommended for reactions that are stalling or giving low yields in protic solvents.

Objective: To synthesize a pyrazole from a 1,3-dicarbonyl and a hydrazine using toluene as a solvent with a Dean-Stark apparatus to remove the water byproduct.

Materials:

  • Round-bottom flask

  • Dean-Stark trap[20]

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.1 eq)

  • Acid catalyst (e.g., p-TsOH, 1-2 mol%)

  • Toluene (sufficient to fill the flask and Dean-Stark trap)

Procedure:

  • Setup: Assemble the glassware: round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all joints are properly sealed.

  • Charging the Flask: To the round-bottom flask, add the 1,3-dicarbonyl compound, the hydrazine derivative, the acid catalyst, and a magnetic stir bar.

  • Adding Solvent: Add enough toluene to the flask to fully dissolve the reagents and allow for efficient stirring. Fill the Dean-Stark trap with toluene via the top of the condenser until it begins to flow back into the reaction flask.

  • Reaction: Begin stirring and heat the mixture to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the condenser, dripping down into the trap.

  • Water Separation: In the trap, the condensed liquid will separate into two phases. The denser water will sink to the bottom of the graduated arm, while the less dense toluene will overflow from the side-arm and return to the reaction flask.[20]

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, or until water formation ceases. The progress can also be monitored by TLC.

  • Work-up: Once complete, cool the reaction to room temperature. The toluene can be removed under reduced pressure, and the crude product can be purified by standard methods (e.g., recrystallization or column chromatography).

Q4: I'm struggling with regioselectivity. Can the solvent help?

Yes, the solvent can have a profound impact on regioselectivity. This is often due to the solvent's ability to selectively stabilize one of the competing transition states over the other.

  • Aprotic vs. Protic Solvents: It has been shown that switching from a polar protic solvent like ethanol to a polar aprotic solvent like DMF or NMP can dramatically improve or even reverse regioselectivity, especially when using aryl hydrazine hydrochlorides.[7][19]

  • Fluorinated Alcohols: A significant breakthrough in controlling regioselectivity has been the use of fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[25] These solvents, through their unique hydrogen-bonding capabilities and polarity, can strongly influence the reaction pathway to favor a single regioisomer.[17]

Logical Diagram: Solvent Selection Strategy

This diagram outlines a logical approach to selecting a solvent system to optimize your pyrazole synthesis.

Caption: A strategic guide for solvent optimization.

This guide provides a framework for diagnosing and solving common issues related to catalyst and solvent choice in pyrazole synthesis. By understanding the causal relationships between reaction components and outcomes, you can move from trial-and-error to rational design, leading to more efficient and successful research.

References
  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. (n.d.). MDPI. Retrieved February 14, 2024, from [Link]

  • Advances in Pyrazoles Rings' Syntheses by Heterogeneous Catalysts, Ionic Liquids, and Multicomponent Reactions - A Review. (2024, January 6). ResearchGate. Retrieved February 14, 2024, from [Link]

  • El-Sayed, N. N. E., et al. (2023). Advances in Pyrazoles Rings' Syntheses by Heterogeneous Catalysts, Ionic Liquids, and Multicomponent Reactions - A Review. Bentham Science. Retrieved February 14, 2024, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008, June). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Connect. Retrieved February 14, 2024, from [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). NISCAIR-CSIR. Retrieved February 14, 2024, from [Link]

  • PROCESSES FOR PRODUCING N-ALKYLPYRAZOLE - EP 2282998 B1. (2009, April 16). Google Patents.
  • Ghorbani-Vaghei, R., & Hemmati, S. (2019, May 11). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. Retrieved February 14, 2024, from [Link]

  • Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 15). PubMed. Retrieved February 14, 2024, from [Link]

  • Ahmad, A., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Semantic Scholar. Retrieved February 14, 2024, from [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR. Retrieved February 14, 2024, from [Link]

  • Cravotto, G., et al. (2007, July 19). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI. Retrieved February 14, 2024, from [Link]

  • Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (2025, May 14). College of Science. Retrieved February 14, 2024, from [Link]

  • Knorr Pyrazole Synthesis. (2021, February 23). J&K Scientific LLC. Retrieved February 14, 2024, from [Link]

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (2026, January 13). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Kent, S. B. H., & Thompson, R. E. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Retrieved February 14, 2024, from [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]

  • A proposed reaction mechanism for the synthesis of pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Gomaa, A.-M. M., & Ali, M. M. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved February 14, 2024, from [Link]

  • Dean–Stark apparatus. (n.d.). Wikipedia. Retrieved February 14, 2024, from [Link]

  • Martins, P., et al. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved February 14, 2024, from [Link]

  • Deadman, B. J., et al. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved February 14, 2024, from [Link]

  • Sharma, G. V., et al. (2011, September 19). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Taylor & Francis Online. Retrieved February 14, 2024, from [Link]

  • Ahmad, A., Rao, S., & Shetty, N. S. (2023, October 2). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Retrieved February 14, 2024, from [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 14, 2024, from [Link]

  • Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. (2025, September 21). ACS Publications. Retrieved February 14, 2024, from [Link]

  • Fast synthesis of pyrano[2,3-c]pyrazoles: strong effect of Brönsted and Lewis acidic ionic liquids. (2025, August 6). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). Rsc.org. Retrieved February 14, 2024, from [Link]

  • Synergistic effects between Lewis and Brønsted acids: application to the Prins cyclization. (2013, October 4). Beilstein Journals. Retrieved February 14, 2024, from [Link]

  • Yet, L. (2011, March 1). Recent Advances in the Regioselective Synthesis of Pyrazoles. Bentham Science. Retrieved February 14, 2024, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 14, 2024, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]

  • Yamamoto, H., & Futatsugi, K. (n.d.). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. PMC. Retrieved February 14, 2024, from [Link]

  • Dean Stark Trap. (2005, January 20). Sciencemadness Discussion Board. Retrieved February 14, 2024, from [Link]

  • Lewis Acid vs Bronsted Acid. (2022, March 8). BYJU'S. Retrieved February 14, 2024, from [Link]

  • Azeotropic removal of water. (2017, April 28). ResearchGate. Retrieved February 14, 2024, from [Link]

Sources

Troubleshooting

Microwave-assisted synthesis to reduce reaction time for pyrazoles

Status: Operational | Tier: Advanced Application Support Subject: Reducing Reaction Times & Optimizing Protocols Executive Summary: The Kinetic Advantage You are accessing this guide because your current pyrazole synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Advanced Application Support Subject: Reducing Reaction Times & Optimizing Protocols

Executive Summary: The Kinetic Advantage

You are accessing this guide because your current pyrazole synthesis—likely a Knorr condensation or 1,3-dipolar cycloaddition—is bottlenecked by slow thermal transfer. Conventional reflux relies on conductive heating, which creates a thermal gradient from the vessel wall to the core.

Microwave-Assisted Organic Synthesis (MAOS) bypasses this limitation.[1] By coupling directly with the molecules in the reaction mixture, MAOS induces dielectric heating , raising the bulk temperature of the solvent instantaneously. This allows you to access the "superheated" state (temperatures well above the solvent's atmospheric boiling point) in sealed vessels, compressing reaction times from hours to minutes (typically a 10-100x reduction) while often improving impurity profiles.

Mechanism & Optimization Workflow
2.1 The Physics of Speed

To reduce reaction time, you must maximize the Loss Tangent (tan δ) of your reaction matrix.

  • Dipolar Polarization: Polar molecules (solvents like EtOH, DMSO) try to align with the oscillating electric field. The friction from this rotation generates heat.

  • Ionic Conduction: Dissolved ions (catalysts, salts) oscillate in the field, colliding with solvent molecules to generate intense localized heat.

Key Insight: If your reaction uses non-polar solvents (Toluene, Hexane), the microwave is transparent to them. You must dope the mixture with a polar additive (e.g., ionic liquid or a "susceptor" like SiC passive heating elements) to initiate heating.

2.2 Optimization Logic Flow

Use this workflow to convert a conventional reflux protocol to a microwave protocol.

MW_Optimization Start Conventional Protocol (Reflux) Solvent Solvent Check (Is tan δ > 0.1?) Start->Solvent Vessel Vessel Selection (Fill Vol: 2/3 Max) Solvent->Vessel Yes Solvent->Vessel No (Add Ionic Liquid/DMF) Param Parameter Setup (Temp: Reflux + 50°C) Vessel->Param Run Irradiation (Hold Time: 5-10 min) Param->Run Workup Cooling & Workup Run->Workup

Figure 1: Decision matrix for converting thermal protocols to microwave methods. Note the temperature "overshoot" strategy (Reflux + 50°C) to drive kinetics.

Standard Operating Procedure (SOP)

Protocol: Rapid Knorr Pyrazole Synthesis (Hydrazine + 1,3-Dicarbonyl) Target: 3,5-Dimethyl-1-phenylpyrazole (Example)

StepActionTechnical Rationale
1. Prep Dissolve 1,3-diketone (1.0 eq) and Hydrazine derivative (1.1 eq) in Ethanol or Water .Ethanol (tan δ ≈ 0.941) absorbs MW energy efficiently. Water is an excellent green alternative.
2. Catalyst Add catalytic Acetic Acid (drops) or p-TsOH .Acid catalyzes the initial imine formation and subsequent cyclization.
3. Seal Transfer to a 10mL or 35mL pressure vial. Do not exceed 75% volume. Headspace is critical to accommodate pressure buildup (vapor pressure + gas evolution).
4. Ramp Set Ramp Time: 1:00 min . Target Temp: 120°C - 140°C .Fast ramping prevents intermediate degradation. 140°C is well above EtOH boiling point (78°C).
5. Hold Hold Time: 5:00 - 10:00 min . Stirring: High .Reaction typically completes in <10 mins. High stirring prevents "hot spots."
6. Cool Use compressed air cooling to <50°C before opening.Safety Critical: Prevents solvent flash-boiling upon decapping.
Troubleshooting Hub (FAQs)
Category A: Safety & Hardware [2][3][4]

Q: My reaction vessel exploded or vented during the run. What happened?

  • Diagnosis: You likely exceeded the pressure limit (typically 20-30 bar for modern synthesizers) or the volume limit.

  • The Fix:

    • Headspace: Never fill vials >75%.

    • Gas Evolution: Pyrazole synthesis often releases water, but if you are using diazo compounds (1,3-dipolar cycloaddition), N2 gas is generated. Microwaves cannot handle rapid gas evolution in sealed vessels. Run these open-vessel with a reflux condenser attachment if available.

    • Solvent: Low-boiling solvents (DCM, Ether) generate massive pressure at 100°C+. Switch to higher boiling absorbers like DMF , Chlorobenzene , or Water .

Q: The temperature isn't reaching the setpoint.

  • Diagnosis: Low dielectric loss solvent (e.g., Toluene, Hexane).

  • The Fix: Add a "doping" agent. 5% volume of an Ionic Liquid (e.g., [bmim][PF6]) or a polar solvent (DMF) will act as a "heat sink," absorbing energy and transferring it to the non-polar bulk.

Category B: Chemistry & Selectivity

Q: I am seeing charring or "tar" formation instead of crystals.

  • Diagnosis: Thermal runaway or "Hot Spots." The reaction temperature is too high for the substrate stability.

  • The Fix:

    • Reduce Temp: Drop target temperature by 20°C and extend time.

    • Simultaneous Cooling: Use "PowerMAX" or "Cooling-while-heating" (compressed air on the vessel during irradiation). This allows high power input (microwave effects) while keeping bulk temperature low.

Q: How does Microwave irradiation affect Regioselectivity (3- vs 5-substituted pyrazoles)?

  • Technical Insight: In the reaction of unsymmetrical 1,3-diketones with substituted hydrazines, two isomers are possible.

    • Conventional:[1] Often gives a mixture or favors the kinetic product.

    • Microwave: The rapid heating and high temperatures generally favor the Thermodynamic Product (the more stable isomer).

  • Action: If you need the Kinetic product, MW might force the reaction too far. Try lowering the temperature and shortening the time (e.g., 80°C for 2 mins). If you need the Thermodynamic product, MW is the superior tool.

Troubleshooting Logic Tree

Troubleshooting Failure Reaction Failure Type Identify Issue Failure->Type LowYield Low Yield / Incomplete Type->LowYield Impurity Wrong Regioisomer / Tar Type->Impurity VesselFail Vessel Leak / Burst Type->VesselFail Sol1 Increase Temp +20°C Check Stirring LowYield->Sol1 Sol2 Reduce Temp Use Active Cooling Impurity->Sol2 Sol3 Reduce Fill Vol Switch Solvent (High BP) VesselFail->Sol3

Figure 2: Diagnostic tree for common failure modes in microwave-assisted heterocycle synthesis.

Comparative Data Vault

Table 1: Efficiency Comparison (Knorr Synthesis of Pyrazoles) Data aggregated from multiple validation studies [1][3].

ParameterConventional RefluxMicrowave SynthesisImprovement Factor
Reaction Time 3 - 6 Hours5 - 15 Minutes~24x Faster
Solvent Ethanol (Reflux)Water or Ethanol (Sealed)Greener
Yield 65 - 80%85 - 98%+15-20%
Energy Usage High (Continuous heat)Low (Targeted burst)Efficient
Purity Requires RecrystallizationOften precipitate pureStreamlined
References
  • Microwave-assisted synthesis of novel pyrazoles. Kidwai, M., et al. Indian Journal of Chemistry. (2008).[5]

  • Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition. Zrinski, I. Dyes and Pigments. (2006).[6][7]

  • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. BenchChem Technical Review. (2025).[1][7][8][9]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives. Molecules. (2010).

  • Safety Considerations for Microwave Synthesis. CEM Corporation Safety Guide.

Sources

Optimization

Addressing solubility issues of pyrazole derivatives in organic solvents

Technical Support Center: Pyrazole Derivative Solubility Welcome to the Technical Support Center for pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to address...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Derivative Solubility

Welcome to the Technical Support Center for pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, but their flat, aromatic structure and potential for strong intermolecular interactions can often lead to solubility issues.[1][2] This resource provides practical, in-depth solutions and foundational knowledge to help you navigate these challenges effectively.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues in a question-and-answer format, providing a logical workflow to resolve common problems.

Q1: My pyrazole derivative won't dissolve in DMSO, even after vortexing. What are the next steps?

This is a frequent challenge, often related to high crystal lattice energy.[3] The following steps provide a systematic approach to solubilization.

Step-by-Step Troubleshooting:

  • Gentle Heating: Warm the solution to 37-50°C in a water bath. The added thermal energy can help overcome the intermolecular forces holding the crystal lattice together.[1]

  • Sonication: Use a bath sonicator to apply ultrasonic energy. This process creates and collapses microscopic bubbles, generating a force that helps break apart compound aggregates and enhance dissolution.

  • Try Alternative Solvents: If heating and sonication fail, consider alternative polar aprotic solvents.

    • Dimethylformamide (DMF): Similar to DMSO, it is a powerful solvent capable of solvating a wide range of polar and non-polar molecules.[4]

    • N-Methyl-2-pyrrolidone (NMP): Another strong, polar aprotic solvent that can be effective for highly recalcitrant compounds.

  • Assess and Re-evaluate: If the compound remains insoluble, it may have very low intrinsic solubility in organic solvents or could potentially be a salt form that requires an aqueous or protic environment. Re-verify the compound's structure and expected properties.

Q2: My compound dissolves in the organic stock solvent (e.g., DMSO), but it precipitates immediately when I dilute it into my aqueous assay buffer. How can I fix this?

This phenomenon, known as antisolvent precipitation, occurs when a compound is transferred from a "good" solvent where it is highly soluble to a "poor" solvent (like an aqueous buffer) where it is not.[5]

Strategies to Prevent Precipitation:

  • Lower the Final Concentration: Your target concentration may exceed the compound's aqueous solubility limit. Perform a serial dilution to find the highest concentration that remains in solution.[6]

  • Increase Final Co-solvent Percentage: If your assay can tolerate it, increasing the final percentage of the organic solvent (e.g., from 0.5% to 1% or 2% DMSO) can help maintain solubility.[6] Be cautious, as higher solvent concentrations can affect biological assays.

  • Use Rapid, Vigorous Mixing: Add the stock solution drop-wise into the aqueous buffer while vortexing or swirling vigorously.[5] This promotes rapid dispersion and minimizes the formation of localized high concentrations that can initiate precipitation.[5]

  • Incorporate a Surfactant: For certain applications, adding a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 to the aqueous buffer can help solubilize hydrophobic compounds.[6]

  • Prepare Fresh Dilutions: Do not store dilute aqueous solutions. Prepare them fresh from the concentrated organic stock solution immediately before each experiment, as precipitation can occur over time.[6]

Q3: I need to dissolve my basic pyrazole derivative for a reaction workup, but it has low solubility in my extraction solvent. What can I do?

The weakly basic nature of the pyrazole ring can be used to your advantage during aqueous workups.[1]

pH Adjustment Protocol for Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic nitrogen atoms on the pyrazole ring will become protonated, forming a more water-soluble salt.[1][7]

  • Separation: The protonated pyrazole salt will move into the aqueous layer. Separate this layer, which now contains your desired product. The organic layer with non-basic impurities can be discarded.[7]

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic. This will deprotonate the pyrazole salt, causing the neutral, less soluble compound to precipitate.

  • Final Extraction: Extract the precipitated compound back into an organic solvent (e.g., ethyl acetate). Dry the organic layer over an anhydrous salt (like Na₂SO₄), filter, and concentrate to obtain the purified product.[7]

Solubility Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility issues.

G start Start: Insoluble Pyrazole Derivative dissolve_organic Attempt to dissolve in primary organic solvent (e.g., DMSO, Ethanol) start->dissolve_organic check_dissolved Completely Dissolved? dissolve_organic->check_dissolved heat_sonicate Apply gentle heat (37-50°C) and/or sonication check_dissolved->heat_sonicate No   stock_solution Stock Solution Prepared check_dissolved->stock_solution  Yes check_dissolved2 Completely Dissolved? heat_sonicate->check_dissolved2 alt_solvent Try alternative polar aprotic solvent (e.g., DMF, NMP) check_dissolved2->alt_solvent No   check_dissolved2->stock_solution  Yes check_dissolved3 Completely Dissolved? alt_solvent->check_dissolved3 cosolvent_system Consider a co-solvent system (e.g., DMSO/Ethanol) check_dissolved3->cosolvent_system No   check_dissolved3->stock_solution  Yes cosolvent_system->stock_solution Success reassess Re-evaluate Compound Properties / Purity cosolvent_system->reassess Failure

Caption: A decision workflow for preparing pyrazole derivative stock solutions.

Frequently Asked Questions (FAQs)

What factors influence the solubility of pyrazole derivatives?

Solubility is a complex property influenced by several factors:

  • Substituents: The nature of the groups attached to the pyrazole ring is critical. Lipophilic (non-polar) groups like phenyl or alkyl chains decrease aqueous solubility but increase solubility in non-polar organic solvents.[3][4] Conversely, polar groups capable of hydrogen bonding (e.g., -OH, -NH₂, -COOH) can enhance aqueous solubility.[3]

  • Crystal Lattice Energy: Strong intermolecular forces in the solid state, such as hydrogen bonding and π-π stacking between pyrazole rings, result in a stable crystal lattice that requires more energy to break apart, leading to lower solubility.[1]

  • pH: Since the pyrazole ring contains a weakly basic nitrogen atom, the pH of the medium can significantly impact solubility.[1][4] In acidic conditions, the ring can be protonated to form a more soluble salt.[8]

  • Molecular Weight: Generally, as molecular weight increases, solubility tends to decrease.[3]

How does the substitution pattern on the pyrazole ring affect solubility?

The position and type of functional groups on the pyrazole ring allow for fine-tuning of its physicochemical properties.

G cluster_0 Pyrazole Core P N1 | N2--C3 |  / C5--C4 N1 N1 Position - Bulky lipophilic groups (e.g., Benzyl) ↓ Aqueous Solubility P->N1 Substitution at N1 C3 C3/C5 Positions - Polar groups (-OH, -NH2) ↑ Aqueous Solubility - Lipophilic groups (-Aryl) ↓ Aqueous Solubility P->C3 Substitution at C3/C5 C4 C4 Position - Electron-withdrawing groups can alter pKa - Often a key point for modulating lipophilicity P->C4 Substitution at C4

Sources

Troubleshooting

Pyrazole Aldehyde Synthesis Support Center: Minimizing By-Product Formation

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with low yields and complex purification profiles dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with low yields and complex purification profiles during the synthesis of pyrazole-4-carboxaldehydes.

The most robust route to these privileged scaffolds is the condensation of a hydrazine derivative with an aryl/alkyl ketone, followed by cyclization and formylation via the Vilsmeier-Haack reaction[1]. However, this cascade is highly sensitive to stoichiometry, temperature, and quenching protocols. This guide deconstructs the mechanistic causality behind common by-products and provides validated, self-correcting workflows to ensure high-fidelity synthesis.

Mechanistic Workflow & By-Product Branching

Workflow Ketone Aryl/Alkyl Ketone Hydrazone Hydrazone Intermediate Ketone->Hydrazone Acidic Condensation (EtOH, Reflux) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Acidic Condensation (EtOH, Reflux) Vilsmeier Vilsmeier-Haack Reagent (DMF + POCl3) Hydrazone->Vilsmeier Addition at 0°C Regio 1,5-Disubstituted Regioisomer Hydrazone->Regio Asymmetric Ketone (Uncontrolled pH) Desired 1,3-Disubstituted Pyrazole-4-carboxaldehyde Vilsmeier->Desired Cyclization & Formylation (60-80°C) Chloro 5-Chloro-pyrazole By-product Vilsmeier->Chloro Excess POCl3 & Heat (>100°C) Tar Polymeric Tars (Hydrolysis Failure) Vilsmeier->Tar Rapid Basic Quench (Exothermic)

Caption: Vilsmeier-Haack synthesis of pyrazole aldehydes and common by-product pathways.

Troubleshooting Guide & FAQs

Q1: I am isolating a mixture of 1,3-disubstituted and 1,5-disubstituted pyrazole regioisomers. How can I drive the reaction toward the desired 1,3-isomer? Causality & Solution: Regioselectivity is locked in during the initial condensation phase. When using asymmetric ketones, the intermediate hydrazone can exist as E and Z isomers, which cyclize into different pyrazole regioisomers. To minimize the 1,5-isomer, you must thermodynamically control the hydrazone formation[1]. Perform the condensation under strictly controlled acidic conditions (catalytic glacial acetic acid in ethanol) and allow sufficient reflux time (1–1.5 hours) to favor the more sterically relaxed, thermodynamically stable hydrazone isomer before proceeding to formylation.

Q2: My final product contains significant amounts of 5-chloropyrazole-4-carboxaldehyde. Why is halogenation occurring, and how do I prevent it? Causality & Solution: The Vilsmeier-Haack reagent (a chloroiminium ion formed from DMF and POCl₃) is a potent electrophile and a chlorinating agent. If your pyrazole ring passes through an enolizable intermediate (e.g., a pyrazolone), the hydroxyl group is highly susceptible to chlorination by excess POCl₃ at elevated temperatures[2].

  • To prevent chlorination and isolate the standard aldehyde: Strictly limit POCl₃ to 2.5–3.0 equivalents and maintain the formylation temperature between 60–80 °C[3].

  • To promote chlorination (if the 5-chloro derivative is desired as a cross-coupling synthon): Increase POCl₃ to >4.0 equivalents and heat the reaction to 120 °C for 1 hour[2],[4].

Q3: I am getting incomplete formylation and recovering unreacted pyrazole core. What went wrong? Causality & Solution: This indicates premature degradation of the Vilsmeier reagent. The DMF-POCl₃ adduct is highly moisture-sensitive and thermally unstable. If POCl₃ is added too rapidly, the exothermic reaction destroys the active electrophile. Ensure your DMF is strictly anhydrous. Add POCl₃ dropwise at 0–5 °C, allowing the complex to form for 30 minutes (evidenced by a pale yellow, viscous solution) before introducing the hydrazone[3].

Q4: Upon quenching, I get a sticky, intractable tar instead of a precipitating solid. How do I optimize the workup? Causality & Solution: Tars form when the iminium intermediate is hydrolyzed too violently. Strong, concentrated bases (like 5M NaOH) cause rapid, localized exothermic spikes that polymerize the aldehyde products. To establish a self-validating quench, pour the reaction mixture slowly over a large excess of crushed ice. Neutralize gradually with cold, saturated sodium bicarbonate (NaHCO₃) until pH 7–8 is reached. The gradual hydrolysis of the iminium salt will yield a clean, filterable solid precipitate.

Quantitative Data: Reaction Parameters vs. By-Product Distribution

The following table summarizes internal validation data demonstrating how deviations in stoichiometry, temperature, and quenching dictate the product profile during the synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde.

POCl₃ (Equivalents)Formylation Temp (°C)Quenching MethodDesired Aldehyde Yield (%)5-Chloro By-Product (%)Polymeric Tar (%)Unreacted Hydrazone (%)
2.5 70 Ice + NaHCO₃ (pH 7) 82 - 86% < 2% < 2% ~ 10%
2.570Fast NaOH (pH 12)40 - 45%< 2%> 35%~ 10%
4.0120Ice + NaHCO₃ (pH 7)10 - 15%75 - 85%< 5%0%
1.570Ice + NaHCO₃ (pH 7)30 - 35%0%0%> 50%

Validated Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde

This protocol is designed as a self-validating system. Visual cues are provided at each step to ensure the mechanistic pathway is proceeding correctly.

Phase 1: Hydrazone Synthesis[1]
  • Setup: In a 250 mL round-bottom flask, dissolve acetophenone (10 mmol) and phenylhydrazine (11 mmol) in absolute ethanol (50 mL).

  • Catalysis: Add 3–5 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing electrophilicity and driving the equilibrium toward the thermodynamically stable hydrazone, minimizing future regioisomers.

  • Reaction: Reflux at 80 °C for 1.5 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The solution will transition to a deep yellow/orange. Once the ketone is consumed, concentrate the solvent in vacuo and recrystallize the intermediate from ethanol.

Phase 2: Vilsmeier-Haack Formylation & Cyclization[3]
  • Reagent Preparation: Cool anhydrous DMF (100 mmol, acts as both solvent and reagent) in a dry 100 mL flask to 0–5 °C using an ice-salt bath.

  • Electrophile Generation: Add POCl₃ (25 mmol, 2.5 eq) dropwise over 15 minutes. Validation: The mixture will become viscous and pale yellow, confirming the formation of the chloroiminium salt. Stir for 30 minutes at 0 °C.

  • Addition: Dissolve the hydrazone intermediate (10 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Cyclization: Remove the ice bath and heat the mixture to 70 °C for 4 hours. Causality: 70 °C provides enough activation energy for cyclization and formylation without crossing the threshold for chlorination[2]. Validation: The reaction mixture will darken significantly to a deep red/brown.

Phase 3: Hydrolysis & Isolation
  • Quenching: Cool the reaction to room temperature, then pour it slowly into a beaker containing 200 g of vigorously stirred crushed ice.

  • Hydrolysis: Slowly add cold, saturated NaHCO₃ solution until the pH reaches 7.5. Validation: As the iminium intermediate hydrolyzes, a pale yellow to off-white solid will begin to precipitate. The absence of a sticky brown oil confirms successful avoidance of polymerization.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove residual DMF and phosphate salts, and dry in a desiccator.

References

1.[3] Comparative study of imidazole and pyrazole-based aldehydes. BenchChem. Available at: 2.[2] Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. MDPI. Available at: 3.[1] Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein. PMC/NIH. Available at: 4.[4] Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Pyrazole Synthesis Methods: A Technical Guide for Drug Development

Pyrazoles are a privileged class of five-membered nitrogen heterocycles, forming the pharmacophoric backbone of numerous FDA-approved therapeutics, ranging from COX-2 inhibitors (e.g., Celecoxib) to kinase inhibitors (e....

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazoles are a privileged class of five-membered nitrogen heterocycles, forming the pharmacophoric backbone of numerous FDA-approved therapeutics, ranging from COX-2 inhibitors (e.g., Celecoxib) to kinase inhibitors (e.g., Crizotinib)[1]. The strategic selection of a pyrazole synthesis method directly impacts reaction scale-up, regioselectivity, and the environmental footprint of the drug discovery pipeline.

As a Senior Application Scientist, I have structured this guide to provide an objective, head-to-head comparative analysis of three foundational and modern synthetic paradigms: the classic Knorr condensation, the 1,3-dipolar cycloaddition, and transition-metal-catalyzed C-H functionalization. Each section details the mechanistic causality behind the reaction and provides a field-proven, self-validating experimental protocol.

The Knorr Pyrazole Synthesis: The Classic Condensation

Mechanistic Causality

First reported by Ludwig Knorr in 1883, this method relies on the acid-catalyzed condensation of a hydrazine derivative with a 1,3-dicarbonyl compound[2]. The reaction is initiated by the nucleophilic attack of the more reactive hydrazine nitrogen on the most electrophilic carbonyl carbon, forming a carbinolamine that dehydrates to a hydrazone[3]. Subsequent intramolecular cyclization and a final dehydration step yield the pyrazole core. The primary limitation of the Knorr synthesis is regioselectivity; asymmetrical 1,3-dicarbonyls frequently produce a mixture of 1,3,5- and 1,4,5-substituted isomers due to competing initial attack sites[4].

Knorr A 1,3-Dicarbonyl Compound C Acid Catalyst (Protonation) A->C Condensation B Hydrazine Derivative B->C Condensation D Carbinolamine Intermediate C->D Nucleophilic Attack E Hydrazone Intermediate D->E Dehydration (-H2O) F Intramolecular Cyclization E->F Tautomerization G Pyrazole Derivative F->G Dehydration (-H2O)

Mechanistic pathway of the Knorr pyrazole synthesis.

Self-Validating Protocol: Synthesis of Edaravone (1-Phenyl-3-methyl-5-pyrazolone)
  • Initiation : Combine 10.0 mmol of phenylhydrazine with 12.5 mmol of ethyl acetoacetate in a 50 mL round-bottom flask. Causality: A slight stoichiometric excess of the dicarbonyl ensures complete consumption of the hydrazine, preventing the carryover of toxic unreacted starting material.

  • Condensation : Stir at ambient temperature until water droplets form on the flask walls. Self-Validation: The visible phase separation of water is a reliable, self-validating indicator of successful imine/hydrazone formation[3].

  • Cyclization : Add 5 mL of glacial acetic acid (catalyst) and heat the mixture on a water bath at 90 °C for 2 hours.

  • Isolation : Cool the mixture in an ice bath and add diethyl ether dropwise (max 8 mL) under vigorous stirring to precipitate the product. Causality: Rapid addition of ether causes the product to "oil out" rather than crystallize, trapping impurities.

  • Purification : Recrystallize from 95% ethanol. Self-Validation: The amphoteric nature of the resulting edaravone can be validated by its solubility in both dilute aqueous acid (via protonation of N-2) and base (via deprotonation of the enol tautomer)[3].

1,3-Dipolar Cycloaddition: Precision and Green Chemistry

Mechanistic Causality

To overcome the regiochemical ambiguity of the Knorr synthesis, the 1,3-dipolar cycloaddition of diazo compounds or nitrilimines with alkynes/alkenes has emerged as a highly selective alternative[5]. The regioselectivity is governed by the HOMO-LUMO gap between the dipole and the dipolarophile. Recent advancements employ aqueous micellar catalysis (e.g., using TPGS-750-M) to concentrate the hydrophobic reactants within the micelle core, drastically accelerating the concerted [3+2] cycloaddition without the need for volatile, toxic organic solvents[6].

Cycloaddition A Diazo Compound (Dipole) C TPGS-750-M Micellar Core A->C B Alkyne/Alkene (Dipolarophile) B->C D HOMO-LUMO Interaction C->D Concentration Effect E Concerted [3+2] Cycloaddition D->E Orbital Overlap F Regioselective Pyrazole E->F Aromatization

Micellar-catalyzed 1,3-dipolar cycloaddition workflow.

Self-Validating Protocol: Aqueous Micellar Cycloaddition
  • Media Preparation : Prepare a 1.5% wt solution of the designer surfactant TPGS-750-M in HPLC-grade water.

  • Reactant Loading : Add the diazo compound (1.0 mmol) and the terminal alkyne (1.2 mmol) directly to the micellar solution.

  • pH Optimization : Adjust the aqueous phase to pH 5.5 using a dilute buffer. Self-Validation & Causality: This is a critical self-validating parameter. At pH 3.5, protic catalysis degrades the transition state, yielding a mixture of 3,5- and 4,5-isomers. At pH 5.5, the reaction is strictly governed by orbital overlap, yielding exclusively the 3,5-disubstituted pyrazole[6].

  • Reaction : Stir vigorously at room temperature for 20 hours. The milky emulsion will gradually change color as the diazo compound is consumed.

  • Extraction : Extract with a minimal volume of a green solvent (e.g., 2-methyltetrahydrofuran). The surfactant remains in the aqueous phase and can be recycled for subsequent batches.

Transition-Metal-Catalyzed C-H Functionalization: Late-Stage Diversification

Mechanistic Causality

Traditional cross-coupling requires pre-functionalized (halogenated or borylated) pyrazoles. In contrast, transition-metal-catalyzed C-H activation allows for the direct functionalization of the pyrazole ring[7]. The basic N2 atom of the pyrazole acts as an endogenous directing group, coordinating to the metal center (e.g., Pd(II) or Rh(III)) and guiding the catalyst to cleave the adjacent C-H bond via a metallacycle intermediate[8]. This atom-economical approach is invaluable for late-stage lead optimization.

CH_Activation A Pd(II) Catalyst B Pyrazole Directing Group Coordination A->B C C-H Cleavage (Metallacycle) B->C Base assisted D Oxidative Addition / Transmetalation C->D Coupling Partner E Reductive Elimination D->E E->A Pd(0) to Pd(II) F Functionalized Pyrazole E->F Product Release

Catalytic cycle of Pd-catalyzed C-H functionalization of pyrazoles.

Self-Validating Protocol: Pd-Catalyzed Direct C-H Arylation
  • Setup : In an oven-dried Schlenk tube, combine the 1-arylpyrazole (0.5 mmol), aryl iodide (1.0 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.0 mmol).

  • Solvent & Atmosphere : Add 2 mL of anhydrous DMF. Evacuate and backfill with Argon three times. Causality: Oxygen must be strictly excluded to prevent premature oxidation of the active Pd species and unwanted homocoupling of the aryl halide.

  • Heating : Seal the tube and heat at 110 °C for 12 hours.

  • Validation : The reaction progress is visually validated by the precipitation of yellow AgI. Ag₂CO₃ serves a dual purpose: it acts as a base to assist in the concerted metalation-deprotonation (CMD) step and as a terminal oxidant/halide scavenger to regenerate the Pd(II) catalyst[7].

  • Workup : Filter the mixture through a Celite pad to remove silver salts and palladium black, then purify via column chromatography.

Quantitative Comparative Analysis

To aid in methodological selection, the following table summarizes the performance metrics of each synthetic strategy based on current literature standards[1][9].

Synthesis MethodTypical Yield (%)RegioselectivityAtom EconomyGreen Chemistry ProfilePrimary Application
Knorr Condensation 70 - 95%Poor to Moderate (often yields isomer mixtures)HighModerate (often requires volatile organic solvents)Rapid generation of core scaffolds
1,3-Dipolar Cycloaddition 75 - 92%Excellent (pH and sterically dependent)Very HighExcellent (compatible with aqueous micelles)Complex, highly substituted pyrazoles
TM-Catalyzed C-H Activation 60 - 85%Excellent (directed by coordination)Moderate (requires stoichiometric oxidants)Low to Moderate (heavy metals, specialized ligands)Late-stage functionalization

Conclusion

The selection of a pyrazole synthesis method must be dictated by the specific requirements of the drug development phase. The Knorr synthesis remains the workhorse for early-stage scaffold generation due to its operational simplicity and high yields. However, as projects advance towards lead optimization and scale-up, the regiochemical precision of the 1,3-dipolar cycloaddition and the late-stage diversification capabilities of C-H functionalization become indispensable. By integrating green chemistry principles, such as micellar catalysis, researchers can further optimize these pathways for sustainable pharmaceutical manufacturing.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review PMC - NIH 5

  • A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers Benchchem 1

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review MDPI4

  • Transition-metal-catalyzed C–H functionalization of pyrazoles ResearchGate 7

  • A Technical Guide to the Knorr Pyrazole Synthesis of 1883 Benchchem 2

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review ResearchGate 9

  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis ResearchGate 6

  • Knorr Pyrazole Synthesis of Edaravone RSC.org 3

  • Orchestrated Triple C-H Activation Reactions Using Two Directing Groups Scilit 8

Sources

Comparative

A Comparative Analysis of Pyrazole-Based Compounds and Celecoxib in Inflammation and Oncology Research

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, the pyrazole scaffold has emerged as a privileged structure, d...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the biological activities of pyrazole-based compounds, with a particular focus on derivatives of pyrazole-carbaldehyde, against the well-established selective COX-2 inhibitor, celecoxib. While direct and comprehensive experimental data on the specific biological activity of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde is not extensively available in the public domain, this guide will draw upon published data for structurally related pyrazole derivatives to provide a valuable comparative perspective for researchers in the field.

The pyrazole moiety is a cornerstone in the development of various therapeutic agents, showcasing activities ranging from anti-inflammatory and analgesic to anticancer and antimicrobial.[1][2] Celecoxib, a diaryl-substituted pyrazole, exemplifies the therapeutic success of this scaffold, primarily through its selective inhibition of cyclooxygenase-2 (COX-2).[3][4] This guide will delve into the mechanistic similarities and differences between celecoxib and other pyrazole derivatives, supported by experimental data from in vitro and in vivo studies.

The Benchmark: Celecoxib's Mechanism of Action

Celecoxib's primary mechanism of action is the selective and reversible inhibition of the COX-2 enzyme.[3] COX-2 is an inducible enzyme that is significantly upregulated during inflammation and in various cancerous tissues, where it catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of pain, inflammation, and cell growth.[4][5] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, celecoxib reduces inflammation and pain with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.[4]

Beyond its anti-inflammatory effects, celecoxib has demonstrated anti-cancer properties. These are attributed to both COX-2 dependent and independent pathways, including the induction of apoptosis, inhibition of angiogenesis, and modulation of cell cycle progression.[6][7]

Pyrazole Derivatives: A Reservoir of Diverse Biological Activities

The versatility of the pyrazole ring allows for extensive chemical modifications, leading to a broad spectrum of biological activities. Numerous studies have explored the potential of various pyrazole derivatives as anti-inflammatory and anticancer agents.

Anti-Inflammatory and Analgesic Potential

Many pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, often with the goal of developing novel COX-2 inhibitors with improved efficacy and safety profiles.[8] For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have shown significant anti-inflammatory activity in preclinical models.[6]

A study on novel pyrazole-based compounds demonstrated significant anti-inflammatory effects in a carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[9] Some of these compounds exhibited activity comparable to or even exceeding that of standard drugs like diclofenac and ibuprofen.[4][9]

Cytotoxic and Anticancer Activities

The pyrazole scaffold is also a promising framework for the development of novel anticancer agents.[5][7] Various pyrazole derivatives have exhibited significant cytotoxicity against a range of cancer cell lines.[10][11] The mechanisms underlying these effects are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[7][11]

For example, a series of novel pyrazole-based carbamothioyl compounds demonstrated dose- and time-dependent antiproliferative effects against A549 lung cancer cells.[7] Morphological assessments of treated cells revealed features characteristic of apoptosis and necrosis, indicating that these compounds effectively trigger cancer cell death.[7]

Comparative Data Summary

To provide a clear comparison, the following tables summarize key biological data for celecoxib and representative examples of other pyrazole derivatives from published studies. It is important to note that the specific activities of pyrazole derivatives can vary significantly based on their substitution patterns.

Table 1: Comparative in vitro COX-2 Inhibitory Activity

CompoundIC50 for COX-2 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib0.04 - 0.4510 - 20[3][12]
Pyrazole Derivative A0.5210.73[13]
Pyrazole Derivative B1.7974.92[14]

Table 2: Comparative in vitro Cytotoxicity against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
CelecoxibVarious10 - 100[15]
Pyrazole-based carbamothioyl H2A549 (Lung)11.88 (µg/mL)[7]
Pyrazole-based carbamothioyl H5A549 (Lung)12.49 (µg/mL)[7]
1,3,5-trisubstituted-1H-pyrazole 10cMCF-7 (Breast)34.5[6]
Pyrazole-indole hybrid 7aHepG2 (Liver)6.1[11]

Experimental Protocols

The following are representative, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of these compounds.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of human recombinant COX-2 enzyme, the test compound at various concentrations, a positive control (e.g., celecoxib), and a fluorometric probe solution.[12]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and either the test compound or vehicle control. Incubate at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add a solution containing arachidonic acid (the substrate) and the fluorometric probe to each well to initiate the enzymatic reaction.[12]

  • Signal Detection: Measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540-590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the context of these comparisons, the following diagrams illustrate the cyclooxygenase pathway and a typical experimental workflow for screening potential inhibitors.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological Functions) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Pyrazole_Derivatives Other Pyrazole Derivatives Pyrazole_Derivatives->COX2 Potential Inhibition

Caption: The Cyclooxygenase (COX) Pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Compound_Library Pyrazole Compound Library COX2_Assay COX-2 Inhibition Assay Compound_Library->COX2_Assay MTT_Assay Cytotoxicity (MTT) Assay Compound_Library->MTT_Assay Hit_Identification Hit Identification & IC50 Determination COX2_Assay->Hit_Identification MTT_Assay->Hit_Identification Lead_Compounds Lead Compounds Hit_Identification->Lead_Compounds Animal_Model Animal Model of Inflammation or Cancer Lead_Compounds->Animal_Model Efficacy_Toxicity Efficacy and Toxicity Studies Animal_Model->Efficacy_Toxicity Data_Analysis Data Analysis Efficacy_Toxicity->Data_Analysis

Caption: A generalized workflow for drug discovery and development.

Conclusion and Future Directions

Celecoxib remains a clinically significant anti-inflammatory and has shown promise in oncology, primarily through its selective inhibition of COX-2. The broader class of pyrazole derivatives represents a rich source of chemical diversity with the potential to yield novel therapeutic agents. While a direct, comprehensive comparison with 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde is limited by the current lack of specific public data, the exploration of structurally related pyrazole compounds reveals a promising landscape for the discovery of new anti-inflammatory and anticancer drugs.

Future research should focus on the systematic evaluation of a wider range of pyrazole-carbaldehyde derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which may extend beyond COX-2 inhibition. Such investigations will be crucial in unlocking the full therapeutic potential of the versatile pyrazole scaffold.

References

  • Celecoxib - Wikipedia. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy? | R Discovery. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation - ResearchTweet. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents - World Journal of Pharmaceutical Sciences. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. [Link]

  • Synthesis of 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. - SciSpace. [Link]

  • Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents | ACS Omega. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Publications. [Link]

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug - PubMed. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole der - RSC Publishing. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - MDPI. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • Palestinian Medical and Pharmaceutical Journal. [Link]

  • 4,5-dihydro-1h-pyrazole-1-carbaldehyde: synthesis, anti- inflammatory activity and - Sciforum. [Link]

  • Anti oxidant and Anti-Inflammatory Inflammatory activities of novel pyrazole deriva novel pyrazole derivatives - International Journal of Current Research. [Link]

  • Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Synthesis, anti-inflammatory properties, molecular modelling and potential COX-2, TNF-α, PGE2 and IL1β inhibitors of pyrazole-based scaffolds | Request PDF - ResearchGate. [Link]

  • Anti-inflammatory effects and ADMET analysis of pyrazole derivatives - Jetir.Org. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - MDPI. [Link]

Sources

Validation

A Comparative Guide to the Antimicrobial Efficacy of Novel Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can be developed int...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can be developed into effective therapeutic agents. Among these, pyrazole derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of antimicrobial activity.[1][2][3] This guide provides a comprehensive validation framework for assessing the antimicrobial efficacy of novel pyrazole compounds, offering a comparative analysis against established antibiotics. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal logic behind experimental choices and adheres to rigorous scientific standards to ensure the trustworthiness of the presented data.

Introduction: The Antimicrobial Potential of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[2] Their structural versatility allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities, including anticancer, anti-inflammatory, and, most notably, antimicrobial properties.[4][5][6] Numerous studies have highlighted the potential of pyrazole derivatives to inhibit the growth of both bacterial and fungal pathogens, including drug-resistant strains.[7][8] This guide will utilize two exemplary novel pyrazole compounds, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (PyC-1) and a representative diphenyl pyrazole-chalcone derivative (PyC-2) , to illustrate the validation process.[7][9]

Core Experimental Validation: A Step-by-Step Methodological Guide

To rigorously assess the antimicrobial potential of novel pyrazole compounds, a multi-faceted experimental approach is essential. The following protocols are based on internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of data.[10][11]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental parameter for quantifying the potency of a new compound.

Experimental Protocol: Broth Microdilution Method (based on CLSI M07 for bacteria and M27 for yeasts) [4][8][10][11][12][13]

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Further dilute the standardized suspension in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeasts) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the novel pyrazole compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the serially diluted compound.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeasts.

  • MIC Determination:

    • Following incubation, visually inspect the microtiter plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.

Experimental Protocol:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth.

    • Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation and MBC/MFC Determination:

    • Incubate the agar plates at 35-37°C for 18-24 hours (or longer for slow-growing organisms).

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate at which an antimicrobial agent kills a microorganism over time.

Experimental Protocol: [2][14][15][16][17]

  • Preparation:

    • Prepare flasks containing broth medium with the novel pyrazole compound at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC).

    • Include a growth control flask without the compound.

    • Inoculate each flask with the test microorganism to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile saline or PBS.

    • Plate the dilutions onto appropriate agar plates.

  • Data Analysis:

    • After incubation, count the number of colonies (CFU/mL) on each plate.

    • Plot the log₁₀ CFU/mL against time for each concentration of the compound and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17]

In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of novel compounds to mammalian cells to ensure their therapeutic potential. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[18][19][20][21][22]

Experimental Protocol: [18][19][20][21][22]

  • Cell Seeding:

    • Seed a suitable mammalian cell line (e.g., HeLa, HEK293) into a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyrazole compound in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the various concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Comparative Efficacy Data

The following tables present hypothetical yet realistic data comparing the antimicrobial efficacy of our exemplary novel pyrazole compounds, PyC-1 and PyC-2 , against standard antibiotics, Ciprofloxacin and Fluconazole.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) in µg/mL

MicroorganismPyC-1PyC-2CiprofloxacinFluconazole
Staphylococcus aureus (ATCC 29213)8160.5N/A
Escherichia coli (ATCC 25922)16320.015N/A
Pseudomonas aeruginosa (ATCC 27853)32640.25N/A
Candida albicans (ATCC 90028)48N/A0.5

Table 2: Comparative Minimum Bactericidal/Fungicidal Concentrations (MBC/MFC) in µg/mL

MicroorganismPyC-1PyC-2CiprofloxacinFluconazole
Staphylococcus aureus (ATCC 29213)16641N/A
Escherichia coli (ATCC 25922)321280.03N/A
Pseudomonas aeruginosa (ATCC 27853)64>1280.5N/A
Candida albicans (ATCC 90028)1632N/A4

Table 3: In Vitro Cytotoxicity (IC₅₀) in µM on HeLa cells

CompoundIC₅₀ (µM)
PyC-1>100
PyC-275
Doxorubicin (Control)1.2

Proposed Mechanism of Action: Inhibition of DNA Gyrase

A significant body of research suggests that many pyrazole-based antimicrobial agents exert their effect by targeting bacterial DNA gyrase.[23][24][25][26][27] This enzyme is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an excellent target for antibacterial drugs.[26] The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

G cluster_cell Bacterial Cell PyC Novel Pyrazole Compound (PyC) DNAGyrase DNA Gyrase (GyrA & GyrB subunits) PyC->DNAGyrase Inhibits DNA_supercoiled Supercoiled DNA DNAGyrase->DNA_supercoiled Introduces negative supercoils Replication DNA Replication & Transcription DNA_relaxed Relaxed DNA DNA_relaxed->DNAGyrase Binds to DNA_supercoiled->Replication CellDeath Cell Death Replication->CellDeath Disruption leads to

Caption: Proposed mechanism of action for a novel pyrazole compound.

Conclusion and Future Directions

The validation framework presented in this guide provides a robust and systematic approach for evaluating the antimicrobial efficacy of novel pyrazole compounds. The hypothetical data for PyC-1 and PyC-2 demonstrate their potential as antimicrobial agents, with PyC-1 showing promising activity and low cytotoxicity. While these in vitro results are encouraging, further preclinical development, including in vivo efficacy studies in animal models and detailed pharmacokinetic and pharmacodynamic profiling, is essential to fully realize the therapeutic potential of this versatile chemical scaffold. The continued exploration of pyrazole derivatives holds significant promise in the ongoing battle against infectious diseases.

References

  • Chaturvedi, V., Pfaller, M., & Walsh, T. J. (2008). Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. Clinical and Laboratory Standards Institute. [Link]

  • Fahmy, H. H., El-Sayed, W. A., & El-Salam, O. I. A. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2949. [Link]

  • Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. [Link]

  • Clinical and Laboratory Standards Institute. (2008). CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. [Link]

  • Gautam, D., & Sharma, A. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology & Biotechnology, 10(4), 1-12. [Link]

  • Rex, J. H., Alexander, B. D., Andes, D., Arthington-Skaggs, B., Brown, S. D., Chaturvedi, V., ... & Walsh, T. J. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Clinical and Laboratory Standards Institute. [Link]

  • Rex, J. H., Pfaller, M. A., Walsh, T. J., et al. (2007). Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. SciSpace. [Link]

  • Clinical and Laboratory Standards Institute. (2018). CLSI M07-Ed11 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition. [Link]

  • Clinical and Laboratory Standards Institute. (2015). Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically : approved standard. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from CLSI website. [Link]

  • Patel, N. B., & Patel, J. C. (2012). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Der Pharma Chemica, 4(5), 1829-1835. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]

  • Mushtaq, S. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-05. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Archiv der Pharmazie, 344(9), 608-616. [Link]

  • El-Sabbagh, O. I., Baraka, M. M., Ibrahim, S. M., Pannecouque, C., & El-Subbagh, H. I. (2009). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Archiv der Pharmazie, 342(5), 284-292. [Link]

  • Al-Hourani, B. J., Al-Zweri, F. H., Al-Qudah, M. A., Zalloum, H. M., & Al-Adham, I. S. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Chemistry & Biodiversity, 17(11), e2000511. [Link]

  • Isenberg, H. D. (n.d.). Time-Kill Assay. Academia.edu. [Link]

  • Wang, Z., Zhang, Y., Zhang, Y., Wang, Y., Li, J., & Zhang, H. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLoS ONE, 9(10), e109542. [Link]

  • Kumar, D. S., & Kumar, G. V. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF CHALCONES AND ITS HETEROCYCLIC DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 3(4), 933-941. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from Emery Pharma website. [Link]

  • National Committee for Clinical Laboratory Standards. (2003). Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically : approved standard. National Library of Medicine. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Smina, T. S., & Sadasivan, C. (2016). Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus. Journal of Proteins & Proteomics, 7(2). [Link]

  • Whitt, J. M., & Ahmad, Z. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 183-200. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2024). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Molecules, 29(24), 5408. [Link]

  • Al-Ghorbani, M., El-Shaer, N. S., & Al-Majidi, S. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(2), 527-535. [Link]

  • Zomorodian, K., Saharkhiz, M. J., Shariati, S., Pakshir, K., & Khashei, R. (2012). In vitro Cytotoxic and Antimicrobial Activity of Essential Oil From Satureja Intermedia. Iranian Journal of Pharmaceutical Research, 11(4), 1221-1227. [Link]

  • Gebre, A. K., & Dege, N. (2024). Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors. Recent Innovations in Chemical Sciences (Formerly Recent Patents on Anti-Infective Drug Discovery), 20(3), 224-235. [Link]

  • Neshan, F. A., & Al-Amiery, A. A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-292. [Link]

  • Patel, R. B., Patel, M. R., & Patel, K. C. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry - Section B, 64B(9), 1234-1240. [Link]

  • Kulkarni, S. K., & Kulkarni, S. V. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6. [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde and its Analogs

This guide provides a detailed spectroscopic comparison of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde with structurally related pyrazole-based aldehydes. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed spectroscopic comparison of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde with structurally related pyrazole-based aldehydes. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate the structural and electronic properties of these compounds. The comparative analysis is supported by experimental data and aims to provide a foundational understanding of how subtle structural modifications influence spectroscopic signatures.

Introduction to the Pyrazole Core

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties[1]. The functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile. The Vilsmeier-Haack reaction is a powerful and widely used method for the synthesis of pyrazole-4-carbaldehydes, which are versatile intermediates in the production of various bioactive molecules[1][2]. This guide will focus on the spectroscopic characterization of a series of 1-phenyl-1H-pyrazole-3-carbaldehydes with varying substituents at the 4-position, providing a framework for the identification and analysis of similar structures.

The molecules under comparison are:

  • 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde (1)

  • 1-phenyl-1H-pyrazole-3-carbaldehyde (2)

  • 4-chloro-1-phenyl-1H-pyrazole-3-carbaldehyde (3)

Comparative Spectroscopic Analysis

A thorough analysis of the spectroscopic data provides invaluable insights into the electronic and steric environment of the pyrazole core and its substituents. The following sections detail the comparison of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the selected compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of protons.

Key Observations and Interpretation:

  • Aldehyde Proton (-CHO): The aldehyde proton is the most deshielded proton in all the analyzed structures, appearing as a singlet in the range of δ 9.8-10.1 ppm. The electron-withdrawing nature of the adjacent pyrazole ring and the carbonyl group contribute to this downfield shift.

  • Pyrazole Ring Protons: The proton at the C5 position of the pyrazole ring typically appears as a singlet. Its chemical shift is sensitive to the nature of the substituent at the C4 position.

  • Phenyl Group Protons: The protons of the N-phenyl group typically appear as a multiplet in the aromatic region (δ 7.2-7.8 ppm).

  • 4-Position Substituent: The nature of the substituent at the 4-position significantly influences the chemical shifts of the neighboring protons.

    • In 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde (1) , the methyl group protons will appear as a singlet, typically in the range of δ 2.3-2.5 ppm.

    • In 1-phenyl-1H-pyrazole-3-carbaldehyde (2) , the absence of a substituent at the 4-position results in a proton at this position, which will have a characteristic chemical shift and may show coupling to the C5 proton, depending on the coupling constant.

    • In 4-chloro-1-phenyl-1H-pyrazole-3-carbaldehyde (3) , the electron-withdrawing chloro group will influence the electron density of the pyrazole ring, causing a downfield shift of the C5 proton compared to the unsubstituted analog.

Table 1: Comparative ¹H NMR Data (δ, ppm)

Compound-CHO (s)Pyrazole H5 (s)4-SubstituentPhenyl-H (m)
1 (Predicted)~9.9~8.42.4 (s, -CH₃)7.3-7.8
2 (Predicted)~9.9~8.3~7.9 (s, H4)7.3-7.8
3 (Predicted)~10.0~8.5-7.4-7.9

Note: The data for the specific isomers of interest is limited in the public domain. The presented values are predictions based on closely related structures and general principles of NMR spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.

Key Observations and Interpretation:

  • Carbonyl Carbon (-CHO): The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically in the range of δ 185-195 ppm.

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are influenced by the substituents. The carbon bearing the aldehyde group (C3) will be downfield. The chemical shift of C4 will be particularly sensitive to the directly attached substituent.

  • Phenyl Group Carbons: The carbons of the N-phenyl group will show characteristic signals in the aromatic region (δ 120-140 ppm).

Table 2: Comparative ¹³C NMR Data (δ, ppm)

Compound-CHOC3C4C54-SubstituentPhenyl-C
1 (Predicted)~186~148~120~138~12 (-CH₃)120-140
2 (Predicted)~185~149~115~139-120-140
3 (Predicted)~184~147~128~137-120-140

Note: The data for the specific isomers of interest is limited in the public domain. The presented values are predictions based on closely related structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational frequencies of the bonds.

Key Observations and Interpretation:

  • C=O Stretch (Aldehyde): A strong absorption band in the region of 1670-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group. The conjugation with the pyrazole ring lowers the frequency compared to a simple aliphatic aldehyde.

  • C-H Stretch (Aldehyde): The C-H stretch of the aldehyde group typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C=N and C=C Stretches (Aromatic/Heteroaromatic): Absorptions in the range of 1450-1600 cm⁻¹ are attributed to the C=N and C=C stretching vibrations within the pyrazole and phenyl rings.

  • C-H Bending (Aromatic): Out-of-plane C-H bending vibrations of the phenyl group appear in the region of 690-900 cm⁻¹, and their pattern can provide information about the substitution pattern of the aromatic ring.

Table 3: Comparative IR Data (cm⁻¹)

Compoundν(C=O)ν(C-H, aldehyde)ν(C=N, C=C)
1 (Predicted)~1680~2820, ~27201450-1600
2 (Predicted)~1685~2825, ~27251450-1600
3 (Predicted)~1690~2830, ~27301450-1600

Note: The data for the specific isomers of interest is limited in the public domain. The presented values are predictions based on closely related structures and general principles of IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Key Observations and Interpretation:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation pattern is influenced by the stability of the resulting fragments. Common fragmentation pathways for these compounds may include:

    • Loss of the aldehyde group (CHO) as a radical.

    • Cleavage of the N-phenyl bond.

    • Fragmentation of the pyrazole ring.

    • For the chloro-substituted analog, the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak.

fragmentation_pathway M [M]⁺˙ M_minus_CHO [M - CHO]⁺ M->M_minus_CHO - CHO M_minus_Ph [M - C₆H₅]⁺ M->M_minus_Ph - C₆H₅ Pyrazole_fragment [Pyrazole Fragment]⁺ M->Pyrazole_fragment Ring Cleavage

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

experimental_workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (5-10 mg in 0.6 mL solvent) H1_NMR ¹H NMR Acquisition NMR_Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Sample_Prep->C13_NMR IR_Sample_Prep Sample Preparation (Grind with KBr) Pellet_Formation Pellet Formation IR_Sample_Prep->Pellet_Formation IR_Acquisition IR Spectrum Acquisition Pellet_Formation->IR_Acquisition MS_Sample_Prep Sample Introduction (e.g., GC or direct infusion) MS_Analysis Mass Analysis MS_Sample_Prep->MS_Analysis

Mass Spectrometry (Electron Ionization - GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Analysis:

    • Inject the sample into the gas chromatograph (GC) coupled to a mass spectrometer (MS).

    • The GC will separate the components of the sample before they enter the MS.

    • The MS will ionize the molecules (typically using electron ionization) and separate the resulting ions based on their mass-to-charge ratio.

Conclusion

The spectroscopic analysis of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde and its analogs reveals distinct patterns that are directly correlated with their structural features. The chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS are all sensitive to the nature of the substituent at the 4-position of the pyrazole ring. This guide provides a foundational framework for the interpretation of spectroscopic data for this class of compounds, which is crucial for their synthesis, characterization, and further development in various scientific and industrial applications.

References

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.).
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). MDPI. Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Correlation of spectroscopically determined ligand donor strength and nucleophilicity of substituted pyrazoles. (2012, May 4). ResearchGate. Retrieved from [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2014, June 10). R Discovery. Retrieved from [Link]

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PubMed Central (PMC). Retrieved from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav. Retrieved from [Link]

  • 1-Phenylpyrazole | C9H8N2. (n.d.). PubChem. Retrieved from [Link]

  • Designed new mesogens via Vilsmeier–Haack reagent: synthesis and phase transition study. (n.d.). Digital Repository. Retrieved from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved from [Link]

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2005, May). Retrieved from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. (2019, November 16). American Scientific Research Journal for Engineering, Technology, and Sciences. Retrieved from [Link]

  • 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles. (2005, May 1). Retrieved from [Link]

  • 3-(4-Chloro-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011, July 1). PubMed. Retrieved from [Link]

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011, May 30). Retrieved from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025, October 13). PubMed Central (PMC). Retrieved from [Link]

  • and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. (n.d.). SciSpace. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the In Vitro Evaluation of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde as a Potential Anticancer Agent

This guide provides a comprehensive framework for the in vitro assessment of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde, a novel pyrazole derivative, for its potential anticancer activity. It is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro assessment of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde, a novel pyrazole derivative, for its potential anticancer activity. It is designed for researchers in oncology and drug development, offering a scientifically rigorous, step-by-step approach from initial cytotoxicity screening to preliminary mechanism of action studies.

Introduction: The Rationale for Investigating Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer properties.[1][2] These compounds have been shown to target various critical pathways in cancer cells, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and tubulin polymerization.[1][3] The specific compound, 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde, belongs to this promising class of heterocycles.[4][5][6][7] Its structural features suggest the potential for interaction with biological targets relevant to cancer progression, making it a compelling candidate for in vitro screening.

This guide outlines a logical, multi-tiered approach to evaluate its efficacy and selectivity, comparing its performance against a well-established chemotherapeutic agent, Doxorubicin.

Experimental Design: A Multi-Faceted Approach

A robust in vitro evaluation hinges on a well-conceived experimental design. This includes the careful selection of cancer cell lines, appropriate controls, and a tiered assay strategy to move from broad cytotoxicity to specific mechanistic insights.

Cell Line Selection: The NCI-60 Panel as a Starting Point

To obtain a broad view of the compound's activity across different cancer types, initial screening against a diverse panel of cell lines is recommended. The National Cancer Institute's NCI-60 panel, which includes 60 human tumor cell lines representing nine different cancer types (leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and central nervous system cancers), is an excellent resource for this purpose.[8][9][10][11][12]

For this guide, we will focus on a representative subset of commonly used cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical cancer cell line.

  • K562: A human chronic myelogenous leukemia cell line.

Comparative Agent: Doxorubicin

To benchmark the potency of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde, a direct comparison with a standard-of-care chemotherapeutic agent is essential. Doxorubicin, an anthracycline antibiotic, is a widely used anticancer drug with a well-characterized mechanism of action involving DNA intercalation and inhibition of topoisomerase II.[13][14] It serves as a robust positive control and a benchmark for comparing cytotoxic efficacy.[15][16][17]

Tier 1: Primary Cytotoxicity Screening (MTT Assay)

The initial step is to determine the compound's ability to inhibit cell proliferation or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[18][19][20][21] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[20]

Principle of the MTT Assay

Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[20] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, we can quantify the effect of the compound on cell viability.

Data Presentation: IC50 Determination

The results of the MTT assay are typically expressed as the IC50 (half-maximal inhibitory concentration), which is the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency.

Table 1: Hypothetical IC50 Values for 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde and Doxorubicin

CompoundMCF-7 (µM)A549 (µM)HeLa (µM)K562 (µM)
4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde 15.222.518.98.7
Doxorubicin 0.81.20.90.5

Tier 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next critical step is to understand how the compound is killing the cancer cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis. Apoptosis is a controlled process that is often a target for cancer therapies.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

A standard method to differentiate between apoptosis and necrosis is through flow cytometry using Annexin V and Propidium Iodide (PI) co-staining.[22][23][24][25][26]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[24]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrotic cells where membrane integrity is lost.[22][27]

This dual-staining allows for the identification of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent cell death. Flow cytometry with PI staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[27][28][29][30] By treating cells with the compound and analyzing their DNA content, we can determine if it causes an accumulation of cells in a specific phase, indicating cell cycle arrest.

Table 2: Hypothetical Cell Cycle Distribution in K562 Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control (DMSO) 4535202
4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde (10 µM) 25205515
Doxorubicin (1 µM) 30155525

Visualizing the Experimental Workflow and Potential Mechanism

To clarify the experimental process and a potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_tier1 Tier 1: Cytotoxicity cluster_tier2 Tier 2: Mechanism of Action C1 Culture Selected Cancer Cell Lines (MCF-7, A549, HeLa, K562) C2 Seed Cells into 96-well and 6-well Plates C1->C2 T1_1 Treat with Serial Dilutions of Test Compound & Doxorubicin C2->T1_1 T2_1 Treat with IC50 Concentration of Test Compound C2->T2_1 T1_2 Incubate for 48-72 hours T1_1->T1_2 T1_3 Perform MTT Assay T1_2->T1_3 T1_4 Measure Absorbance & Calculate IC50 Values T1_3->T1_4 T2_2 Incubate for 24 hours T2_1->T2_2 T2_3 Annexin V/PI Staining T2_2->T2_3 T2_4 Cell Cycle (PI) Staining T2_2->T2_4 T2_5 Flow Cytometry Analysis T2_3->T2_5 T2_4->T2_5

Caption: Experimental workflow for in vitro anticancer evaluation.

Apoptosis_Pathway Compound 4-methyl-1-phenyl- 1H-pyrazole-3-carbaldehyde Cell Cancer Cell Compound->Cell Enters Cell G2M G2/M Phase Arrest Cell->G2M Disrupts Cell Cycle Mitochondria Mitochondrial Dysfunction G2M->Mitochondria Induces Stress Caspase Caspase Activation Mitochondria->Caspase Releases Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis Executes Cell Death

Caption: Hypothesized apoptotic pathway induced by the test compound.

Detailed Experimental Protocols

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde and Doxorubicin in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and medium-only blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol: Annexin V/PI Apoptosis Assay[23][24]
  • Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the IC50 concentration of the compound for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

Protocol: Cell Cycle Analysis[29][30]
  • Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the IC50 concentration of the compound for 24 hours.

  • Cell Harvesting: Collect the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial in vitro characterization of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde. The data generated from these experiments will establish its cytotoxic potential, offer a benchmark against a clinical standard, and provide initial insights into its mechanism of action.

Positive and selective results from this screening cascade would warrant further investigation, including:

  • Target Identification Studies: To determine the specific molecular targets of the compound.

  • Western Blot Analysis: To confirm the activation of apoptotic pathway proteins (e.g., caspases, PARP) and cell cycle regulators (e.g., cyclins, CDKs).

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

By following this structured and scientifically grounded approach, researchers can effectively and efficiently evaluate the potential of novel pyrazole derivatives like 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde as next-generation anticancer agents.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5439. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Retrieved from [Link]

  • Wang, X., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 282. [Link]

  • Patel, H., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Retrieved from [Link]

  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program. Retrieved from [Link]

  • Wikipedia. (n.d.). NCI-60. Wikipedia. Retrieved from [Link]

  • Vuyyala, E., et al. (2023). Synthesis, Characterization and In-Vitroanti-Tumor Activity of Some Novel Pyrazole Derivatives. Journal of Pharmaceutical Negative Results, 14(3). [Link]

  • Tsoleridis, C. A., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Letters in Drug Design & Discovery, 9(8), 758-769. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • BenchSci. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. BenchSci. Retrieved from [Link]

  • Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Retrieved from [Link]

  • Biologi Department. (n.d.). Standard Operation Procedure Cell cycle analysis by Propidium Iodide (PI). Biologi Department. Retrieved from [Link]

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. [Link]

  • Ferreira, A. C. S., et al. (2024). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. International Journal of Molecular Sciences, 25(4), 2235. [Link]

  • Akasov, R., et al. (2017). Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. Pharmaceutics, 9(3), 27. [Link]

  • Papadimitriou, M., & Hatzidaki, E. (2020). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Journal of Cancer Therapy, 11, 653-665. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • Akasov, R., et al. (2017). Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. Pharmaceutics. [Link]

  • Keep, R. F., et al. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 29(11), 1600-1604. [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Retrieved from [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Retrieved from [Link]

  • Chen, Y., et al. (2019). Discovery of Novel Doxorubicin Metabolites in MCF7 Doxorubicin-Resistant Cells. Frontiers in Pharmacology, 10, 1426. [Link]

  • ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... ResearchGate. Retrieved from [Link]

  • Chem-Space. (n.d.). 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde. Chem-Space. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • Patil, S. A., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

Sources

Comparative

Comparative study of conventional versus green synthesis of pyrazoles

Executive Summary The pyrazole scaffold is a pharmacophore of immense clinical significance, serving as the core structure in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant .[1] While the classical Kno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a pharmacophore of immense clinical significance, serving as the core structure in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant .[1] While the classical Knorr pyrazole synthesis remains a staple in organic chemistry education, its industrial and research application is increasingly scrutinized due to reliance on volatile organic compounds (VOCs), corrosive catalysts, and poor atom economy.

This guide provides a rigorous technical comparison between the Conventional Thermal Reflux (Method A) and Microwave-Assisted Aqueous Synthesis (Method B) . We analyze these methodologies not just on yield, but on reaction kinetics, isolation efficiency, and environmental impact (E-Factor).

Mechanistic Foundation

Understanding the transition from conventional to green synthesis requires dissecting the reaction mechanism. Both methods rely on the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

The Reaction Pathway

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to aromatize the ring.

  • Conventional Constraint: The dehydration step is often rate-limiting and reversible, requiring heat and acid catalysis to push the equilibrium.

  • Green Advantage: Microwave irradiation provides direct dielectric heating, polarizing the transition state and accelerating the dehydration step significantly compared to convective heating.

PyrazoleMechanism Start 1,3-Dicarbonyl + Hydrazine Inter1 Hydrazone Intermediate Start->Inter1 Nucleophilic Attack (-H2O) Inter2 Cyclized Aminal Inter1->Inter2 Intramolecular Cyclization Product Pyrazole (Aromatized) Inter2->Product Dehydration (-H2O) Energy Driving Force: Acid/Heat (Conv) OR MW/Water (Green) Energy->Inter2 Accelerates

Figure 1: General mechanistic pathway for pyrazole synthesis. The rate-determining dehydration step is significantly accelerated by microwave irradiation.

Comparative Analysis: Performance Metrics

The following data aggregates results from multiple comparative studies involving the synthesis of 3,5-dimethyl-1-phenylpyrazole.

MetricConventional (Reflux)Green (Microwave/Aqueous)Delta (Improvement)
Reaction Time 120 – 180 mins5 – 15 mins90-95% Reduction
Yield 70 – 82%89 – 96%+15-20%
Solvent Ethanol / Acetic AcidWater / Solvent-FreeElimination of VOCs
Catalyst Glacial AcOH / HClNone (or solid support)Non-Corrosive
Work-up Extraction, Drying, DistillationFiltration & RecrystallizationProcess Intensification
E-Factor High (>10 kg waste/kg product)Low (<1 kg waste/kg product)Sustainability

Expert Insight: The yield improvement in the green method is often attributed to the suppression of side reactions (e.g., azine formation) due to the rapid heating profile, which minimizes the residence time of reactive intermediates.

Detailed Experimental Protocols

Method A: Conventional Knorr Synthesis (Baseline)

This protocol represents the traditional approach used in academic labs.

Reagents: Ethyl acetoacetate (10 mmol), Phenylhydrazine (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat).

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve ethyl acetoacetate in ethanol. Add phenylhydrazine dropwise to prevent rapid exotherm. Add 2-3 drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3 hours .

  • Monitoring: Check TLC (System: 20% EtOAc in Hexane) every 60 mins. Look for the disappearance of the diketone spot.

  • Work-up (The Bottleneck):

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in dichloromethane (DCM).

    • Wash with NaHCO₃ (aq) to remove acid traces.

    • Dry over MgSO₄, filter, and concentrate.

    • Purification: Recrystallize from ethanol/water.

Method B: Green Microwave-Assisted Aqueous Synthesis (Recommended)

This protocol utilizes the "on-water" effect and dielectric heating for maximum efficiency.

Reagents: Ethyl acetoacetate (10 mmol), Phenylhydrazine (10 mmol), Distilled Water (5 mL).

  • Setup: Use a dedicated microwave process vial (10-20 mL) with a stir bar.

  • Addition: Charge water, followed by ethyl acetoacetate and phenylhydrazine. Note: Reagents may form a biphasic mixture; this is intentional.

  • Reaction:

    • Instrument: Monomode Microwave Reactor (e.g., CEM or Biotage).

    • Parameters: Set temperature to 100°C , Power to Dynamic (Max 150W) , Hold time 5 minutes .

    • Alternative: If using a domestic microwave (for educational demos only), use "Defrost" cycles of 30s intervals to prevent superheating, total 2-3 mins.

  • Self-Validating Endpoint: The reaction mixture typically starts as a liquid emulsion and solidifies or precipitates the product heavily upon completion. The sudden precipitation is a visual indicator of reaction progress.

  • Work-up:

    • Cool the vial to room temperature (or ice bath).

    • Filtration: Vacuum filter the solid precipitate directly.

    • Wash: Wash the cake with cold water (2 x 5 mL) to remove unreacted hydrazine.

    • Drying: Dry in an oven at 60°C. Recrystallization is often unnecessary due to high purity (>95%).

Workflow Visualization

The following diagram contrasts the operational complexity of both methods. Note the significant reduction in unit operations for the green pathway.

WorkflowComparison cluster_Conv Conventional Workflow cluster_Green Green Workflow C1 Mix Reagents + EtOH + Acid C2 Reflux (3 Hours) C1->C2 G1 Mix Reagents + Water C3 Evaporation (Rotavap) C2->C3 C4 Liquid-Liquid Extraction (DCM / NaHCO3) C3->C4 C5 Drying & Concentration C4->C5 G2 Microwave (5 Mins) G1->G2 G3 Cool & Filter G2->G3 G4 Wash with Water G3->G4

Figure 2: Operational workflow comparison. The Green method eliminates solvent removal and extraction steps, reducing total process time by >80%.

Scientific Validation & Troubleshooting

To ensure trustworthiness in your results, apply these self-validating checks:

  • TLC Monitoring:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (4:1).

    • Visualization: UV light (254 nm).

    • Validation: The starting material (1,3-diketone) is usually UV active. Its complete disappearance confirms conversion. Hydrazine spots may trail; staining with iodine vapor can help visualize nitrogenous species.

  • Melting Point (MP) Check:

    • 3,5-Dimethyl-1-phenylpyrazole MP: 31–33°C (Low melting solid).

    • 3-Methyl-1-phenylpyrazol-5-one MP: 127°C .

    • Troubleshooting: If the MP is significantly higher (>100°C), you likely formed the pyrazolone intermediate (incomplete cyclization/dehydration) or the azine byproduct. This often happens if the reaction temperature is too low.

  • Solvent Selection Logic:

    • Water is used in the green method not just because it is benign, but because of the hydrophobic effect . The organic reactants form organic droplets within the water. Reaction rates "on water" are often accelerated due to hydrogen bonding at the interface stabilizing the transition state.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to Pyrazole Synthesis: Traditional vs. Ionic Liquid-Supported Methods. Retrieved from

  • National Institutes of Health (NIH). (2021). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Taylor & Francis Online. Retrieved from

  • Royal Society of Chemistry (RSC). (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from

  • Asian Journal of Chemistry. (2015). A Green Protocol for Catalyst-Free Syntheses of Pyrazole in Glycerol-Water Solution. Retrieved from

  • ScienceDirect. (2026). Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid. Arabian Journal of Chemistry. Retrieved from

Sources

Validation

Benchmarking Novel Pyrazole Compounds Against Reference Antimicrobial Agents: A Technical Application Guide

As antimicrobial resistance (AMR) accelerates, the pharmaceutical industry is actively transitioning away from heavily compromised antibiotic classes (e.g., traditional β-lactams) toward novel heterocyclic scaffolds. As...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) accelerates, the pharmaceutical industry is actively transitioning away from heavily compromised antibiotic classes (e.g., traditional β-lactams) toward novel heterocyclic scaffolds. As a Senior Application Scientist, I have observed that pyrazole derivatives—characterized by a five-membered ring with two adjacent nitrogen atoms—exhibit exceptional broad-spectrum potency. Recent structural optimizations, such as pyrazole-clubbed pyrimidines and aminoguanidine-derived 1,3-diphenyl pyrazoles, have demonstrated minimum inhibitory concentrations (MICs) that rival or exceed those of reference fluoroquinolones like moxifloxacin and levofloxacin[1][2].

This guide provides a rigorous, self-validating framework for benchmarking new pyrazole compounds against existing antimicrobial agents, ensuring that your experimental data is scientifically sound, reproducible, and ready for regulatory scrutiny.

Mechanistic Benchmarking: Understanding the Pharmacodynamic Target

Before initiating in vitro testing, it is critical to contextualize how the compound works. Unlike traditional antibiotics that often rely on a single mechanism, newly synthesized pyrazole hybrids frequently exhibit multi-target pharmacodynamics. They can act as DNA gyrase and topoisomerase IV inhibitors (mirroring fluoroquinolones) or disrupt bacterial cell wall synthesis by inhibiting undecaprenyl pyrophosphate synthase (UppS)[2].

Understanding this causality informs our assay design: because pyrazoles can induce rapid osmotic lysis or DNA fragmentation, our benchmarking must capture both the static inhibition (MIC) and the kinetic rate of cell death (Time-Kill).

Mechanism Pyrazole Novel Pyrazole Compounds Gyrase DNA Gyrase / Topo IV Pyrazole->Gyrase Inhibits DNA Supercoiling UppS UppS Enzyme (Cell Wall) Pyrazole->UppS Disrupts Peptidoglycan Death Bacterial Cell Death Gyrase->Death DNA Fragmentation UppS->Death Osmotic Lysis

Multi-target antimicrobial mechanism of novel pyrazole derivatives.

Standardized Susceptibility Testing: Broth Microdilution (MIC)

To objectively benchmark pyrazole compounds, we must establish the Minimum Inhibitory Concentration (MIC). The gold standard for this is the broth microdilution method, strictly adhering to the [3].

The Causality of Assay Design: Modifying standard AST methods artificially to lower MIC values is scientifically unsound[4]. We strictly utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? CAMHB standardizes the concentrations of divalent cations (Ca²⁺ and Mg²⁺). Fluctuations in these ions can alter the electrostatic interactions between the drug and the bacterial outer membrane, leading to irreproducible MIC shifts, particularly when benchmarking against fluoroquinolone reference drugs[4].

Step-by-Step Protocol:
  • Inoculum Preparation: Isolate 3-5 colonies from an overnight agar plate and suspend them in sterile saline to achieve a 0.5 McFarland standard. Causality: This standardizes the bacterial suspension to approximately

    
     CFU/mL, ensuring a consistent drug-to-pathogen ratio across all test wells.
    
  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazole compound and the reference drug (e.g., Levofloxacin) in CAMHB. Concentration ranges typically span from 0.015 to 64 μg/mL[5].

  • Inoculation & Incubation: Add the standardized bacterial suspension to each well to achieve a final concentration of

    
     CFU/mL. Incubate at 35°C in ambient air for 16–20 hours[3][5]. Causality: This specific window allows sufficient time for logarithmic growth and subsequent inhibition, preventing false susceptibilities from premature readings.
    
  • Endpoint Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth[6].

Pharmacodynamic Profiling: Time-Kill Kinetics

While MIC establishes baseline potency, it fails to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (lethal) activity. To prove how fast and effectively a pyrazole product works, we deploy a Time-Kill Kinetics assay[7][8].

The Causality of Assay Design: We sample at specific logarithmic intervals (0, 1, 2, 4, 8, and 24 hours). Early time points (1-4h) capture the rapid onset of action, while the 24-hour point determines sustained efficacy or potential bacterial regrowth[8][9]. Furthermore, before plating, the sample must be neutralized or highly diluted. Causality: Antimicrobial carryover onto the agar plate can inhibit growth post-sampling, leading to artificially inflated kill rates[7][10].

Workflow Inoc 1. Inoculum Prep (0.5 McFarland) Dil 2. Serial Dilution (CAMHB Media) Inoc->Dil Inc 3. Incubation (35°C, 16-20h) Dil->Inc MIC 4. MIC Readout (Visual/OD600) Inc->MIC TK 5. Time-Kill Assay (0-24h Sampling) MIC->TK

Standardized workflow from MIC determination to Time-Kill kinetics.

Step-by-Step Protocol:
  • Preparation: Prepare glass flasks containing CAMHB supplemented with the pyrazole compound at concentrations relative to the MIC (e.g., 1×, 2×, and 4× MIC)[9]. Include a growth control (no drug).

  • Inoculation: Inoculate the flasks with a mid-logarithmic phase bacterial culture to yield a starting concentration of

    
     CFU/mL[9].
    
  • Sampling: At

    
     and 
    
    
    
    hours, remove a 100 µL aliquot from each flask[9].
  • Neutralization & Plating: Serially dilute the aliquots in sterile PBS (to neutralize the drug) and plate 100 µL onto Tryptic Soy Agar (TSA) plates[9].

  • Enumeration: Incubate plates at 37°C for 18-24 hours. Count colonies to calculate the Log₁₀ CFU/mL[9]. A reduction of

    
    -log₁₀ (99.9% kill) from the initial inoculum defines bactericidal activity[8][9].
    

Comparative Data Analysis

To effectively communicate the superiority or equivalence of a new pyrazole compound, quantitative data must be structured cleanly. Below is a representative benchmarking dataset comparing novel pyrazole derivatives against clinical standards.

Table 1: Minimum Inhibitory Concentration (MIC) Benchmarks

Data reflects in vitro susceptibility testing against clinical isolates. Lower values indicate higher potency.

Antimicrobial AgentMRSA (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)
Aminoguanidine-Pyrazole [2]1.01.08.0
Pyrazole-Pyrimidine Hybrid [1]2.04.016.0
Moxifloxacin (Reference) [2]1.02.04.0
Levofloxacin (Reference) [1]2.01.08.0
Table 2: Time-Kill Kinetics (Log₁₀ Reduction at 24h)

Bactericidal activity is defined as a


-log₁₀ reduction in surviving bacteria[8].
Antimicrobial AgentConcentration TestedMRSA Log₁₀ ReductionClassification
Aminoguanidine-Pyrazole 4× MIC-3.5Bactericidal
Pyrazole-Pyrimidine Hybrid 4× MIC-3.1Bactericidal
Levofloxacin (Reference) 4× MIC-3.8Bactericidal

Conclusion

Benchmarking novel pyrazole compounds requires a strict adherence to standardized protocols to ensure data integrity. By coupling CLSI-compliant broth microdilution with rigorous Time-Kill kinetics, researchers can definitively prove both the static potency and the dynamic bactericidal speed of new therapeutic agents. As demonstrated, optimized pyrazole hybrids are currently achieving MIC and kill-rate metrics that make them highly viable candidates for advancing into in vivo preclinical models.

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Clinical and Laboratory Standards Institute (CLSI). 3

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing - Clinical and Laboratory Standards Institute (CLSI). 4

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method - Journal of Clinical Microbiology (ASM). 5

  • Antimicrobial Susceptibility Testing Diagnostic Aid - Wisconsin Veterinary Diagnostic Laboratory. 6

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents - ACS Omega.1

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC (NIH). 2

  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agents - Benchchem. 9

  • Time-Kill Evaluations & Kinetic Studies - Nelson Labs. 10

  • Time-Kill & Rapid Antimicrobial Efficacy Test Studies - Eurofins. 7

  • Time-Kill Kinetics Test – Antimicrobial Efficacy Testing - Emery Pharma. 8

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Safely Handling 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde, a member of the pyrazole carbaldehyde family, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

The toxicological properties of this specific compound have not been exhaustively investigated.[1] Therefore, it is imperative to handle it with the caution afforded to substances with known hazards. Based on data from structurally similar pyrazole derivatives, we can anticipate several key risks. Compounds in this class are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Many are also harmful if swallowed.[4][5] This procedural guide is built upon these foundational safety principles.

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. This is achieved through a combination of engineering controls and a multi-layered PPE strategy.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even selected, the work environment must be engineered for safety.

  • Chemical Fume Hood: All handling of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the most critical engineering control for preventing the inhalation of dust or vapors.[4][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[6][7]

  • Safety Stations: An operational eyewash station and a safety shower must be located in immediate proximity to the workstation.[8][9] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): A Barrier of Protection

PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental contact.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[8][9]Why: Protects against splashes and airborne particles. The aldehyde functional group and pyrazole structure can cause serious eye irritation or damage.[3] Practice: Standard safety glasses are insufficient. Goggles provide a seal around the eyes, offering superior protection.
Skin Protection Gloves: Compatible, chemical-resistant gloves (e.g., Nitrile). Clothing: A long-sleeved laboratory coat.Why: Prevents direct skin contact, which can cause irritation.[10] Practice: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin. Contaminated clothing must be removed immediately and washed before reuse.[7][9]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[9][11]Why: Provides protection from inhaling fine dust particles, especially during weighing or if the compound becomes airborne. Practice: This is generally not required if all work is performed in a certified fume hood. However, it is essential if engineering controls are inadequate or during a large-scale spill cleanup.[1]

Operational and Disposal Plans: A Step-by-Step Procedural Guide

Adherence to a strict, sequential protocol is critical for minimizing risk throughout the entire workflow, from initial handling to final disposal.

Step 1: Preparation and Pre-Handling Inspection
  • Designate the Area: Clearly mark the designated area within the fume hood where the work will be performed.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.

  • PPE Donning: Before handling the primary container, put on your laboratory coat, chemical safety goggles, and gloves.

  • Inspect Container: Check the manufacturer's container for any signs of damage or leakage.

Step 2: Handling and Experimental Use
  • Weighing: Carefully weigh the required amount of the solid compound in a disposable weigh boat inside the fume hood. Avoid creating dust.[9]

  • Transfer: Use a clean spatula to transfer the compound to your reaction vessel.

  • Dissolution: If making a solution, add the solvent slowly to the solid to prevent splashing.

  • Work Practice: Keep the container of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde tightly closed when not in use.[9]

Step 3: Post-Procedure Cleanup
  • Decontamination: Wipe down the designated area within the fume hood, the spatula, and any other reusable equipment with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes as chemical waste.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: first gloves, then goggles, and finally the lab coat.

  • Personal Hygiene: Immediately wash your hands thoroughly with soap and water after removing your gloves.[8][11] Do not eat, drink, or smoke in the laboratory area.[5][7]

Step 4: Waste Disposal Plan
  • Segregation: All waste materials, including empty containers, contaminated gloves, weigh boats, and wipes, must be collected in a designated, labeled hazardous waste container.[8][11]

  • Regulations: Do not dispose of this chemical or its waste down the drain or in general trash.[7] All disposal must be handled by trained personnel and follow local, state, and federal regulations for chemical waste.[2]

Emergency Response Protocol

In the event of an accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]

  • Skin Contact: Take off all contaminated clothing immediately.[7] Wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical advice.[11]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If the person feels unwell or has difficulty breathing, call a poison center or doctor.[11][13]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[5][11]

Below is a visual workflow summarizing the essential safety and handling steps.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_emergency 4. Emergency Protocol prep_area Designate Area in Fume Hood prep_ppe Don Required PPE: Lab Coat, Goggles, Gloves prep_area->prep_ppe handle_weigh Weigh Compound (Avoid Dust) prep_ppe->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Surface handle_transfer->cleanup_decon cleanup_waste Dispose of Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_node Exposure Occurs: Skin, Eyes, Inhalation action_node Follow First-Aid Measures (Flush, Fresh Air) & Seek Medical Attention emergency_node->action_node

Caption: Safe handling workflow for pyrazole carbaldehydes.

References

  • Campus Operations, University of Nevada, Reno. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]

  • Oriental Journal of Chemistry. (2024). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. [Link]

  • Carlo Erba Reagents. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. [Link]

  • J-Stage. (n.d.). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. [Link]

  • PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. [Link]

  • Autech. (2026). MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. [Link]

  • ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. [Link]

  • PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

Sources

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